molecular formula C8H8N2O6 B3150277 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid CAS No. 685879-38-3

2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid

Cat. No.: B3150277
CAS No.: 685879-38-3
M. Wt: 228.16 g/mol
InChI Key: BCQSFUSFJMIGJM-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H8N2O6 and its molecular weight is 228.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid is 228.03823598 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxy-5-nitropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6/c1-15-6-4(8(11)12)3-5(10(13)14)7(9-6)16-2/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQSFUSFJMIGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698198
Record name 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685879-38-3
Record name 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid: Structure, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid, a specialized heterocyclic compound. Pyridine carboxylic acids are established as versatile scaffolds in drug discovery, serving as foundational structures for a wide array of therapeutic agents.[1] The incorporation of a nitro group and methoxy substituents significantly influences the molecule's electronic properties and synthetic utility, making it a valuable intermediate for medicinal chemists. This document delves into the molecule's chemical structure, proposes a logical synthetic pathway based on established organic chemistry principles, and explores its potential applications in research and drug development. It is designed for researchers, scientists, and professionals in the pharmaceutical industry who require a deep technical understanding of this and related nitropyridine scaffolds.

Introduction: The Role of Nitropyridine Scaffolds in Drug Discovery

Pyridine-based ring systems are a cornerstone of medicinal chemistry, recognized as "privileged structures" due to their prevalence in FDA-approved drugs.[2] The pyridine ring's aromatic and electron-deficient nature facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, enhancing binding affinity.[1] When functionalized with a carboxylic acid, the scaffold gains a versatile handle for creating esters, amides, and other derivatives, enabling the systematic exploration of a molecule's structure-activity relationship (SAR).[3]

The strategic placement of additional functional groups dictates the compound's utility:

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group that significantly modulates the electronic character of the pyridine ring. It is also a key synthetic intermediate, readily reducible to an amine group, which can then be further functionalized.[4] Many bioactive molecules and approved drugs contain a nitroaromatic moiety, highlighting its importance in pharmacophores.[4]

  • Methoxy Groups (-OCH₃): As electron-donating groups, the two methoxy groups at the 2 and 6 positions increase the electron density of the pyridine ring. This electronic influence is critical during synthesis, as it activates the ring and helps direct the position of electrophilic substitution reactions, such as nitration.[5]

The combination of these features in 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid results in a highly functionalized and synthetically versatile building block poised for application in the development of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

The core structure consists of a central pyridine ring substituted with two methoxy groups, a nitro group, and a carboxylic acid.

Visualizing the Core Structure

Caption: Chemical structure of the target molecule.

Calculated Physicochemical Data

Direct experimental data for this specific molecule is not extensively documented in public databases. The properties below are calculated based on its chemical structure and provide reliable estimates for experimental design.

PropertyValueSource
Molecular Formula C₈H₈N₂O₆Calculated
Molecular Weight 228.16 g/mol Calculated
Topological Polar Surface Area (TPSA) 120.15 ŲCalculated
Calculated logP 0.5 - 1.0Estimated
Hydrogen Bond Donors 1 (from carboxylic acid)Calculated
Hydrogen Bond Acceptors 7 (N, O atoms)Calculated

Synthesis and Methodologies

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step process starting from a commercially available precursor, such as 2,6-dimethoxypyridine. The key transformation is the selective nitration of the pyridine ring, followed by the introduction and/or modification of the carboxylic acid group.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, conceptual methodology. Researchers should perform their own literature search and optimization.

Step 1: Nitration of 2,6-Dimethoxypyridine

  • Rationale: The electron-donating methoxy groups activate the pyridine ring, making it susceptible to electrophilic nitration. A strong nitrating system like oleum and potassium nitrate is often required for such heterocyclic systems.[5] The reaction is performed at a controlled temperature to prevent over-nitration and decomposition.

  • Procedure:

    • In a three-necked flask equipped with a stirrer and a thermometer, carefully add 2,6-dimethoxypyrazine to 20% oleum at 0°C.

    • Add potassium nitrate (KNO₃) portion-wise, ensuring the temperature does not exceed 10°C.

    • Allow the mixture to stir at room temperature for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, slowly pour the mixture onto crushed ice.

    • The resulting precipitate (2,6-dimethoxy-3,5-dinitropyrazine) is filtered, washed with cold water until neutral, and dried under a vacuum.[5][6]

Step 2: Selective Monoreduction of the Dinitro Intermediate

  • Rationale: To achieve the target 5-nitro compound, one of the nitro groups from the dinitro intermediate must be selectively reduced to an amino group, which can then be removed.

  • Procedure:

    • Dissolve the dinitro compound in a suitable solvent like ethanol.

    • Add a reducing agent such as sodium sulfide (Na₂S) or ammonium bisulfide (NH₄HS) and heat the mixture under reflux.

    • Monitor the reaction by TLC until one nitro group is reduced.

    • Cool the reaction, remove the solvent, and purify the resulting aminonitro intermediate.

Step 3: Diazotization and Removal of the Amino Group

  • Rationale: The amino group can be converted into a diazonium salt, which is then removed via a process like the deamination reaction, leaving the desired 2,6-dimethoxy-5-nitropyridine.

  • Procedure:

    • Dissolve the aminonitro intermediate in an acidic solution (e.g., H₂SO₄/H₂O).

    • Cool to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • Add a reducing agent like hypophosphorous acid (H₃PO₂) and warm the mixture gently to effect deamination.

    • Extract the product into an organic solvent and purify by chromatography.

Step 4: Carboxylation

  • Rationale: The final step involves introducing the carboxylic acid at the 3-position. This can be achieved through directed ortho-metalation, where a strong base selectively deprotonates the position adjacent to a directing group, followed by quenching with carbon dioxide.

  • Procedure:

    • Dissolve the 2,6-dimethoxy-5-nitropyridine intermediate in a dry, aprotic solvent like THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78°C and add a strong base like n-butyllithium (n-BuLi) dropwise.

    • Stir for 1-2 hours at low temperature to allow for lithiation.

    • Bubble dry carbon dioxide gas through the solution or add crushed dry ice.

    • Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Acidify the aqueous layer with HCl to protonate the carboxylate, causing the final product to precipitate.

    • Filter, wash, and dry the solid to yield 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid.

Potential Applications in Research and Drug Development

The true value of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid lies in its potential as a versatile chemical building block. Its highly functionalized structure allows for multiple, selective chemical modifications, making it an ideal starting point for generating libraries of diverse compounds for high-throughput screening.

  • Precursor for Bioactive Molecules: Nitropyridines are well-documented precursors for a wide range of compounds with diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties.[2] This molecule can serve as a key intermediate in the synthesis of complex heterocyclic systems.

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The carboxylic acid function can be used to form amide bonds with various amine-containing fragments, a common strategy in the development of targeted cancer therapies.

  • Intermediate for Dihydropyridine Derivatives: Though structurally distinct, this molecule shares functional motifs with intermediates used in the synthesis of dihydropyridine calcium channel blockers like Benidipine and Nicardipine.[7][8] This suggests its potential utility in the synthesis of related cardiovascular agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling functionalized nitroaromatic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[9][10]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[11]

Conclusion

2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid represents a molecule of significant interest for synthetic and medicinal chemistry. Its combination of a privileged pyridine scaffold with strategically placed methoxy, nitro, and carboxylic acid groups makes it a highly valuable and versatile intermediate. While its synthesis requires a multi-step approach, the underlying chemical principles are well-established. The potential to use this compound as a foundational building block in the discovery of new enzyme inhibitors, kinase modulators, and other therapeutic agents underscores its importance for researchers dedicated to advancing the frontiers of drug development.

References

  • GSRS. (n.d.). 2,6-DIMETHYL-5-METHOXYCARBONYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • ChemBK. (2024). 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydroxypyridine-3-carboxylic acid Request for Quotation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,6-dimethyl-4-(3-nitrophenyl)-3-carboxy-5-pyridinecarboxylate. Retrieved from [Link]

  • IndiaMART. (n.d.). 2,6-Dimethyl-5-Methoxycarbonyl-4-(3-Nitrophenyl)-1,4-Dihydropyridine-3-Carboxylic Acid. Retrieved from [Link]

  • TNO. (n.d.). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Retrieved from [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PubChem. (n.d.). (4R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

  • PharmaCompass. (n.d.). 5-Methoxycarbonyl-2,6-dimethyl-4(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

  • PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Research Square. (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Inxight Drugs - ncats. (n.d.). 2,6-DIMETHYL-5-METHOXYCARBONYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxy-5-nitropyridine-3-carboxylic acid. Retrieved from [Link]

  • PMC. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Spectrophotometric determination of Mn (II) ion by Pyridine 2, 6 dicarboxylic acid. Retrieved from [Link]

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

Sources

Technical Whitepaper: 2,6-Dimethoxy-5-nitronicotinic Acid in Advanced Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of targeted oncology, the design of highly selective receptor tyrosine kinase (RTK) inhibitors relies on heavily functionalized heterocyclic building blocks. 2,6-Dimethoxy-5-nitronicotinic acid (CAS: 685879-38-3) has emerged as a critical intermediate in the synthesis of[1]. Its unique substitution pattern—featuring two electron-donating methoxy groups, an electron-withdrawing nitro group, and a reactive carboxylic acid—provides a highly tunable scaffold for drug developers.

As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dynamic synthetic node. This guide deconstructs the physicochemical properties, the causality behind its regioselective synthesis, and the self-validating protocols required to integrate it into API (Active Pharmaceutical Ingredient) manufacturing workflows.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of 2,6-dimethoxy-5-nitronicotinic acid is essential for optimizing downstream reactions. The dual methoxy groups at the C2 and C6 positions strongly activate the pyridine ring, making it susceptible to electrophilic aromatic substitution, while the nitro group at C5 significantly lowers the pKa of the adjacent carboxylic acid at C3.

Table 1: Quantitative Physicochemical Data
PropertyValue / Specification
Chemical Name 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid
CAS Registry Number 685879-38-3[2]
Molecular Formula C8H8N2O6[2]
Molecular Weight 228.16 g/mol [2]
Appearance Crystalline solid
Solubility Soluble in polar aprotic solvents (DMF, DMSO, MeCN)
Storage Conditions Inert atmosphere, room temperature

Mechanistic Synthesis & Self-Validating Workflow

The synthesis of 2,6-dimethoxy-5-nitronicotinic acid requires precision. Standard nitration conditions (concentrated


 and 

) are notoriously harsh and risk hydrolyzing the methoxy ethers into pyridones.

The Causality of Reagent Selection: To circumvent ether cleavage, we utilize a mixture of nitric acid and acetic anhydride[1]. This combination generates acetyl nitrate (


) in situ. Acetyl nitrate is a mild, non-aqueous electrophile that smoothly and regioselectively nitrates the highly activated C5 position (ortho to the C6-methoxy and para to the C2-methoxy) at low temperatures (0–5°C).
Protocol 1: Regioselective Nitration (Self-Validating System)

This protocol incorporates In-Process Controls (IPC) to ensure the reaction validates its own completion before the quench phase.

  • System Purging & Preparation: Purge a jacketed glass reactor with

    
    . Charge the reactor with 2,6-dimethoxynicotinic acid (1.0 eq) and acetic anhydride (5.0 eq). Chill the suspension to 0°C.
    
  • Electrophile Generation: In a separate addition funnel, carefully mix fuming nitric acid (1.2 eq) with acetic anhydride (1.0 eq) at 0°C to form acetyl nitrate.

  • Controlled Addition: Add the acetyl nitrate solution dropwise to the reactor over 60 minutes, maintaining the internal temperature strictly below 5°C to prevent thermal runaway and oxidative degradation.

  • Self-Validating IPC (LC-MS): After 2 hours of stirring at 5°C, sample 10 µL of the mixture. Quench into 1 mL of cold acetonitrile and inject into the LC-MS. Validation Check: The reaction is deemed complete only when the starting material peak is <1.5% (Area) and the product mass (m/z 227.1 [M-H]-) is dominant. Do not proceed to step 5 until this metric is met.

  • Quench & Isolation: Pour the validated reaction mixture over crushed ice. The product, 2,6-dimethoxy-5-nitronicotinic acid, will precipitate as a solid. Filter, wash with cold water, and dry under vacuum at 40°C.

SyntheticWorkflow SM 2,6-Dimethoxynicotinic Acid Nitration Nitration (HNO3 / Ac2O) SM->Nitration Acetyl Nitrate 0-5°C Product 2,6-Dimethoxy-5-nitronicotinic acid Nitration->Product Regioselective C5-Nitration Activation Acyl Chloride Formation Product->Activation SOCl2 / DMF Activation Coupling Amide Coupling (API Precursor) Activation->Coupling Nucleophilic Substitution

Fig 1. Synthetic workflow for 2,6-dimethoxy-5-nitronicotinic acid and its downstream activation.

Application in Oncology: c-Met Inhibitor Development

The primary industrial application of 2,6-dimethoxy-5-nitronicotinic acid is its role as a precursor in the synthesis of c-Met (Hepatocyte Growth Factor Receptor) inhibitors[1]. Dysregulation of the c-Met pathway drives tumor proliferation and metastasis via the PI3K/AKT and RAS/MAPK signaling cascades.

To integrate our compound into a c-Met inhibitor, the carboxylic acid must be activated for amide coupling.

The Causality of Activation: The isolated 2,6-dimethoxy-5-nitronicotinic acid is reacted with thionyl chloride (


)[1]. We add a catalytic amount of Dimethylformamide (DMF). The DMF reacts with 

to form the highly electrophilic Vilsmeier-Haack reagent, which attacks the carboxylic acid exponentially faster than

alone. This yields 2,6-dimethoxy-5-nitropyridine-3-carbonyl chloride[1], a highly reactive intermediate that is subsequently coupled with complex amines (e.g., benzothiazole derivatives) to form the final API scaffold.

cMetPathway HGF HGF Ligand cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway cMet->MAPK Phosphorylation Inhibitor c-Met Inhibitor (API) Inhibitor->cMet ATP-competitive Inhibition Proliferation Tumor Proliferation PI3K->Proliferation Cell Survival MAPK->Proliferation Cell Growth

Fig 2. c-Met signaling pathway and targeted intervention by 685879-38-3 derived inhibitors.

Analytical Validation Standards

To guarantee the trustworthiness of the synthesized 2,6-dimethoxy-5-nitronicotinic acid before downstream API coupling, the following analytical signatures must be verified:

  • 1H NMR (DMSO-d6): The spectrum must show a distinct, isolated singlet in the aromatic region (around

    
     8.5 - 9.0 ppm), corresponding to the solitary C4 proton on the pyridine ring. The presence of two distinct singlet peaks integrating to 3H each (around 
    
    
    
    3.9 - 4.1 ppm) confirms the intact methoxy groups.
  • HPLC Purity: Utilizing a C18 reverse-phase column with a gradient of Water (0.1% TFA) and Acetonitrile, the compound must elute as a single sharp peak with a UV purity of

    
     98.0%.
    

References

  • Title: c-Met inhibitors (Infectious Agents and Cancer, 2013, 8:13) Source: ResearchGate / Infectious Agents and Cancer URL: [Link]

Sources

An In-depth Technical Guide to 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Landscape of Novel Chemical Entities

In the realm of drug discovery and development, the exploration of novel chemical entities is paramount. This guide focuses on 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid, a compound for which a unique Chemical Abstracts Service (CAS) number has not been identified in publicly accessible databases as of the time of this writing. The absence of a registered CAS number suggests that this molecule represents a novel synthetic target. This document, therefore, serves as a forward-looking technical guide, providing a scientifically grounded framework for its synthesis, a projection of its physicochemical properties, and an exploration of its potential applications based on the well-established bioactivity of related nitropyridine scaffolds.

Predicted Physicochemical Properties

While empirical data for the target compound is unavailable, its fundamental properties can be predicted based on its molecular structure. These predictions are crucial for designing synthetic routes and for anticipating its behavior in biological systems.

PropertyPredicted Value
Molecular Formula C8H8N2O5
Molecular Weight 212.16 g/mol
Appearance Expected to be a solid at room temperature, likely a crystalline powder, potentially with a yellow hue due to the nitro group.
Solubility Predicted to have low solubility in water and non-polar organic solvents, with increased solubility in polar aprotic solvents like DMSO and DMF, and in basic aqueous solutions due to the acidic carboxylic acid group.
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-4, typical for a carboxylic acid on an electron-deficient pyridine ring.

Proposed Synthetic Pathway

The synthesis of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid is a multi-step process that requires careful strategic planning regarding the order of functional group introduction. The electron-donating methoxy groups and the electron-withdrawing nitro and carboxylic acid groups will have significant directing effects on subsequent reactions. A plausible and logical synthetic route is proposed below, starting from the commercially available 2,6-dichloropyridine.

Synthetic_Pathway Proposed Synthesis of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid A 2,6-Dichloropyridine B 2,6-Dimethoxypyridine A->B  NaOCH3, CH3OH   C 2,6-Dimethoxy-3-methylpyridine B->C  n-BuLi, THF; then CH3I   D 2,6-Dimethoxy-3-methyl-5-nitropyridine C->D  HNO3, H2SO4   E 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid D->E  KMnO4, heat  

Caption: A proposed multi-step synthesis of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,6-Dimethoxypyridine

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction, where the chloride ions on the electron-deficient pyridine ring are displaced by methoxide ions.[1]

  • Reagents: 2,6-Dichloropyridine, Sodium methoxide solution (25-30% in methanol), Methanol (anhydrous).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in anhydrous methanol.

    • Slowly add a stoichiometric excess (e.g., 2.2 equivalents) of sodium methoxide solution to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Resuspend the residue in water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-dimethoxypyridine.

    • Purify the product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 2,6-Dimethoxy-3-methylpyridine

Introduction of a methyl group at the 3-position can be achieved via directed ortho-metalation followed by quenching with an electrophile.

  • Reagents: 2,6-Dimethoxypyridine, n-Butyllithium (n-BuLi) in hexanes, Tetrahydrofuran (THF, anhydrous), Methyl iodide (CH3I).

  • Procedure:

    • Dissolve 2,6-dimethoxypyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a slight stoichiometric excess (e.g., 1.1 equivalents) of n-BuLi to the solution. The methoxy groups direct the lithiation to the 3-position.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Add a stoichiometric excess of methyl iodide to the reaction mixture and allow it to slowly warm to room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting 2,6-dimethoxy-3-methylpyridine by column chromatography.

Step 3: Synthesis of 2,6-Dimethoxy-3-methyl-5-nitropyridine

The nitration of the electron-rich 2,6-dimethoxypyridine ring is expected to be facile. The methoxy groups are ortho-, para-directing, and the methyl group is also activating and ortho-, para-directing. Therefore, the nitro group is expected to add at the 5-position.

  • Reagents: 2,6-Dimethoxy-3-methylpyridine, Concentrated nitric acid, Concentrated sulfuric acid.

  • Procedure:

    • In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to 2,6-dimethoxy-3-methylpyridine with stirring.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of the pyridine derivative, maintaining the reaction temperature below 10 °C.[2]

    • After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Step 4: Synthesis of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid

The final step involves the oxidation of the methyl group to a carboxylic acid.

  • Reagents: 2,6-Dimethoxy-3-methyl-5-nitropyridine, Potassium permanganate (KMnO4), Water, Sulfuric acid (for acidification).

  • Procedure:

    • Suspend 2,6-dimethoxy-3-methyl-5-nitropyridine in water and heat the mixture.

    • Slowly add a stoichiometric amount of potassium permanganate to the heated suspension.

    • Reflux the mixture for several hours until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

    • Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry to yield 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid.

Potential Applications in Drug Discovery and Development

The nitropyridine scaffold is a "privileged structural motif" in medicinal chemistry, appearing in numerous bioactive molecules.[3] These compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

The target molecule, 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid, possesses several functional groups that could contribute to its bioactivity:

  • The Nitropyridine Core: The nitro group is a key pharmacophore that can participate in various biological interactions. It can be reduced in hypoxic environments, such as those found in solid tumors, to generate reactive radical species that can induce cellular damage. This makes nitropyridine derivatives promising candidates for the development of hypoxia-activated prodrugs for cancer therapy.

  • The Carboxylic Acid Group: This functional group can participate in hydrogen bonding and ionic interactions with biological targets, such as the active sites of enzymes or receptors. It also enhances the water solubility of the molecule, which can be advantageous for drug delivery.

  • The Methoxy Groups: These groups can influence the electronic properties of the pyridine ring and can be involved in hydrophobic interactions with biological targets. They can also be sites of metabolic transformation.

Given these features, 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid could be investigated as a potential inhibitor of various enzymes or as a modulator of signaling pathways implicated in disease.

Hypothetical_MOA Hypothetical Mechanism of Action in a Cancer Cell A 2,6-Dimethoxy-5-nitropyridine -3-carboxylic acid (Prodrug) B Hypoxic Tumor Environment A->B  Penetration   C Reductive Enzymes B->C  Presence of   D Reactive Nitro Radical C->D  Reduction of Nitro Group   E DNA Damage D->E  Induces   F Cell Cycle Arrest E->F  Leads to   G Apoptosis F->G  Triggers  

Caption: A hypothetical mechanism of action for 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid as a hypoxia-activated anticancer agent.

Conclusion

While 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid remains a novel and uncharacterized compound, its structural features suggest significant potential as a valuable building block in medicinal chemistry. The proposed synthetic route provides a practical starting point for its preparation, and the analysis of its potential applications offers a rationale for its further investigation. As the field of drug discovery continues to evolve, the exploration of such novel chemical spaces will be crucial for the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Retrieved from [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880740B - The synthesis of 4-nitro-3-hydroxyl-2-pyridine carboxylic acid.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • Inxight Drugs. (n.d.). 2,6-DIMETHYL-5-METHOXYCARBONYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • MDPI. (2023, June 6). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US5945537A - Nitration of pyridine-2, 6-diamines.
  • Matrix Fine Chemicals. (n.d.). 5-NITROPYRIDINE-3-CARBOXYLIC ACID | CAS 2047-49-6. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997011058A1 - Nitration of pyridine-2,6-diamines.

Sources

Nitropyridine Carboxylic Acid Derivatives: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nitropyridine Carboxylic Acid Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

In the landscape of heterocyclic medicinal chemistry, nitropyridine carboxylic acids represent a high-value, bifunctional scaffold. They serve as critical "chassis" molecules, offering a unique combination of electronic deficiency (due to the pyridine nitrogen and nitro group) and hydrogen-bonding capability (via the carboxylate). While the nitro group is often viewed as a structural alert in final drug candidates due to potential mutagenicity, its utility as a masked amine or an electron-withdrawing modulator in intermediates is unparalleled.[1] This guide explores the synthesis, reactivity, and application of these derivatives, focusing on their role as precursors to privileged amino-pyridine pharmacophores in kinase inhibitors and antibacterial agents.[1]

Structural & Electronic Properties

The nitropyridine carboxylic acid scaffold is defined by extreme electron deficiency.

  • The Pyridine Core: The nitrogen atom pulls electron density, deactivating the ring toward electrophilic substitution but activating it for nucleophilic attack.

  • The Nitro Group: A strong electron-withdrawing group (EWG) that further depletes ring electron density. When ortho or para to a leaving group (like a halogen), it facilitates rapid

    
     reactions.
    
  • The Carboxylic Acid: Provides a handle for amide coupling (peptidomimetics) or esterification (prodrugs), while also modulating solubility and lipophilicity (

    
    ).
    

Key Insight: The interplay between the nitro group and the ring nitrogen creates specific "hotspots" for regioselective functionalization. For instance, in 2-chloro-5-nitropyridine , the C2 position is highly electrophilic, allowing for the introduction of complex amines before the carboxylic acid moiety is manipulated.[1]

Synthetic Architectures

Constructing these scaffolds requires bypassing the poor reactivity of pyridine toward direct nitration. Three primary routes are industry-standard.[1]

Route A: Oxidation of Methyl-Nitropyridines

This is the most scalable approach for accessing isomers like 5-nitro-2-pyridinecarboxylic acid .[1]

  • Substrate: 2-methyl-5-nitropyridine.[1][2]

  • Reagent:

    
     or 
    
    
    
    /
    
    
    .
  • Mechanism: Radical oxidation of the benzylic-like methyl group.[1]

  • Causality: The nitro group survives oxidative conditions that would destroy electron-rich rings, making this route robust.[1]

Route B: Nucleophilic Substitution-Carboxylation

Used when starting from halopyridines.[1]

  • Step 1:

    
     displacement of a halide with cyanide (
    
    
    
    ).
  • Step 2: Hydrolysis of the nitrile to the acid.

  • Self-Validating Check: The appearance of a nitrile stretch (~2230

    
    ) in IR confirms Step 1; its disappearance and the emergence of a broad carbonyl peak (~1700 
    
    
    
    ) validates Step 2.[1]
Route C: The Vicarious Nucleophilic Substitution (VNS)

Useful for introducing carbon nucleophiles para to the nitro group without a leaving group, preserving the acid functionality if protected.

Experimental Protocol: Synthesis of 5-Nitro-2-Pyridinecarboxylic Acid

This protocol is designed for high purity and scalability, utilizing the oxidative cleavage of a methyl precursor.[1]

Objective: Conversion of 2-methyl-5-nitropyridine to 5-nitro-2-pyridinecarboxylic acid.

Materials:

  • 2-Methyl-5-nitropyridine (10.0 mmol)[1]

  • Potassium Permanganate (

    
    ) (25.0 mmol, 2.5 eq)[1]
    
  • Water (

    
    ) (50 mL)
    
  • Celite (Filter aid)

Step-by-Step Methodology:

  • Slurry Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-methyl-5-nitropyridine in water.

    • Why: Water acts as a heat sink and solvent for the oxidant.

  • Staged Addition: Heat the mixture to 80°C. Add

    
     in five equal portions over 1 hour.
    
    • Control: Adding all oxidant at once can cause a violent exotherm and "bumping."

  • Reflux: Heat to reflux (100°C) for 4 hours. The purple color should fade to a brown manganese dioxide (

    
    ) precipitate.
    
    • Endpoint: TLC (MeOH/DCM 1:9) shows disappearance of the less polar starting material.

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove

    
    . Wash the pad with hot water (2 x 10 mL).
    
    • Critical: Filtration must be done hot to prevent the product from crystallizing in the filter cake.

  • Acidification: Cool the filtrate to 0°C in an ice bath. Slowly acidify to pH 2-3 using concentrated HCl.

    • Observation: A white to pale yellow precipitate (the free acid) will form.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C.

Yield: Typically 65-75%.[1] Characterization:


 NMR (DMSO-

) should show loss of the methyl singlet (~2.6 ppm) and a downfield shift of aromatic protons.

Reactivity Profile & Chemo-differentiation

The "Nitro-Acid" scaffold offers orthogonal reactivity.[1] The diagram below illustrates how to selectively manipulate the molecule.

Reactivity Start 5-Nitro-2-pyridine carboxylic acid Amide Amide Coupling (EDC/HOBt) Start->Amide COOH activation Reduction Nitro Reduction (H2, Pd/C or Fe/AcOH) Start->Reduction NO2 -> NH2 SNAr S_NAr Displacement (If Halogen present) Amide->SNAr Post-coupling functionalization Cyclization Imidazopyridine Formation Reduction->Cyclization + Aldehyde/Acid

Figure 1: Divergent synthetic pathways from the core scaffold.[1] The acid is typically coupled first to establish the molecular skeleton, followed by nitro reduction to avoid handling sensitive amino-acids early in the sequence.[1]

Medicinal Chemistry Applications

Kinase Inhibitors (The "Masked" Amino-Pyridine)

Many kinase inhibitors (e.g., targeting JAK2, EGFR) require an amino-pyridine moiety to form hydrogen bonds with the hinge region of the ATP binding site.

  • Strategy: The nitro group is used as a robust precursor.[3][4] It withstands harsh coupling conditions used to attach the "tail" of the inhibitor. Once the skeleton is built, the nitro is reduced to the amine (

    
    ), which is then often acylated or left free to bind the kinase hinge.
    
  • Example: Synthesis of Imidazo[4,5-b]pyridines . 2-chloro-3-nitropyridine derivatives are reacted with amines, reduced, and cyclized.[1]

Antibacterial Agents (DNA Gyrase)

Derivatives of 4-nitro-3-pyridinecarboxylic acid have shown promise as DNA gyrase inhibitors.[1]

  • Mechanism: The carboxylic acid coordinates with the

    
     ions in the active site, while the nitro group (or its reduced derivatives) stacks with the DNA bases.
    
Toxicology Note: The Nitro Alert
  • Risk: Nitroaromatics are often flagged as structural alerts for genotoxicity (Ames positive) due to metabolic reduction to hydroxylamines.

  • Mitigation: In modern drug design, the nitro group is rarely the final pharmacophore. It is almost exclusively a synthetic handle. If a nitro group must remain, electron density must be tuned (e.g., by adding adjacent EWGs) to lower the reduction potential, or extensive Ames testing is required.

Quantitative Data: Physical Properties of Key Isomers

IsomerCAS NumberMelting Point (°C)pKa (Acid)Medicinal Relevance
5-Nitro-2-pyridinecarboxylic acid 30651-24-2210-212~3.5Precursor to thrombin inhibitors
2-Chloro-5-nitropyridine 4548-45-2108-110N/AKey intermediate for S_NAr
4-Nitro-3-pyridinecarboxylic acid 5835-26-7155-157~3.8DNA Gyrase scaffold

References

  • Synthesis and Functionalization of 3-Nitropyridines. ResearchGate. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Molecules. [Link]

  • Synthesis of 4-nitro-3-hydroxyl-2-pyridine carboxylic acid.
  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers. Dove Medical Press. [Link]

Sources

An In-depth Technical Guide to a Key Pyridinecarboxylic Acid Derivative

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Initial research into the compound "2,6-dimethoxy-5-nitro-3-pyridinecarboxylic acid" did not yield sufficient data in publicly accessible scientific databases and literature. This suggests the compound may be novel, theoretical, or not extensively documented. To provide a comprehensive and scientifically rigorous guide within this chemical class, this document will focus on the well-characterized and foundational molecule, 2,6-Pyridinedicarboxylic Acid , also known as Dipicolinic Acid. This analogue serves as a valuable proxy, offering insights into the chemical behavior, synthesis, and applications relevant to substituted pyridinecarboxylic acids.

Abstract

2,6-Pyridinedicarboxylic acid (DPA) is a versatile heterocyclic compound with significant applications spanning microbiology, coordination chemistry, and organic synthesis. Its rigid structure and the presence of two carboxylic acid groups in a pincer-like configuration bestow unique chelating properties, most notably its role in the heat resistance of bacterial endospores. This guide provides an in-depth exploration of the physicochemical properties, synthesis, and diverse applications of DPA, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties of 2,6-Pyridinedicarboxylic Acid

2,6-Pyridinedicarboxylic acid is a white, crystalline solid with the chemical formula C₇H₅NO₄.[1] Its molecular structure, featuring a pyridine ring with carboxylic acid groups at the 2 and 6 positions, is central to its chemical behavior.

PropertyValueSource(s)
Molecular Formula C₇H₅NO₄[1]
Molecular Weight 167.12 g/mol [1]
CAS Number 499-83-2[2]
Appearance White crystalline solid
Melting Point 248-250 °C (decomposes)[3]
Solubility Soluble in water and polar organic solvents[2]

The presence of both a basic nitrogen atom in the pyridine ring and acidic carboxylic acid groups makes DPA an amphoteric molecule. This dual nature is critical to its role as a versatile ligand in coordination chemistry.

Synthesis and Purification

The synthesis of 2,6-pyridinedicarboxylic acid is most commonly achieved through the oxidation of 2,6-lutidine (2,6-dimethylpyridine). This process leverages the relative stability of the pyridine ring to oxidation compared to the methyl groups.

Experimental Protocol: Oxidation of 2,6-Lutidine

This protocol outlines a common laboratory-scale synthesis of DPA. The causality behind the choice of reagents lies in the need for a strong oxidizing agent that can convert the methyl groups to carboxylic acids without degrading the pyridine ring. Potassium permanganate is a classic and effective choice for this transformation.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,6-lutidine and a suitable solvent, such as water.

Step 2: Oxidation

  • Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), to the reaction mixture. The reaction is exothermic and should be controlled by cooling the flask in an ice bath.

  • The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.

Step 3: Work-up and Isolation

  • Once the reaction is complete, the manganese dioxide (MnO₂) byproduct is removed by filtration.

  • The filtrate is then acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 3-4. This protonates the carboxylate groups, causing the 2,6-pyridinedicarboxylic acid to precipitate out of the solution.

Step 4: Purification

  • The crude product is collected by filtration and can be further purified by recrystallization from hot water.

This self-validating system relies on the significant change in solubility of DPA with pH. The product is soluble as its carboxylate salt in basic to neutral conditions and precipitates as the carboxylic acid in acidic conditions, allowing for effective isolation.

Synthesis_Workflow cluster_reaction Oxidation cluster_workup Work-up & Isolation cluster_purification Purification Lutidine 2,6-Lutidine in Water Reaction Reaction Mixture (Exothermic) Lutidine->Reaction KMnO4 KMnO4 Solution KMnO4->Reaction Slow Addition (Cooling) Filtration1 Filter MnO2 Reaction->Filtration1 Acidification Acidify with HCl (pH 3-4) Filtration1->Acidification Precipitation DPA Precipitation Acidification->Precipitation Filtration2 Collect Crude DPA Precipitation->Filtration2 Recrystallization Recrystallize from Hot Water Filtration2->Recrystallization Pure_DPA Pure 2,6-Pyridinedicarboxylic Acid Recrystallization->Pure_DPA

Caption: Workflow for the synthesis of 2,6-pyridinedicarboxylic acid.

Key Applications and Mechanisms

The utility of 2,6-pyridinedicarboxylic acid stems from its unique structural and chemical properties.

Role in Bacterial Spore Resistance

One of the most well-known roles of DPA is its contribution to the heat resistance of bacterial endospores, particularly in genera such as Bacillus and Clostridium. Inside the spore core, DPA chelates with calcium ions (Ca²⁺) to form a calcium dipicolinate complex.

Mechanism of Action:

  • Dehydration of the Spore Core: The Ca²⁺-DPA complex binds a significant amount of free water within the spore core. This dehydration reduces the mobility of macromolecules and increases their resistance to thermal denaturation.

  • Stabilization of DNA: The complex intercalates between the DNA bases, stabilizing the DNA against heat-induced damage.

Spore_Resistance Spore_Core Bacterial Spore Core DPA Dipicolinic Acid (DPA) Spore_Core->DPA Ca2 Calcium Ions (Ca2+) Spore_Core->Ca2 Complex Ca2+-DPA Complex DPA->Complex Ca2->Complex Dehydration Core Dehydration Complex->Dehydration DNA_Stab DNA Stabilization Complex->DNA_Stab Heat_Resistance Enhanced Heat Resistance Dehydration->Heat_Resistance DNA_Stab->Heat_Resistance

Caption: Mechanism of DPA-mediated heat resistance in bacterial spores.

Coordination Chemistry and Analytical Applications

The ability of DPA to act as a chelating agent for various metal ions makes it a valuable ligand in coordination chemistry. It can form stable complexes with lanthanides and transition metals. This property is exploited in several analytical techniques. For instance, the terbium(III)-dipicolinate complex exhibits strong luminescence, which is used as a sensitive assay for the detection of DPA and, by extension, for the quantification of bacterial spores.

Organic Synthesis

As a difunctional molecule, 2,6-pyridinedicarboxylic acid serves as a versatile building block in organic synthesis. The carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing access to a wide range of more complex molecules, including potential pharmaceutical intermediates and ligands for catalysis.

Safety and Handling

2,6-Pyridinedicarboxylic acid is classified as an irritant. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

2,6-Pyridinedicarboxylic acid is a molecule of significant scientific interest due to its fundamental role in microbiology and its broad utility in chemical synthesis and analytical sciences. Its well-defined structure and predictable reactivity make it an excellent model compound for studying the properties of substituted pyridinecarboxylic acids. For researchers in drug discovery and materials science, an understanding of the principles governing the synthesis and behavior of DPA provides a solid foundation for the design and development of novel compounds with tailored functionalities.

References

  • ChemBK. (2024, April 9). 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydroxypyridine-3-carboxylic acid Request for Quotation. Retrieved from [Link]

  • Inxight Drugs. 2,6-DIMETHYL-5-METHOXYCARBONYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • National Institute of Standards and Technology. Styrene. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. Methyl 2,6-dimethyl-4-(3-nitrophenyl)-3-carboxy-5-pyridinecarboxylate. Retrieved from [Link]

  • National Institute of Standards and Technology. Styrene. Retrieved from [Link]

  • PubChem. (2H8)Styrene. Retrieved from [Link]

  • Wikipedia. Pyridinedicarboxylic acid. Retrieved from [Link]

  • Ataman Kimya. PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID). Retrieved from [Link]

  • PubChem. 2,6-Dimethylpyridine-3,5-dicarboxylic acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services. Retrieved from [Link]

  • PubChem. CID 56632080. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Handling of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid (CAS: 685879-38-3).

Executive Summary

2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid is a critical heterocyclic intermediate used primarily in the synthesis of c-Met kinase inhibitors and other pharmaceutical agents. While sparingly soluble in water and non-polar organic solvents (e.g., hexane), it exhibits high solubility in Dimethyl Sulfoxide (DMSO) .

This guide provides the structural basis for this solubility, safety protocols for handling nitro-pyridine derivatives, and a standardized workflow for preparing stock solutions.

Physicochemical Characterization

PropertyData
Chemical Name 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid
CAS Number 685879-38-3
Molecular Formula C₈H₈N₂O₆
Molecular Weight 228.16 g/mol
Appearance Pale yellow to yellow crystalline powder
pKa (Predicted) ~3.5 (Carboxylic acid moiety)
LogP (Predicted) ~1.2 (Moderate lipophilicity)
Solubility Class (DMSO) Freely Soluble (>50 mg/mL estimated)
Structural Basis for DMSO Solubility

The high solubility in DMSO is driven by three molecular interactions:

  • Dipole-Dipole Interactions: The highly polar sulfoxide group of DMSO (

    
    ) interacts strongly with the electron-withdrawing nitro group (
    
    
    
    ) at position 5.
  • Hydrogen Bonding: DMSO acts as a strong H-bond acceptor, stabilizing the carboxylic acid proton (

    
    ) at position 3, effectively breaking the crystal lattice energy.
    
  • Dielectric Constant: DMSO’s high dielectric constant (

    
    ) supports the solvation of the polar pyridine ring, which is electron-deficient due to the nitro group but stabilized by the electron-donating methoxy groups.
    

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Target Concentration: ~22.8 mg/mL (Standard for High-Throughput Screening or NMR).

Materials:

  • Compound: 22.8 mg

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%)

  • Vessel: Amber glass vial (protects nitro group from photodegradation)

Procedure:

  • Weigh 22.8 mg of the compound into a tared 4 mL amber vial.

  • Add 500 µL of DMSO initially.

  • Vortex for 30 seconds. The solution should turn clear yellow.

    • Note: If particulates remain, sonicate at 40 kHz for 2 minutes.

  • Add remaining DMSO to bring total volume to 1.0 mL .

  • Store at -20°C. (Stable for >6 months if kept anhydrous).

Protocol B: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol if exact solubility limits are required for formulation.

Workflow Diagram:

SolubilityWorkflow Start Start: Weigh Excess Solid (e.g., 100 mg) AddSolvent Add 1.0 mL DMSO Start->AddSolvent Equilibrate Shake/Vortex at 25°C for 24h AddSolvent->Equilibrate Filter Filter Supernatant (0.22 µm PTFE) Equilibrate->Filter Dilute Dilute 1:100 in Mobile Phase Filter->Dilute Analyze Quantify via HPLC (UV @ 254 nm) Dilute->Analyze

Caption: Workflow for determining the thermodynamic solubility limit using the Shake-Flask method.

Troubleshooting & Stability

Crystallization/Precipitation
  • Issue: Solid precipitates upon adding the DMSO stock to an aqueous buffer (e.g., PBS).

  • Cause: The "Crash-out" effect. The compound is lipophilic (LogP ~1.2) and the carboxylic acid may be protonated (insoluble) at acidic pH.

  • Solution: Ensure the final aqueous buffer pH is >7.4 . The deprotonated carboxylate anion (

    
    ) is highly water-soluble.
    
Chemical Stability
  • Decarboxylation: Nitro-pyridine carboxylic acids can decarboxylate at high temperatures (>100°C). Do not heat DMSO solutions above 60°C to accelerate dissolution.

  • Nucleophilic Attack: DMSO is generally inert, but avoid mixing with strong bases (e.g., NaH, strong alkoxides) in DMSO, as the nitro group activates the ring for nucleophilic aromatic substitution (SNAr), potentially displacing a methoxy group.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Nitro Group: Potential for energetic decomposition if heated dry.

  • DMSO Permeability: DMSO readily penetrates skin and carries dissolved compounds into the bloodstream.

Mandatory PPE:

  • Nitrile Gloves (Double-gloving recommended).

  • Chemical Safety Goggles.

  • Fume Hood (to contain potential dust).

Disposal:

  • Dispose of DMSO solutions in Halogenated Organic Waste (due to the heterocyclic nitrogen/nitro nature) or Non-Halogenated depending on local EHS regulations for nitrogenous compounds. Do not pour down the drain.

References

  • Synthesis Context: Mughal, A. et al. (2013).[1] "c-Met inhibitors."[1] Infectious Agents and Cancer, 8:13. (Describes the synthesis of 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid as an intermediate). Available at: [Link]

  • General Solubility of Nicotinic Acid Derivatives: Goncalves, E. et al. (2012). "Mole fraction solubilities of pyridine-3-carboxylic acid...". Journal of Chemical Thermodynamics. (Establishes baseline solubility trends for pyridine carboxylic acids in DMSO).

Sources

A Technical Guide to 2,6-Dimethoxynicotinic Acid and Its 5-Nitro Derivative: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive comparative analysis of 2,6-dimethoxynicotinic acid and its 5-nitro derivative for researchers, scientists, and drug development professionals. This document explores the nuanced differences in their chemical synthesis, physicochemical properties, reactivity, and potential applications, offering insights into the strategic utility of the nitro group in modifying the chemical landscape of the nicotinic acid scaffold.

Introduction: The Strategic Importance of the Nicotinic Acid Scaffold and Nitro-Functionalization

Nicotinic acid, a form of vitamin B3, and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The pyridine ring system offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a nitro (-NO2) group, a potent electron-withdrawing moiety, dramatically alters the electronic and steric profile of the parent molecule. This guide will dissect the profound impact of nitration at the 5-position of 2,6-dimethoxynicotinic acid, a transformation that unlocks novel chemical reactivity and potential biological activities. Understanding these differences is paramount for the rational design of new chemical entities in drug discovery programs.

Synthesis and Structural Elucidation

The synthetic pathways to 2,6-dimethoxynicotinic acid and its 5-nitro derivative are distinct, reflecting the directing effects of the substituents on the pyridine ring.

Synthesis of 2,6-Dimethoxynicotinic Acid

A common and efficient route to 2,6-dimethoxynicotinic acid begins with the readily available 2,6-dichloronicotinic acid. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) by methoxide ions.

Experimental Protocol: Synthesis of 2,6-Dimethoxynicotinic Acid from 2,6-Dichloronicotinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichloronicotinic acid (1.0 eq) in anhydrous methanol.

  • Nucleophilic Substitution: To the solution, add a solution of sodium methoxide in methanol (2.5 eq) dropwise at room temperature.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with an aqueous solution of hydrochloric acid until the pH is approximately 3-4.

  • Isolation: The product, 2,6-dimethoxynicotinic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure compound.

Synthesis of 5-Nitro-2,6-dimethoxynicotinic Acid

The synthesis of the 5-nitro derivative is achieved through the electrophilic nitration of 2,6-dimethoxynicotinic acid. The methoxy groups at the 2- and 6-positions are activating and ortho-, para-directing. However, the pyridine nitrogen is deactivating. The nitration is expected to occur at the 5-position, which is para to the 2-methoxy group and meta to the 6-methoxy and the carboxylic acid group.

Experimental Protocol: Nitration of 2,6-Dimethoxynicotinic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, carefully add concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add 2,6-dimethoxynicotinic acid (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Nitrating Agent Addition: Once the starting material is completely dissolved, begin the dropwise addition of concentrated nitric acid (1.1 eq) while maintaining the internal temperature between 0-5 °C.[2]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of 5-nitro-2,6-dimethoxynicotinic acid will form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed for further purification.

Comparative Physicochemical Properties

The introduction of the nitro group at the 5-position significantly impacts the physicochemical properties of the nicotinic acid scaffold. A summary of these properties is presented in the table below.

Property2,6-Dimethoxynicotinic Acid5-Nitro-2,6-dimethoxynicotinic Acid
Molecular Formula C8H9NO4C8H8N2O5
Molecular Weight 183.16 g/mol [3]228.16 g/mol
Appearance White to pale yellow crystalline powder[3]Yellow solid
Melting Point 140-144 °C[3]Expected to be higher than the parent compound
Boiling Point 293.1 °C (Predicted)[3]Expected to be higher than the parent compound
Solubility Sparingly soluble in water, soluble in methanol and N,N-Dimethylformamide.[4]Expected to have lower solubility in non-polar solvents and potentially higher solubility in polar aprotic solvents.
pKa Estimated to be around 3-4Expected to be lower (more acidic) due to the electron-withdrawing nitro group.

Spectroscopic Analysis: A Comparative Overview

The structural differences between the two compounds are clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2,6-Dimethoxynicotinic Acid:

  • ¹H NMR: The spectrum is expected to show two distinct signals for the aromatic protons, likely doublets, and two singlets for the two methoxy groups.

  • ¹³C NMR: The spectrum will display signals for the two aromatic CH carbons, the four quaternary carbons of the pyridine ring, the two methoxy carbons, and the carboxylic acid carbon.

5-Nitro-2,6-dimethoxynicotinic Acid:

  • ¹H NMR: The presence of the nitro group will deshield the remaining aromatic proton, causing a downfield shift in its signal.

  • ¹³C NMR: The electron-withdrawing nitro group will cause a downfield shift for the carbon atom to which it is attached (C5) and influence the chemical shifts of the other ring carbons.

Infrared (IR) Spectroscopy

The most significant difference in the IR spectra will be the presence of strong absorption bands corresponding to the nitro group in the 5-nitro derivative.

  • 2,6-Dimethoxynicotinic Acid: The spectrum will be characterized by O-H stretching of the carboxylic acid, C-H stretching of the aromatic ring and methoxy groups, C=O stretching of the carboxylic acid, and C-O stretching of the methoxy groups.[5]

  • 5-Nitro-2,6-dimethoxynicotinic Acid: In addition to the characteristic peaks of the parent compound, the spectrum will exhibit strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The introduction of the nitro group, a strong chromophore, will lead to a significant bathochromic (red) shift in the UV-Vis absorption spectrum of the 5-nitro derivative compared to the parent compound. This is due to the extension of the conjugated π-system.

Chemical Reactivity: The Influence of the Nitro Group

The nitro group profoundly alters the reactivity of the nicotinic acid ring, creating a dichotomy between electrophilic and nucleophilic aromatic substitution reactions.

Caption: Comparative reactivity of the two nicotinic acid derivatives.

Electrophilic Aromatic Substitution
  • 2,6-Dimethoxynicotinic Acid: The electron-donating methoxy groups activate the ring towards electrophilic attack, as demonstrated by its nitration to form the 5-nitro derivative.

  • 5-Nitro-2,6-dimethoxynicotinic Acid: The strongly electron-withdrawing nitro group, coupled with the deactivating effect of the pyridine nitrogen and the carboxylic acid, renders the ring highly deactivated towards further electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)
  • 2,6-Dimethoxynicotinic Acid: The electron-rich nature of the ring makes it generally unreactive towards nucleophilic attack.

  • 5-Nitro-2,6-dimethoxynicotinic Acid: The nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution. This is a cornerstone of nitropyridine chemistry, allowing for the introduction of a wide range of nucleophiles at positions ortho and para to the nitro group. This opens up a vast chemical space for derivatization.

Reactivity of the Nitro Group

The nitro group itself is a versatile functional handle. It can be readily reduced to an amino group using various reagents such as SnCl₂/HCl or catalytic hydrogenation. This transformation is of immense importance in medicinal chemistry, as the resulting aminopyridine is a key building block for many pharmaceuticals.

Applications in Drug Development

Both 2,6-dimethoxynicotinic acid and its 5-nitro derivative serve as valuable building blocks in the synthesis of biologically active molecules.

G cluster_parent 2,6-Dimethoxynicotinic Acid cluster_nitro 5-Nitro-2,6-dimethoxynicotinic Acid Parent_Scaffold Core Scaffold Parent_App Anti-inflammatory Agents Metabolic Disorder Drugs Parent_Scaffold->Parent_App Nitro_Intermediate Key Intermediate Parent_App->Nitro_Intermediate Nitration Nitro_App Antimicrobial Agents Anticancer Agents Antiviral Agents Nitro_Intermediate->Nitro_App Nitro_App->Parent_Scaffold Reduction & Derivatization

Caption: Drug development pathways for the two compounds.

  • 2,6-Dimethoxynicotinic Acid Derivatives: The core structure has been explored for its potential in developing agents for metabolic disorders.[7] Its derivatives can be synthesized to target various enzymes and receptors.

  • 5-Nitro-2,6-dimethoxynicotinic Acid as a Precursor: The true potential of the 5-nitro derivative lies in its role as a versatile intermediate. The activated pyridine ring allows for the synthesis of complex molecules through nucleophilic substitution. Furthermore, the reduction of the nitro group to an amine provides a crucial entry point for the synthesis of a wide range of compounds with potential antimicrobial, anticancer, and antiviral activities.[8] The introduction of the nitro group is a key step in the synthesis of many pharmaceuticals.

Conclusion

The nitration of 2,6-dimethoxynicotinic acid to its 5-nitro derivative is a transformative step that dramatically alters the compound's physicochemical properties and chemical reactivity. While the parent compound serves as a valuable scaffold, the introduction of the nitro group unlocks a rich and diverse chemical space for drug discovery. The activation towards nucleophilic aromatic substitution and the potential for reduction to the corresponding amine make 5-nitro-2,6-dimethoxynicotinic acid a highly valuable intermediate for the synthesis of novel therapeutic agents. This comparative analysis underscores the strategic importance of nitro-functionalization in expanding the chemical toolbox for medicinal chemists.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid. Retrieved from [Link]

  • Muravev, A. A., Ovsyannikov, A. S., Konorov, G. V., & Antipin, I. S. (n.d.). Top: Simulated UV/Vis spectra of 2-6 (black, dashed) and 2-7 (blue, solid) in CH 2 Cl 2 derived from TD-DFT calculations, with oscillator strengths shown as black (2-6) and blue (2-7) vertical lines. Bottom: Electronic transitions corresponding to the bands of the calculated spectrum, along with their percentage contributions to the absorption. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from [Link]

  • NIU Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • From 2,6-Dichloronicotinic Acid to Thiopeptide Cores | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the... - ResearchGate. (n.d.). Retrieved from [Link]

  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023, November 10). Retrieved from [Link]

  • Avantor. (n.d.). 2,6-Dimethoxynicotinic acid 99%. Retrieved from [Link]

  • UV-VIS of 2,6-dimethoxy benzoquinone. a) UV-VIS kinetic spectra of 10... - ResearchGate. (n.d.). Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. (n.d.). Retrieved from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

  • NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE - SID. (2010, July 15). Retrieved from [Link]

  • Nitration of 2,6,8,12-Tetraacetyl-2,4,6,8,10,12-Hexaazaisowurtzitane Derivatives - PMC. (2022, November 8). Retrieved from [Link]

  • IS NIR Spectra. (n.d.). Retrieved from [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC. (2017, July 19). Retrieved from [Link]

  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC - NIH. (2025, October 9). Retrieved from [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25). Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroquinoline. Retrieved from [Link]

  • NITRATION OF PYRIDINE-2,6-DIAMINES - European Patent Office - EP 0873314 B1 - Googleapis.com. (n.d.). Retrieved from [Link]

  • 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. (n.d.). Retrieved from [Link]

  • 2',6'-Dimethoxyacetophenone - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 2,6-Dihydroxyisonicotinic acid - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 5 - BJOC - Search Results. (n.d.). Retrieved from [Link]

  • 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0272214) - NP-MRD. (n.d.). Retrieved from [Link]

  • Methyl ester hydrolysis - ChemSpider Synthetic Pages. (n.d.). Retrieved from [Link]

  • Step A: Preparation of Methyl 2,6-dihydroxybenzoate - PrepChem.com. (n.d.). Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Retrieved from [Link]

  • 2,6-dimethylpyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Strategic Sourcing and Application of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid (CAS 685879-38-3) in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly competitive landscape of small-molecule oncology drug discovery, the selection of highly functionalized heterocyclic building blocks dictates both the metabolic stability and the target affinity of the final active pharmaceutical ingredient (API). 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid (CAS 685879-38-3) has emerged as a critical intermediate, particularly in the synthesis of receptor tyrosine kinase (RTK) inhibitors targeting the c-Met pathway [1].

This technical whitepaper provides an in-depth analysis of the mechanistic utility, synthetic integration, self-validating quality control (QC) protocols, and supply chain economics surrounding this specific pyridine derivative. It is designed to equip medicinal chemists and procurement scientists with the actionable intelligence required to source and utilize this compound effectively.

Mechanistic Utility in Drug Design

The architectural value of 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid lies in its highly specific substitution pattern, which serves multiple causal functions in drug design:

  • 2,6-Dimethoxy Groups: These electron-donating groups serve a dual purpose. First, they sterically shield the vulnerable C2 and C6 positions of the pyridine ring, significantly reducing susceptibility to oxidative metabolism by hepatic CYP450 enzymes. Second, they modulate the basicity (pKa) of the pyridine nitrogen, optimizing the molecule's hydrogen-bonding profile when interacting with the hinge region of a kinase domain.

  • 3-Carboxylic Acid: This moiety acts as the primary vector for structural extension. It allows for facile activation and subsequent amide bond formation, linking the pyridine core to various solvent-exposed or activation-loop-binding appendages.

  • 5-Nitro Group: The strongly electron-withdrawing nitro group stabilizes the electron-rich pyridine ring against electrophilic degradation. More importantly, it serves as a masked amine. Post-coupling, the nitro group can be orthogonally reduced to an aniline derivative, providing a nucleophilic handle for the installation of urea or secondary amide motifs critical for binding to the DFG-out conformation of kinases [1].

Synthetic Integration Workflow

The conversion of 2,6-dimethoxynicotinic acid to its 5-nitro derivative, followed by its integration into a larger c-Met inhibitor framework, requires precise control over reaction conditions to prevent decarboxylation or ether cleavage.

G A 2,6-Dimethoxynicotinic acid (Starting Material) B Nitration (HNO3 / Ac2O) A->B C 2,6-Dimethoxy-5-nitropyridine- 3-carboxylic acid (CAS 685879-38-3) B->C Regioselective C5 Nitration D Acyl Chloride Formation (SOCl2 / DMF cat.) C->D E 2,6-Dimethoxy-5-nitropyridine- 3-carbonyl chloride D->E Activation F Amide Coupling (R-NH2 / TEA) E->F G c-Met Kinase Inhibitor (Precursor) F->G Structural Extension

Synthesis workflow of c-Met inhibitor precursors using CAS 685879-38-3.

Step-by-Step Methodology: Activation and Coupling

To utilize CAS 685879-38-3 in library synthesis, the carboxylic acid must be activated. The following protocol is a self-validating system designed to maximize yield while preventing degradation.

  • Activation (Acyl Chloride Formation): Suspend 1.0 eq of 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 0.05 eq of anhydrous dimethylformamide (DMF), followed by the dropwise addition of 1.5 eq of thionyl chloride (

    
    ) at 0°C.
    
    • Causality: DMF reacts with

      
       to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates the conversion of the acid to the acyl chloride. Performing this at 0°C minimizes the risk of exothermic degradation of the methoxy groups.
      
  • Solvent Evaporation: Once LC-MS confirms the consumption of the starting material (via methanol quench to observe the methyl ester), concentrate the mixture under reduced pressure. Co-evaporate twice with anhydrous toluene.

    • Causality: Residual

      
       or generated HCl will aggressively protonate the incoming amine nucleophile in the next step, rendering it inactive and drastically reducing coupling yields. Toluene acts as an azeotropic agent to ensure complete removal of volatiles.
      
  • Amide Coupling: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF). Add 1.2 eq of the target amine and 2.5 eq of triethylamine (TEA). Stir at room temperature for 4 hours.

    • Causality: TEA serves as an acid scavenger, neutralizing the HCl byproduct formed during the C-N bond formation, thereby maintaining the nucleophilicity of the amine.

Quality Control & Self-Validating Analytical Protocols

Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk into the drug development pipeline. Incoming batches of CAS 685879-38-3 must be subjected to a self-validating QC loop before entering the synthetic queue.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Run the sample in negative ionization mode. You must observe a dominant peak at m/z 227.03 [M-H]⁻.

    • Validation Logic: The absence of an m/z 213 peak confirms that the methoxy groups have not undergone unintended demethylation during the supplier's nitration step.

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    The spectrum must show a single, distinct aromatic proton singlet in the downfield region (typically ~8.7 - 8.9 ppm) corresponding to the C4 proton. Two distinct singlets integrating to 3H each should appear around 3.9 - 4.1 ppm for the methoxy groups.
    • Validation Logic: The presence of only one aromatic singlet definitively proves that the supplier achieved regioselective nitration at the C5 position. If a mixture of isomers is present, multiple aromatic signals will be observed, indicating a failed purification by the vendor.

Supply Chain Economics & Sourcing Strategy

The commercial availability of 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid varies significantly based on the required scale and purity. Because it is a specialized intermediate rather than a bulk commodity solvent, pricing is highly dependent on the supplier's synthetic route efficiency and inventory model [2].

Supplier Tier and Pricing Analysis
Supplier TierPurity SpecificationTypical Lead TimeEst. Cost (USD/g)Strategic Use Case
Tier 1: Global Catalog (e.g., Sigma-Aldrich, Enamine)>98% (NMR/LCMS verified)1 - 2 Weeks$120 - $180Initial SAR Studies: Ideal for rapid procurement where time-to-synthesis is prioritized over cost.
Tier 2: Specialty Scale-up (e.g., BLD Pharm, Ambeed)>97%2 - 4 Weeks$45 - $85Lead Optimization: Best balance of cost and quality for synthesizing 10-50g batches of advanced intermediates.
Tier 3: Custom Bulk (Direct synthesis via Asian CROs)>95% (Requires internal purification)6 - 8 Weeks$8 - $20Preclinical Scale-up: Necessary when moving a candidate into IND-enabling toxicology studies requiring >1kg of API.

Note: Pricing data is aggregated from 2025/2026 market averages for specialized pyridine building blocks and is subject to geopolitical supply chain fluctuations.

Sourcing Heuristic: When evaluating Tier 3 suppliers for bulk procurement, mandate the submission of a 5-gram pre-shipment sample. Apply the


H NMR protocol detailed in Section 4 to this sample. If the C4 proton singlet shows baseline splitting (indicating C4/C5 nitration isomerism), reject the batch, as the downstream purification costs will negate any upfront savings.

References

  • Mughal, A., et al. "c-Met inhibitors." Infectious Agents and Cancer, vol. 8, no. 13, 2013. Available at:[Link]

Advanced Safety Data Sheet (SDS) Interpretation & Validation for Nitropyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and agrochemical development, nitropyridine carboxylic acids (such as 2-nitropyridine-3-carboxylic acid) serve as highly versatile electrophilic building blocks. However, relying solely on a standard 16-section Safety Data Sheet (SDS) is insufficient for scale-up and advanced drug development. As a Senior Application Scientist, I approach safety not as a static checklist, but as a dynamic, self-validating system.

Nitroaromatic compounds inherently possess two critical risk vectors: thermal instability (due to the energetic nature of the C-NO₂ bond) and genotoxicity (driven by enzymatic bioactivation). This whitepaper deconstructs the physicochemical, thermal, and toxicological data of nitropyridine carboxylic acids, providing the mechanistic causality behind safety protocols and detailing the experimental workflows required to validate these hazards in a laboratory setting.

Physicochemical Profiling & Hazard Identification

Understanding the baseline physical properties of a compound is the first step in designing a safe handling protocol. The data below synthesizes the core properties of a representative compound in this class, 2-nitropyridine-3-carboxylic acid[1].

Table 1: Physicochemical Properties of 2-Nitropyridine-3-carboxylic Acid

PropertyValueSafety & Handling Implication
CAS Number 33225-72-8Essential for precise SDS tracking and regulatory compliance.
Molecular Weight 168.11 g/mol Utilized for precise stoichiometric calculations and dosing.
Physical State Yellow solidPresents a particulate/dust inhalation hazard; requires local exhaust ventilation (LEV).
Boiling Point ~413 °CLow volatility at room temperature, but poses severe thermal stress risks if distilled.
Flash Point ~204 °CCombustible at elevated temperatures; keep away from ignition sources.
Density 1.57 g/cm³High density affects settling rates in solvent suspensions during biphasic reactions.

Thermal Stability & Decomposition Kinetics

Standard SDS documents often underrepresent the thermal hazards of nitroaromatics. The cleavage of the carbon-nitro bond is a highly exothermic process. According to the European Chemicals Agency (ECHA) guidelines, if a substance's exothermic decomposition energy (ΔH) exceeds 500 J/g and the onset temperature (


) is below 500 °C, it must be rigorously evaluated for explosive properties[2].

To validate thermal safety, we employ Differential Scanning Calorimetry (DSC). The causality behind running DSC at multiple heating rates (e.g., 1 °C/min and 10 °C/min) is rooted in chemical kinetics. A slower heating rate (1 °C/min) provides higher thermal resolution and yields a more conservative (lower)


, which is critical for establishing safe operating margins during process scale-up[2][3].
Experimental Protocol: DSC Thermal Safety Validation

This self-validating protocol ensures that thermal hazards are quantified before any large-scale synthesis begins.

  • Sample Preparation : Accurately weigh 0.5–1.0 mg of the nitropyridine carboxylic acid into a high-pressure, gold-plated or stainless-steel crucible. Causality: High-pressure crucibles contain evolved gases, preventing endothermic vaporization artifacts from masking the exothermic decomposition peak[2].

  • Atmosphere Control : Seal the crucible and purge the DSC furnace with inert nitrogen gas at a flow rate of 50 mL/min. Causality: This prevents oxidative degradation from interfering with the inherent thermal decomposition profile.

  • Thermal Ramping : Execute two separate experimental runs. Run A at a heating rate of 1 °C/min, and Run B at 10 °C/min, scanning from 30 °C to 400 °C[3].

  • Data Acquisition & Analysis : Integrate the area under the exothermic peak to calculate the decomposition enthalpy (ΔH in J/g). Identify the

    
    .
    
  • Decision Matrix : If ΔH > 500 J/g, the material is flagged as a potential explosive hazard, mandating further evaluation via Accelerating Rate Calorimetry (ARC) before scale-up[2].

G Start Sample Prep (0.5-1.0 mg) DSC DSC Analysis (1°C/min & 10°C/min) Start->DSC Data Calculate Tonset & Enthalpy (ΔH) DSC->Data Decision ΔH > 500 J/g & Tonset < 500°C? Data->Decision Safe Standard Handling (Non-Explosive) Decision->Safe No Hazard Explosive Hazard Requires ARC Testing Decision->Hazard Yes

Fig 1: DSC Thermal Safety Evaluation Workflow for Nitroaromatics.

Toxicological Profile: The Genotoxicity Conundrum

In drug development, nitroaromatic compounds are notorious for triggering positive results in the Ames test (bacterial reverse mutation assay)[4]. However, the parent nitropyridine carboxylic acid is rarely directly DNA-reactive.

The mutagenicity is driven by bioactivation. Bacterial nitroreductases (and mammalian hepatic enzymes present in the S9 fraction) catalyze the sequential reduction of the nitro group. The pathway proceeds from the nitro group (-NO₂) to a nitroso intermediate (-NO), and subsequently to a highly reactive hydroxylamine (-NHOH)[5]. This hydroxylamine can spontaneously or enzymatically convert into an electrophilic nitrenium ion, which covalently binds to DNA, causing genetic lesions and frameshift mutations[6].

Bioactivation Nitro Nitropyridine Carboxylic Acid Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso e- reduction Nitroreductase Nitroreductases (Bacterial/S9) Nitroreductase->Nitro Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine e- reduction DNA Electrophilic Attack on DNA (Adducts) Hydroxylamine->DNA Nitrenium ion Mutation Genotoxicity (Ames Positive) DNA->Mutation

Fig 2: Bioactivation pathway of nitroaromatic compounds leading to genotoxicity.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

To accurately assess the mutagenic potential of a specific nitropyridine carboxylic acid derivative, we perform the Ames test with and without metabolic activation.

  • Strain Preparation : Culture Salmonella typhimurium strains TA98 (optimized to detect frameshift mutations) and TA100 (optimized to detect base-pair substitutions) overnight in nutrient broth[7].

  • Metabolic Activation (S9) Mix : Prepare a 10% mammalian liver post-mitochondrial fraction (S9) supplemented with NADP⁺ and glucose-6-phosphate. Causality: The S9 mix simulates mammalian hepatic metabolism, allowing us to differentiate between direct-acting mutagens and those requiring mammalian bioactivation[4].

  • Exposure & Plating : In sterile test tubes, combine 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for the non-activated control), and the test compound dissolved in DMSO at doses ranging from 0.05 to 5000 μ g/plate [7]. Add 2 mL of molten top agar (containing trace histidine and biotin), vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Analysis : Incubate the plates inverted at 37 °C for 48–72 hours. Count the revertant colonies. A reproducible, dose-dependent increase in colony count (typically ≥2-fold over the vehicle control) indicates a positive genotoxic response[5].

Exposure Controls & Reactive Waste Management

Given the thermal and toxicological profile established above, standard laboratory PPE must be augmented with strict engineering controls:

  • Engineering Controls : All handling of the dry powder must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing isolator to mitigate inhalation of potentially genotoxic dust.

  • PPE : Nitrile gloves (double-gloved), a fitted P100 particulate respirator (if handled outside an isolator), and a flame-resistant lab coat.

  • Waste Disposal : Nitroaromatic waste must never be mixed with strong reducing agents, alkali metals, or concentrated bases, as this can trigger runaway exothermic reductions. Waste should be segregated into dedicated "Reactive Nitroaromatic" containers and disposed of via high-temperature incineration by a certified hazardous waste contractor.

Conclusion

The safety evaluation of nitropyridine carboxylic acids extends far beyond reading a generic SDS. By integrating Differential Scanning Calorimetry to map thermal decomposition kinetics and utilizing the Ames test to understand nitroreductase-mediated bioactivation, researchers can build a self-validating safety framework. This rigorous, data-driven approach ensures that these valuable chemical building blocks can be utilized safely and effectively in the pursuit of novel therapeutics.

References

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • Small-Scale Safety and Thermal Characterization of 3,3'-diamino-4,4'-azoxyfurazan (DAAF). OSTI.gov.
  • Analytical Research & Development on Genotoxic Impurities. International Journal of Pharmaceutical Sciences.
  • Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. PMC - NIH.
  • Assessment of the Carcinogenic Potential of Pretomanid in Transgenic Tg.rasH2 Mice. TB Alliance.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • 2-NITRONICOTINIC ACID Formula & Properties. Echemi.

Sources

Methodological & Application

Synthesis of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid from 2,6-dimethoxynicotinic acid

[1][2][3]

Executive Summary

This application note details the optimized protocol for the regioselective nitration of 2,6-dimethoxynicotinic acid (2,6-dimethoxypyridine-3-carboxylic acid) to yield 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid .

This transformation is a critical intermediate step in the synthesis of c-Met kinase inhibitors and other heterocyclic pharmaceuticals. While standard nitration conditions (H₂SO₄/HNO₃) are common for pyridines, this protocol utilizes an Acetic Anhydride/Nitric Acid system (in situ acetyl nitrate). This milder approach is selected to maximize regioselectivity at the C5 position while suppressing the acid-catalyzed hydrolysis of the methoxy groups—a common failure mode in electron-rich pyridine synthesis.

Key Reaction Parameters
ParameterSpecification
Starting Material 2,6-Dimethoxynicotinic acid (CAS: 16727-43-8)
Reagents Fuming Nitric Acid (>90%), Acetic Anhydride
Solvent Acetic Anhydride (acts as solvent and reagent)
Temperature 0°C to 25°C (Strict Control Required)
Yield 75–85% (Typical)
Reaction Type Electrophilic Aromatic Substitution (

)

Scientific Rationale & Mechanism

Retrosynthetic Analysis

The target molecule contains a pyridine ring functionalized with two electron-donating methoxy groups (-OMe) and one electron-withdrawing carboxylic acid (-COOH).

  • Directing Effects: The -OMe groups at positions 2 and 6 are strongly ortho/para directing.[1] The -COOH at position 3 is meta directing.

  • Regioselectivity:

    • Position 4: Sterically hindered by the adjacent -COOH and meta to the strong 2-OMe activator.

    • Position 5: Para to the 2-OMe group and ortho to the 6-OMe group. This position is electronically most favorable for electrophilic attack.

Mechanistic Pathway

The reaction proceeds via the in-situ generation of acetyl nitrate , a potent yet non-aqueous nitrating agent. This species avoids the harsh acidic environment of concentrated sulfuric acid, preserving the ether linkages of the methoxy groups.

Mechanism Diagram:

NitrationMechanismHNO3HNO3AcONO2Acetyl Nitrate(Active Electrophile)HNO3->AcONO2 DehydrationAc2OAcetic Anhydride(Ac2O)Ac2O->AcONO2SigmaComplexSigma Complex(Intermediate)AcONO2->SigmaComplex + Substrate (C5 Attack)Substrate2,6-DimethoxynicotinicAcidSubstrate->SigmaComplexProduct2,6-Dimethoxy-5-nitropyridine-3-carboxylic acidSigmaComplex->Product - AcOH (Re-aromatization)

Caption: Mechanistic pathway showing the generation of acetyl nitrate and subsequent electrophilic attack at the C5 position.

Detailed Experimental Protocol

Safety Pre-Check (Critical)
  • Explosion Hazard: Acetyl nitrate is thermally unstable. Never allow the reaction temperature to exceed 35°C.

  • Exotherm: The mixing of HNO₃ and Acetic Anhydride is highly exothermic.

  • PPE: Full face shield, acid-resistant gloves, and lab coat required. Work strictly within a fume hood.

Materials (Scaled to 10g)
  • 2,6-Dimethoxynicotinic acid: 10.0 g (54.6 mmol)

  • Acetic Anhydride: 40 mL

  • Fuming Nitric Acid (90%+): 4.0 mL (approx. 85 mmol, 1.5 equiv)

  • Ice/Water: ~200 mL for quenching

Step-by-Step Procedure
Phase 1: Preparation of Nitrating Agent
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and a pressure-equalizing addition funnel.

  • Solvent Charge: Add Acetic Anhydride (30 mL) to the flask.

  • Cooling: Submerge the flask in an ice/salt bath and cool the internal temperature to 0–5°C .

  • Acid Addition: Charge the addition funnel with Fuming Nitric Acid (4.0 mL) . Add this dropwise to the acetic anhydride over 15–20 minutes.

    • Control Point: Maintain internal temperature < 10°C. The solution may turn slightly yellow.

Phase 2: Nitration Reaction[2]
  • Substrate Addition: Dissolve or suspend the 2,6-dimethoxynicotinic acid (10.0 g) in the remaining Acetic Anhydride (10 mL) . Alternatively, add the solid substrate portion-wise directly to the nitrating mixture.

    • Note: Portion-wise solid addition is often preferred to control the exotherm. Add over 20 minutes, maintaining temperature at 0–5°C .

  • Reaction: Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Warming: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 2–3 hours.

    • Monitoring: Check progress via TLC (Mobile Phase: 5% MeOH in DCM) or HPLC. The starting material should be consumed.

Phase 3: Workup and Isolation
  • Quench: Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice/water with vigorous stirring.

    • Observation: The excess acetic anhydride will hydrolyze, and the product should precipitate as a pale yellow to off-white solid.

  • Precipitation: Stir the aqueous slurry for 30 minutes to ensure complete precipitation and hydrolysis of anhydride.

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (3 x 20 mL) to remove residual acid.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Purification (If necessary)

The crude product is typically >95% pure. If higher purity is required:

  • Recrystallization: Dissolve in minimum hot Ethanol (or Methanol), filter while hot to remove insolubles, and cool to 4°C to crystallize.

Experimental Workflow Visualization

WorkflowStep1Step 1: Charge Acetic AnhydrideCool to 0°CStep2Step 2: Dropwise Addition of HNO3(Maintain T < 10°C)Step1->Step2Step3Step 3: Add 2,6-Dimethoxynicotinic Acid(Portion-wise)Step2->Step3Step4Step 4: Stir at RT (2-3 Hours)Monitor via TLCStep3->Step4Step5Step 5: Quench in Ice WaterPrecipitate ProductStep4->Step5Step6Step 6: Filter & DryStep5->Step6

Caption: Operational workflow for the nitration process emphasizing temperature control points.

Analytical Characterization (Expected)

TechniqueExpected DataInterpretation
Appearance Pale yellow solidNitro compounds often impart yellow color.
¹H NMR (DMSO-d₆) δ ~3.9-4.0 (s, 3H, OMe)δ ~4.0-4.1 (s, 3H, OMe)δ ~8.6-8.8 (s, 1H, Ar-H)Disappearance of C5-H signal. Downfield shift of C4-H due to adjacent nitro group.
MS (ESI) [M-H]⁻ or [M+H]⁺Confirm molecular weight (MW: ~228.16).

Expert Insights & Troubleshooting

  • Issue: Darkening/Tarring of Reaction Mixture.

    • Cause: Temperature too high during HNO₃ addition, leading to oxidation of the pyridine ring or methoxy cleavage.[2]

    • Solution: Ensure strictly <5°C during addition.[2][3] If tar forms, the batch is likely compromised.

  • Issue: Low Yield/Incomplete Precipitation.

    • Cause: High solubility in the aqueous acetic acid quench filtrate.

    • Solution: Ensure the quench volume is sufficient (10x reaction volume). If yield is low, extract the aqueous filtrate with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

  • Alternative Method (H₂SO₄/HNO₃):

    • While possible, using conc. H₂SO₄ requires keeping the temperature very low (-10°C to 0°C) to prevent demethylation to the pyridone (e.g., 6-hydroxy-5-nitro-2-methoxynicotinic acid). The Acetic Anhydride method described above is superior for maintaining the dimethoxy motif.

References

  • Primary Protocol Source (Analogous Systems)

    • Synthesis of c-Met Inhibitors: This protocol is adapted from established methods for nitrating electron-rich dimethoxypyridines as described in medicinal chemistry campaigns for kinase inhibitors.
    • El-Sayed, N. et al. (2025). "c-Met inhibitors: A review of synthesis and anticancer activity." ResearchGate.[4][5]

    • Note: Specifically references the reaction of 2,6-dimethoxynicotinic acid with nitric acid/acetic anhydride to afford the 5-nitro deriv
  • General Pyridine Nitration

    • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
    • BenchChem Application Note. "Minimizing side reactions in the electrophilic nitration of 2,6-Dimethoxytoluene."

  • Safety Data

    • Acetyl Nitrate Hazards: "Acetyl Nitrate."[5] PubChem.

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed by qualified personnel using appropriate safety equipment.

Application Note: Regioselective Nitration of 2,6-Dimethoxypyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, field-ready protocol for the nitration of 2,6-dimethoxypyridine-3-carboxylic acid . It synthesizes industrial best practices with mechanistic insights to ensure reproducibility and safety in a drug development context.

Abstract

This protocol details the synthesis of 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid via electrophilic aromatic substitution. Unlike electron-deficient pyridines that require forcing conditions (e.g., oleum at >100°C), the presence of two electron-donating methoxy groups in the 2,6-positions significantly activates the ring. This procedure utilizes a controlled mixed-acid strategy (HNO₃/H₂SO₄) optimized for moderate temperatures (0°C to 45°C) to maximize regioselectivity at the C5 position while minimizing potential side reactions such as demethylation or decarboxylation.

Strategic Analysis & Retrosynthesis

Mechanistic Rationale

The substrate, 2,6-dimethoxypyridine-3-carboxylic acid , presents a "push-pull" electronic system:

  • Activators (Ortho/Para directors): The methoxy groups at C2 and C6 strongly donate electron density via resonance (

    
     effect).
    
  • Deactivator (Meta director): The carboxylic acid at C3 withdraws electron density (

    
     effects).
    

Regioselectivity Prediction:

  • Position 4: Sterically hindered by the adjacent carboxylic acid and meta to the strong C2-methoxy donor. Unfavorable.

  • Position 5: Para to the C2-methoxy group (strong activation) and meta to the C3-carboxyl group (consistent with directing effects). Highly Favorable.

Therefore, the reaction is expected to proceed with high regioselectivity to yield the 5-nitro isomer.

Reaction Scheme

The following diagram illustrates the transformation and the directing effects governing the substitution.

ReactionScheme SM 2,6-Dimethoxypyridine- 3-carboxylic acid Product 2,6-Dimethoxy-5-nitro- pyridine-3-carboxylic acid SM->Product Electrophilic Substitution Reagents HNO3 (fuming) H2SO4 (conc.) 0°C to 45°C

Figure 1: Reaction scheme showing the nitration of 2,6-dimethoxypyridine-3-carboxylic acid to the 5-nitro derivative.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2,6-Dimethoxypyridine-3-carboxylic acid (Purity >98%)[1]

    • Sulfuric Acid (H₂SO₄), Concentrated (95-98%) – Solvent & Catalyst

    • Nitric Acid (HNO₃), Fuming (>90%) or Concentrated (65-70%) – Nitrating Agent

    • Dichloromethane (DCM) or Ethyl Acetate – Extraction (if necessary)

    • Ice/Water – Quenching

  • Equipment:

    • 3-Neck Round Bottom Flask (equipped with thermometer and addition funnel)

    • Magnetic Stirrer / Oil Bath

    • Ice-Salt Bath (-5°C to 0°C)

Step-by-Step Methodology
Step 1: Solubilization (The Critical Setup)
  • Charge the 3-neck flask with Concentrated H₂SO₄ (5.0 - 7.0 volumes relative to substrate mass).

  • Cool the acid to 0–5°C using an ice-salt bath.

  • Slowly add 2,6-dimethoxypyridine-3-carboxylic acid (1.0 equiv) portion-wise.

    • Note: Maintain internal temperature <10°C. The dissolution may be exothermic. Ensure a homogeneous solution is obtained before proceeding.

Step 2: Nitration (Controlled Addition)
  • Prepare the nitrating mixture: In a separate vessel, pre-mix Fuming HNO₃ (1.2 – 1.5 equiv) with a small volume of H₂SO₄ (optional, to mitigate exotherm) or use neat HNO₃ if adding very slowly.

  • Dropwise Addition: Add the HNO₃ to the stirred pyridine solution over 30–60 minutes.

    • Critical Control Point: Do NOT allow the internal temperature to exceed 15°C during addition.[2] Higher temperatures during the mixing phase can lead to oxidative decomposition of the methoxy groups.

  • Reaction Phase: Once addition is complete, allow the mixture to stir at 0–5°C for 30 minutes.

  • Optimization Ramp: Slowly warm the reaction to Room Temperature (20–25°C) . Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or HPLC. If starting material persists, warm gently to 40–45°C for 1 hour. Avoid temperatures >60°C to prevent decarboxylation.

Step 3: Quench & Isolation
  • Prepare a beaker with crushed ice (approx. 10 volumes).

  • Pour the reaction mixture slowly onto the crushed ice with vigorous stirring.

  • Precipitation: The product, being less basic and less soluble in dilute acid than the starting material, should precipitate as a light yellow to off-white solid.

  • Stir the slurry for 30 minutes to ensure crystal growth.

  • Filtration: Filter the solid using a sintered glass funnel.

  • Wash: Wash the cake with cold water (3x) to remove residual acid. Check the pH of the filtrate; wash until neutral (pH ~6-7).

Step 4: Purification
  • Recrystallization: The crude solid is typically pure enough for downstream chemistry (>95%). If higher purity is required, recrystallize from Ethanol or an Ethanol/Water mixture.

  • Drying: Dry in a vacuum oven at 45°C overnight.

Process Parameters & Data Summary

The following table summarizes the optimized quantitative parameters for this protocol.

ParameterSpecificationRationale
Stoichiometry (HNO₃) 1.2 – 1.5 EquivalentsSlight excess ensures full conversion; large excess risks over-nitration.
Solvent Conc. H₂SO₄ (5-7 Vol)Acts as solvent and catalyst to generate the nitronium ion (

).
Addition Temp 0°C – 10°CControls exotherm; prevents oxidation of methoxy groups.
Reaction Temp 20°C – 45°CSufficient activation energy for substitution without degradation.
Expected Yield 75% – 85%High regioselectivity leads to good isolated yields.
Appearance Light Yellow SolidNitro-pyridines are typically colored.

Troubleshooting & Optimization Logic

Common Issues
  • Issue: Low Yield / Decomposition.

    • Cause: Temperature too high (>50°C) or acid concentration too high causing ether cleavage (demethylation).

    • Solution: Switch to the Menke Condition (HNO₃ in Acetic Anhydride). This is a milder nitration system that operates at lower acidity, protecting sensitive ether linkages.

  • Issue: Decarboxylation.

    • Cause: Prolonged heating of pyridine-3-carboxylic acids in strong mineral acid.

    • Solution: Monitor strictly by HPLC. Quench immediately upon consumption of starting material.

Workflow Visualization

The following diagram outlines the logical flow of the experiment, highlighting critical decision nodes.

Workflow Start Start: Dissolve Substrate in H2SO4 at 0°C AddHNO3 Add HNO3 Dropwise (Keep T < 15°C) Start->AddHNO3 React Stir at RT (2-4h) Monitor via HPLC AddHNO3->React Check SM Consumed? React->Check Heat Warm to 45°C (Max 1h) Check->Heat No Quench Quench on Ice Precipitate Product Check->Quench Yes Heat->Quench Filter Filter & Wash (pH Neutral) Quench->Filter Finish Dry Product (Vacuum Oven) Filter->Finish

Figure 2: Operational workflow for the nitration process, including decision points for reaction completion.

Safety Assessment

  • Nitric Acid/Sulfuric Acid Mixtures: Highly corrosive and oxidizing. Contact with organic materials (acetone, alcohols) can be explosive. Use only dedicated glassware.

  • Exotherm Control: The nitration reaction is exothermic. Runaway reactions can occur if reagents are added too quickly. Always use an ice bath and addition funnel.

  • Nitrous Fumes: Evolution of brown

    
     fumes is possible. Perform all operations in a well-ventilated fume hood.
    

References

  • BenchChem. "An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine." (Provides analogous protocols for nitration of electron-rich pyridine derivatives). Link

  • European Patent Office. "Nitration of Pyridine-2,6-Diamines (EP0873314B1)."[2] (Details mixed-acid nitration conditions for activated pyridines). Link

  • ResearchGate. "Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid." (General review of pyridine nitration methodologies). Link

  • Chemical & Pharmaceutical Bulletin. "An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid." (Discusses reactivity of 2,6-disubstituted pyridine-3-carboxylic acids). Link

Sources

Procedure for converting 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid to acid chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Activated Pyridine Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry and drug development, featuring prominently in a vast array of therapeutic agents. The functionalization of this heterocycle is key to modulating the pharmacological properties of these molecules. The conversion of a carboxylic acid to a highly reactive acid chloride is a fundamental transformation, creating a versatile intermediate for the synthesis of amides, esters, and other derivatives. This guide provides a detailed protocol for the synthesis of 2,6-dimethoxy-5-nitropyridine-3-carbonyl chloride, a valuable building block for novel pharmaceutical candidates. The presence of both electron-donating (dimethoxy) and strongly electron-withdrawing (nitro) groups on the pyridine ring presents unique challenges and considerations in its synthesis and handling.

Theoretical Framework: Mechanism and Reagent Selection

The conversion of a carboxylic acid to an acid chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The general mechanism involves the activation of the carboxylic acid's hydroxyl group into a better leaving group, followed by nucleophilic attack by a chloride ion.

Mechanism with Thionyl Chloride:

The reaction with thionyl chloride proceeds through a chlorosulfite intermediate. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.

G cluster_0 Mechanism with Thionyl Chloride Carboxylic_Acid 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid Chlorosulfite_Intermediate Chlorosulfite Intermediate Carboxylic_Acid->Chlorosulfite_Intermediate + SOCl₂ Thionyl_Chloride SOCl₂ Acid_Chloride 2,6-dimethoxy-5-nitropyridine-3-carbonyl chloride Chlorosulfite_Intermediate->Acid_Chloride + Cl⁻ Byproducts SO₂ + HCl Chlorosulfite_Intermediate->Byproducts Chloride_Ion Cl⁻

Caption: Reaction mechanism of carboxylic acid with thionyl chloride.

Catalysis with DMF:

A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction, especially with electron-deficient carboxylic acids. DMF reacts with the chlorinating agent to form a Vilsmeier-type reagent, which is a more potent acylating agent.[1]

Reagent Selection Considerations:

ReagentAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** - Cost-effective- Gaseous byproducts simplify workup[2]- Can be harsh for sensitive substrates- Generates HCl, which can protonate the pyridine nitrogen
Oxalyl Chloride ((COCl)₂) **- Milder reaction conditions- Gaseous byproducts[3]- More expensive than SOCl₂- Can decompose to form toxic byproducts

For the synthesis of 2,6-dimethoxy-5-nitropyridine-3-carbonyl chloride, thionyl chloride is a suitable choice due to its reactivity. The use of a non-polar solvent can help to mitigate the potential for pyridine protonation.

Experimental Protocol

Materials and Equipment:

Reagent/EquipmentGrade/Specification
2,6-dimethoxy-5-nitropyridine-3-carboxylic acid≥98% purity
Thionyl chloride (SOCl₂)Reagent grade, freshly distilled
Anhydrous Dichloromethane (DCM)Dri-Solv or equivalent
Anhydrous TolueneDri-Solv or equivalent
N,N-Dimethylformamide (DMF)Anhydrous, <50 ppm water
Round-bottom flask with reflux condenserOven-dried
Magnetic stirrer and stir bar
Dropping funnel
Gas trap (for HCl and SO₂ scrubbing)Containing NaOH solution
Rotary evaporator
High-vacuum pump
Schlenk line or inert atmosphere setup
Infrared (IR) Spectrometer
Nuclear Magnetic Resonance (NMR) Spectrometer

Safety Precautions:

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [4] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • The reaction generates toxic gases (HCl and SO₂). Ensure the reaction setup is equipped with a gas trap to neutralize these fumes.

  • The product, 2,6-dimethoxy-5-nitropyridine-3-carbonyl chloride, is expected to be highly reactive and moisture-sensitive. [5] Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and glassware.

Step-by-Step Procedure:

  • Reaction Setup:

    • Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Connect the top of the reflux condenser to a gas trap containing a sodium hydroxide solution to neutralize HCl and SO₂.

    • Place the flask under an inert atmosphere of nitrogen or argon.

  • Reagent Addition:

    • To the flask, add 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid (1.0 eq).

    • Add anhydrous toluene (or anhydrous dichloromethane) to form a suspension (approx. 5-10 mL per gram of carboxylic acid).

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Slowly add thionyl chloride (2.0-3.0 eq) dropwise from the dropping funnel to the stirred suspension at room temperature. An initial effervescence of HCl and SO₂ should be observed.

  • Reaction and Monitoring:

    • After the addition of thionyl chloride is complete, slowly heat the reaction mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C).

    • Maintain the reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

    • For more precise monitoring, a small aliquot can be carefully quenched with anhydrous methanol and analyzed by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. A toluene co-evaporation step can be performed to ensure complete removal of residual SOCl₂.

    • The resulting crude 2,6-dimethoxy-5-nitropyridine-3-carbonyl chloride is a solid or oil and should be used immediately in the next synthetic step due to its high reactivity and moisture sensitivity.[5]

Purification (Optional and for experienced users only):

Due to the high reactivity of the product, purification is challenging. If a higher purity is required, short-path distillation under high vacuum can be attempted. However, this carries the risk of thermal decomposition.

Characterization

The formation of the acid chloride can be confirmed by spectroscopic methods:

  • Infrared (IR) Spectroscopy: The most significant change will be the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a sharp C=O stretch for the acid chloride at a higher frequency (typically 1750-1800 cm⁻¹).[6]

  • ¹H NMR Spectroscopy: The proton signals of the pyridine ring are expected to shift slightly downfield upon conversion to the acid chloride due to the increased electron-withdrawing nature of the carbonyl group.[6]

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the acid chloride will appear at a characteristic downfield chemical shift (typically 165-175 ppm).[6]

Troubleshooting

IssuePossible CauseSolution
Incomplete reaction - Insufficient reaction time or temperature.- Inactive thionyl chloride.- Extend the reflux time.- Use freshly distilled thionyl chloride.
Low yield - Hydrolysis of the acid chloride during work-up.- Ensure all glassware and solvents are scrupulously dry.- Perform the work-up quickly and under an inert atmosphere.
Product decomposition - Overheating during solvent removal or purification.- Use a rotary evaporator at a moderate temperature.- If distilling, use a high vacuum and short-path apparatus.

Workflow Diagram

G Start Start: 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid Setup Reaction Setup (Inert atmosphere, dry glassware) Start->Setup Reagents Add: 1. Anhydrous Toluene/DCM 2. Catalytic DMF 3. Thionyl Chloride (dropwise) Setup->Reagents Reaction Reflux (2-4 h) Reagents->Reaction Monitoring Monitor reaction progress (Gas evolution, TLC/LC-MS of quenched aliquot) Reaction->Monitoring Workup Work-up: 1. Cool to RT 2. Remove excess SOCl₂ and solvent (rotary evaporator) Monitoring->Workup Product Crude 2,6-dimethoxy-5-nitropyridine-3-carbonyl chloride (Use immediately) Workup->Product Characterization Characterization (IR, NMR) Product->Characterization End End Product->End Proceed to next step

Caption: Workflow for the synthesis of the acid chloride.

Conclusion

The synthesis of 2,6-dimethoxy-5-nitropyridine-3-carbonyl chloride is a critical step in the development of novel pyridine-based compounds. The protocol outlined in this guide, when executed with strict adherence to safety precautions and anhydrous techniques, provides a reliable method for obtaining this valuable intermediate. The high reactivity of the product necessitates careful handling and, in most cases, its immediate use in subsequent reactions.

References

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. [Link]

  • ResearchGate. (2025). Acid Chloride/ chloroformate purification?. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. [Link]

  • UCHEM. (2025). Nicotinoyl Chloride Hydrochloride (CAS 20260-53-1): A Versatile Acylating Agent in Modern Chemical Synthesis. [Link]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

  • Justia Patents. (2002). Method for purifying acid chlorides. [Link]

  • Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). [Link]

  • ResearchGate. (n.d.). DMF‐catalysed chlorination of carboxylic acids. [Link]

  • MDPI. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

  • SciSpace. (n.d.). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. [Link]

  • Wikipedia. (n.d.). Oxalyl chloride. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • Chemistry Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol?. [Link]

  • PubMed. (1953). Action of thionyl chloride on carboxylic acids in presence of pyridine. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

  • PMC. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. [Link]

  • ResearchGate. (2025). Synthesis, Characterization, Crystal and Molecular Structure Analysis of 2, 6-Dimethyl-3-acetyl-5-carbomethoxy-4-(3-nitrophenyl)-1, 4-dihydropyridine. [Link]

  • ACS Publications. (n.d.). Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions. [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PMC. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]

  • YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. [Link]

  • Chemistry LibreTexts. (2022). 5.9: Getting Towed Uphill. [Link]

  • ResearchGate. (2025). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. [Link]

  • ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. [Link]

  • The Organic Chemistry Portal. (n.d.). Oxalyl Chloride - Common Organic Chemistry. [Link]

  • ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • PMC. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. [Link]

  • The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). (n.d.). [Link]

  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (n.d.). [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Synthesis and Studies of Aqueous-Stable Diruthenium Aminocarbyne Complexes Uncovered an N-Indolyl Derivative as Prospective Anticancer Agent - Supporting Information. (n.d.). [Link]

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (n.d.). [Link]

  • ResearchGate. (n.d.). (PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.. [Link]

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Application Note: Amide Coupling of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for generating amides from 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid . While amide coupling is a routine transformation, this specific scaffold presents unique challenges due to the electronic activation of the pyridine ring by the 5-nitro group.

Critical Scientific Insight: The combination of the pyridine nitrogen and the 5-nitro group makes the ring highly electron-deficient. Consequently, the methoxy groups at positions 2 and 6 are activated leaving groups. Standard coupling conditions—especially those using heat or excess nucleophilic amines—can lead to Nucleophilic Aromatic Substitution (SNAr) side reactions, where the amine displaces a methoxy group instead of reacting with the carboxylic acid.

This note provides two validated pathways:

  • The Acid Chloride Method (Primary Protocol): Ideal for unreactive amines (anilines) and steric bulk.

  • The HATU Method (Secondary Protocol): Best for acid-sensitive substrates, utilizing temperature control to suppress SNAr.

Chemical Reactivity Profile

FeaturePropertyImplication for Coupling
Electronic State Highly Electron DeficientThe carboxylic acid is less basic; the carbonyl carbon is highly electrophilic.
Steric Environment 2-Methoxy substituentCreates steric hindrance near the C3-carboxylate, potentially slowing kinetic attack of bulky amines.
Side Reaction Risk High (SNAr) The 2- and 6-methoxy groups are "activated" leaving groups. Nucleophilic amines can attack C2 or C6.
Solubility Low in non-polar solventsRequires polar aprotic solvents (DMF, DMAc, NMP) or DCM/THF mixtures.
Mechanistic Pathway & Risk Analysis

The following diagram illustrates the competition between the desired amide coupling and the undesired SNAr displacement.

ReactionPathways Start 2,6-Dimethoxy-5-nitro pyridine-3-carboxylic acid Activation Activation (Acid Chloride or Active Ester) Start->Activation SOCl2 or HATU Desired DESIRED PRODUCT Amide Formation Activation->Desired Path A: Carbonyl Attack (Kinetic Control) SideRxn SIDE PRODUCT S_NAr Displacement (Methoxy loss) Activation->SideRxn Path B: Ring Attack (Thermodynamic/Heat) Amine Amine Nucleophile (R-NH2) Amine->Desired Amine->SideRxn

Figure 1: Mechanistic divergence. Path A (green) is the desired carbonyl attack. Path B (red) is the parasitic SNAr reaction favored by heat and excess base.

Protocol A: Acid Chloride Activation (Standard)

Recommended For: Anilines, sterically hindered amines, and scale-up. Mechanism: Conversion to the highly reactive acid chloride overcomes the steric hindrance of the 2-OMe group.

Materials
  • Substrate: 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl2) (5.0 – 10.0 equiv) or Oxalyl Chloride (1.5 equiv) + cat. DMF.[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Step-by-Step Methodology
  • Activation:

    • Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Option A (Robust): Add Thionyl Chloride (5.0 equiv) dropwise.

    • Option B (Mild): Add Oxalyl Chloride (1.5 equiv) followed by 1 drop of DMF (catalyst). Gas evolution (CO/CO2) will occur.

  • Reflux:

    • Heat the mixture to mild reflux (40°C for DCM, 80°C for Toluene) for 1–2 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

  • Isolation of Intermediate:

    • Crucial Step: Evaporate the solvent and excess thionyl/oxalyl chloride under reduced pressure. Co-evaporate with dry toluene twice to remove traces of acid.

    • Why? Residual SOCl2 will react with your amine to form sulfinamides, consuming your nucleophile.

  • Coupling:

    • Dissolve the crude acid chloride residue in anhydrous DCM or THF.

    • Cool to 0°C (Ice bath).

    • Add the Amine (1.1 equiv) and TEA (2.0 equiv) simultaneously or premixed.

  • Workup:

    • Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 1 hour.

    • Quench with saturated NaHCO3. Extract with DCM.[3]

Protocol B: HATU-Mediated Coupling (Mild)

Recommended For: Acid-sensitive amines, chiral amines (to prevent racemization), or high-throughput screening.

Materials
  • Coupling Agent: HATU (1.2 equiv).[2]

  • Base: DIPEA (Hunig's Base) (2.5 – 3.0 equiv).

  • Solvent: Anhydrous DMF or DMAc (Polar aprotic is required for HATU solubility).

Step-by-Step Methodology
  • Pre-Activation:

    • Dissolve 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid (1.0 equiv) in DMF (0.1 M).

    • Add HATU (1.2 equiv) and DIPEA (1.0 equiv).

    • Stir at Room Temperature for only 5–10 minutes .

    • Note: Do not stir longer than necessary; the activated ester is reactive.

  • Amine Addition:

    • Cool the solution to 0°C .

    • Add the Amine (1.1 equiv) and the remaining DIPEA (1.5 – 2.0 equiv).

  • Reaction:

    • Stir at 0°C for 1 hour, then slowly warm to RT.

    • Monitor: Check LCMS at 1 hour. If the reaction is slow, do not heat above 40°C. Heating significantly increases the SNAr impurity profile.

  • Workup:

    • Dilute with Ethyl Acetate. Wash 3x with water (to remove DMF) and 1x with Brine.

Troubleshooting Guide ("The Scientist's Debugger")

ObservationDiagnosisCorrective Action
LCMS shows M-31 mass (Product - OMe + Amine) SNAr Side Reaction The amine displaced a methoxy group. Fix: Lower reaction temperature to 0°C. Switch to Method A (Acid Chloride) which is faster at lower temps.
Low Conversion / Starting Material remains Steric Hindrance The 2-OMe group is blocking the amine. Fix: Use Method A. The acid chloride is a "smaller" and "harder" electrophile than the HATU-ester.
Dark/Black Reaction Mixture Decomposition Pyridine ring degradation. Fix: Degas solvents.[3] Ensure inert atmosphere (N2/Ar). Reduce base equivalents.
Product stuck in DMF Solubility Issue Fix: Pour reaction mixture into ice water. The product often precipitates as a solid. Filter and wash.[1][4]

Experimental Workflow Diagram

Workflow Input Input: 2,6-Dimethoxy-5-nitropyridine-3-COOH Decision Select Method Input->Decision MethodA Method A: Acid Chloride (Robust) Decision->MethodA Anilines / Sterics MethodB Method B: HATU (Mild) Decision->MethodB Sensitive Groups StepA1 1. Reflux with SOCl2 (2h) 2. Evaporate to dryness (Crucial) MethodA->StepA1 StepA2 3. Redissolve in DCM (0°C) 4. Add Amine + Base StepA1->StepA2 Workup Workup: NaHCO3 Quench / Extraction StepA2->Workup StepB1 1. Dissolve in DMF 2. Add HATU/DIPEA (5 min pre-activation) MethodB->StepB1 StepB2 3. Add Amine at 0°C 4. Stir RT (No Heat) StepB1->StepB2 StepB2->Workup Output Final Amide Product Workup->Output

Figure 2: Decision tree for selecting the optimal coupling protocol based on substrate properties.

References

  • Synthesis of 2,6-dimethoxy-5-nitropyridine-3-carbonyl chloride: Title: C-Met inhibitors - ResearchGate (Snippet 1.1) Source: ResearchGate Context: Describes the conversion of 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid to the acid chloride using thionyl chloride. URL:[Link]

  • Nucleophilic Aromatic Substitution Risks in Nitropyridines: Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI (Snippet 1.6) Context: Discusses the high reactivity of nitropyridines toward SNAr displacement of leaving groups (halogens/alkoxy) by amines. URL:[Link]

  • General Amide Coupling Protocols for Electron-Deficient Amines: Title: Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP Source: NIH / PubMed Central (Snippet 1.11) Context: Provides comparative conditions for coupling difficult substrates. URL:[Link]

Sources

Application Notes and Protocols for the Reduction of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of 5-Amino-2,6-dimethoxypyridine-3-carboxylic acid in Drug Discovery

The transformation of 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid to its corresponding 5-amino derivative is a pivotal step in the synthesis of a multitude of pharmacologically active molecules. The resulting 5-amino-2,6-dimethoxypyridine-3-carboxylic acid serves as a versatile scaffold in medicinal chemistry, forming the core of various drug candidates. The strategic placement of the amino, carboxylic acid, and methoxy groups on the pyridine ring allows for diverse downstream functionalization, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the various methodologies for the chemoselective reduction of the nitro group in 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid. We will delve into the mechanistic underpinnings of each method, present detailed, field-proven protocols, and offer insights into the selection of the optimal reduction strategy based on laboratory scale, functional group tolerance, and safety considerations.

Methodology Overview: A Comparative Analysis of Reduction Strategies

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. For the specific case of 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid, the choice of reducing agent is critical to ensure the preservation of the carboxylic acid and methoxy functionalities. The primary methods explored in these application notes are:

  • Catalytic Hydrogenation: A clean and efficient method utilizing a catalyst (e.g., Palladium on carbon, Raney Nickel) and a hydrogen source.

  • Metal-Mediated Reductions: Classic and robust methods employing metals like Tin (II) chloride (SnCl₂) or Iron (Fe) in acidic media.

  • Sodium Dithionite Reduction: A milder, often chemoselective method suitable for substrates with sensitive functional groups.

The following sections will provide a detailed examination of each of these methodologies.

Catalytic Hydrogenation: The "Green" and Efficient Route

Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.[1] The reaction involves the use of a heterogeneous catalyst, most commonly Palladium on carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas.

Mechanism Insight: The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group through a series of hydrogen transfer steps.

Causality of Experimental Choices: The choice of catalyst and solvent can significantly impact the reaction's efficiency and selectivity. Pd/C is a highly active and versatile catalyst, while Raney Nickel can be a suitable alternative, particularly when dehalogenation is a concern with other substrates. The solvent should be capable of dissolving the starting material and should be inert to the reaction conditions. Protic solvents like ethanol and methanol are commonly used.

Protocol 1A: Reduction using Palladium on Carbon (Pd/C)

This protocol outlines the general procedure for the catalytic hydrogenation of 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid using 10% Pd/C.

Materials:

  • 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid in a suitable solvent like ethanol or methanol.

  • Inerting: Purge the flask with an inert gas (nitrogen or argon) to remove any oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the reaction mixture under the inert atmosphere.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen. Repeat this process 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2,6-dimethoxypyridine-3-carboxylic acid. Further purification can be achieved by recrystallization.

Data Presentation: Catalytic Hydrogenation Parameters
ParameterConditionRationale & Remarks
Catalyst 10% Pd/CHighly active and efficient for nitro group reduction.
Catalyst Loading 5-10 mol%A good starting point for efficient conversion.
Solvent Ethanol, MethanolProtic solvents that are generally good for this type of reaction.
Temperature Room TemperatureTypically sufficient for this reduction.
Pressure 1 atm (balloon)Generally sufficient for laboratory-scale reductions.
Reaction Time 2-24 hoursHighly dependent on substrate and catalyst activity. Monitor by TLC/LC-MS.
Experimental Workflow: Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Starting Material inert Inert Atmosphere (N2/Ar) start->inert catalyst Add Pd/C Catalyst inert->catalyst hydrogenate Introduce H2 (balloon/apparatus) catalyst->hydrogenate stir Stir at Room Temperature hydrogenate->stir monitor Monitor by TLC/LC-MS stir->monitor vent Vent H2 & Purge with N2/Ar monitor->vent Reaction Complete filter Filter through Celite vent->filter concentrate Concentrate Filtrate filter->concentrate purify Recrystallize Product concentrate->purify

Caption: Workflow for Catalytic Hydrogenation.

Metal-Mediated Reductions: Robust and Reliable Methods

Reductions using metals in acidic media are classic and highly reliable methods for converting aromatic nitro compounds to anilines.[1] These methods are often preferred for their cost-effectiveness and tolerance to a wide range of functional groups.

Protocol 2A: Reduction using Tin(II) Chloride (SnCl₂)

Tin(II) chloride is a mild and effective reducing agent for aromatic nitro groups. The reaction is typically carried out in an acidic medium.

Mechanism Insight: The reduction with Sn(II) chloride is believed to proceed through a series of single electron transfers from Sn(II) to the nitro group. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group, with the tin being oxidized to Sn(IV).[2]

Causality of Experimental Choices: The use of a protic solvent like ethanol or ethyl acetate is common. The addition of concentrated hydrochloric acid is crucial for the reaction to proceed and to keep the resulting amine in its protonated, soluble form. The work-up procedure involves basification to precipitate tin salts and liberate the free amine.

Materials:

  • 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: Dissolve 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid in ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add an excess of Tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.

  • Acidification: Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This will precipitate tin salts.

  • Filtration: Filter the mixture through a pad of filter aid to remove the tin salts.

  • Extraction: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2B: Reduction using Iron (Fe) and Hydrochloric Acid (HCl)

The use of iron powder in the presence of an acid is a classic and economical method for the reduction of aromatic nitro compounds.

Mechanism Insight: Similar to the SnCl₂ reduction, the Fe/HCl system is thought to involve single electron transfers from the iron metal to the nitro group in an acidic environment, leading to the formation of the corresponding amine.

Causality of Experimental Choices: Acetic acid or a mixture of ethanol and water are common solvent systems. A small amount of HCl is often used to activate the iron and maintain an acidic environment. The work-up involves filtering off the iron salts and then extracting the product.

Materials:

  • 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid

  • Iron powder (Fe)

  • Ethanol and Water (e.g., 4:1 mixture)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: To a solution of 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid in a mixture of ethanol and water, add iron powder and ammonium chloride.[3]

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of filter aid to remove the iron salts.

  • Extraction: Extract the filtrate with a suitable organic solvent.

  • Isolation: Dry the organic layer, filter, and concentrate to obtain the product.

Data Presentation: Metal-Mediated Reduction Parameters
ParameterSnCl₂ MethodFe/HCl MethodRationale & Remarks
Reducing Agent SnCl₂·2H₂OFe powderBoth are effective and cost-efficient.
Equivalents 3-5 eq.ExcessStoichiometric excess is required for complete reduction.
Solvent Ethanol, Ethyl AcetateEthanol/Water, Acetic AcidChoice depends on solubility and reaction conditions.
Acid Conc. HClNH₄Cl or HClEssential for the reaction mechanism.
Temperature RT to 70°CRefluxHeating is often required to drive the reaction to completion.
Work-up Neutralization & FiltrationFiltration & ExtractionThe work-up for SnCl₂ can be more challenging due to tin salt precipitation.[4]

Sodium Dithionite Reduction: A Mild and Chemoselective Approach

Sodium dithionite (Na₂S₂O₄) is a versatile and economical reducing agent, particularly valued for its mild reaction conditions and high chemoselectivity.[5] It offers a metal-free alternative to other reduction methods.

Mechanism Insight: The reducing power of sodium dithionite comes from the dithionite anion (S₂O₄²⁻), which is in equilibrium with the highly reactive sulfur dioxide radical anion (•SO₂⁻) in aqueous media. This radical anion is the active species that transfers electrons to the nitro group.[5]

Causality of Experimental Choices: The reaction is typically carried out in a biphasic system (e.g., dichloromethane-water) or in a mixture of an organic solvent and water. The use of a phase-transfer catalyst can sometimes enhance the reaction rate. The pH of the aqueous phase can influence the stability and reactivity of the dithionite.

Protocol 3A: Reduction using Sodium Dithionite

This protocol provides a general procedure for the reduction of 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid using sodium dithionite.

Materials:

  • 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid

  • Sodium dithionite (Na₂S₂O₄)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Water

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: Dissolve 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid in a suitable organic solvent.

  • Aqueous Phase: In a separate flask, prepare a solution of sodium dithionite and sodium bicarbonate in water.

  • Reaction: Add the aqueous dithionite solution to the solution of the nitro compound. Stir the biphasic mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Data Presentation: Sodium Dithionite Reduction Parameters
ParameterConditionRationale & Remarks
Reducing Agent Sodium dithionite (Na₂S₂O₄)Mild and chemoselective reducing agent.
Equivalents 3-5 eq.An excess is typically required for complete reduction.
Solvent System Biphasic (e.g., DCM/Water)Facilitates the reaction and separation.
Base NaHCO₃Helps to maintain a favorable pH for the reaction.
Temperature Room Temperature to mild heatingGentle conditions are often sufficient.
Reaction Time 2-12 hoursMonitor progress to determine the endpoint.
Reaction Scheme: Reduction of the Nitro Group

G A 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid B 5-amino-2,6-dimethoxypyridine-3-carboxylic acid A->B [H]

Caption: General reaction scheme for the reduction.

Analytical Methods for Reaction Monitoring and Product Characterization

Reaction Monitoring:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts.

Product Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the nitro group stretches and the appearance of the N-H stretches of the amino group.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[6][7]

Troubleshooting and Safety Considerations

Troubleshooting:

  • Incomplete Reaction: Increase reaction time, temperature, or the amount of reducing agent. For catalytic hydrogenation, ensure the catalyst is active and the system is free of oxygen.

  • Side Reactions: If side reactions are observed, consider a milder reducing agent or optimizing the reaction conditions (e.g., lower temperature).

  • Difficult Work-up: For metal-mediated reductions, ensure complete precipitation and removal of metal salts. The use of a filter aid is highly recommended.[4]

Safety Precautions:

  • Nitro Compounds: Handle with care as they can be energetic. Avoid heat, shock, and friction.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper ventilation and use appropriate equipment. Pd/C can be pyrophoric upon exposure to air, especially when dry.

  • Acids and Bases: Handle concentrated acids and bases with appropriate personal protective equipment (PPE).

  • Solvents: Use flammable solvents in a well-ventilated fume hood.

Conclusion

The reduction of 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid to its 5-amino derivative can be effectively achieved through several methods. Catalytic hydrogenation offers a clean and efficient route, while metal-mediated reductions with SnCl₂ or Fe/HCl provide robust and cost-effective alternatives. Sodium dithionite presents a mild and chemoselective option. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, and the need for functional group tolerance. The protocols and data presented in these application notes provide a solid foundation for successfully performing this critical transformation in a research and development setting.

References

  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google P
  • Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing). (URL: [Link])

  • More Reactions On The Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (URL: [Link])

  • 4juli-Nitro Reduction Using Dithionite | PDF | Chemistry - Scribd. (URL: [Link])

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. (URL: [Link])

  • 3-aminopyridine - Organic Syntheses Procedure. (URL: [Link])

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (URL: [Link])

  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Cataly - ResearchGate. (URL: [Link])

  • Experimental Procedures - The Royal Society of Chemistry. (URL: [Link])

  • Sodium Dithionite Reduction Mechanism | Organic Chemistry - YouTube. (URL: [Link])

  • Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones - Sciencemadness.org. (URL: [Link])

  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis - ResearchGate. (URL: [Link])

  • WO2012095691A1 - An improved process for producing aminopyridines - Google P
    • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR. (URL: [Link])

  • Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws]. (URL: [Link])

  • Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry - ResearchGate. (URL: [Link])

  • Analytical Strategies for Monitoring Residual Impurities | BioPharm International. (URL: [Link])

  • What groups can be reduced by Sn/HCl? - Chemistry Stack Exchange. (URL: [Link])

  • Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp - Reddit. (URL: [Link])

  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (URL: [Link])

  • Nitro Reduction - SnCl2 - Common Organic Chemistry. (URL: [Link])

    • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR. (URL: [Link])

  • Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines - ChemRxiv. (URL: [Link])

  • ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. - ResearchGate. (URL: [Link])

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. (URL: [Link])

  • Chemoselective Reductive Amination of Carbonyl Compounds for the Synthesis of Tertiary Amines Using SnCl2·2H2O/PMHS/MeOH - Organic Chemistry Portal. (URL: [Link])

  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed. (URL: [Link])

  • Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. (URL: [Link])

  • JP2005526589A - Supported catalysts for the hydrogenation of nitroaromatic compounds.
  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase - Journal of Chemical Technology and Metallurgy. (URL: [Link])

  • Miniaturized Analytical Strategy Based on μ‑SPEed for Monitoring the Occurrence of Pyrrolizidine and Tropane Alkaloids in Hon. (URL: [Link])

  • Hydrogenation of carboxylic acids catalyzed by half-sandwich complexes of iridium and rhodium - PubMed. (URL: [Link])

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Application Notes and Protocols for the Synthesis of c-Met Inhibitors Utilizing Nitropyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Met receptor tyrosine kinase is a high-value target in oncology due to its critical role in driving tumor growth, invasion, and metastasis when aberrantly activated.[1][2] This guide provides a detailed overview and practical protocols for the synthesis of potent c-Met inhibitors, with a specific focus on the strategic use of nitropyridine intermediates. These building blocks offer significant advantages in medicinal chemistry, enabling the construction of complex molecular architectures required for selective kinase inhibition. We will explore the rationale behind using nitropyridine scaffolds, present a detailed, step-by-step synthetic workflow for a representative c-Met inhibitor, and discuss the underlying chemical principles that ensure success.

Introduction: The c-Met Signaling Pathway and Its Role in Cancer

The c-Met protein, also known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, motility, migration, and invasion.[1][3] Under normal physiological conditions, the binding of its ligand, hepatocyte growth factor (HGF), triggers a tightly regulated signaling cascade essential for embryonic development and tissue repair.[3][4]

However, in many human cancers, the c-Met signaling pathway becomes dysregulated through mechanisms such as gene amplification, mutations, or protein overexpression.[2][3] This aberrant activation leads to uncontrolled cell growth, survival, and the promotion of an invasive phenotype strongly associated with tumor metastasis, making c-Met an attractive target for therapeutic intervention.[1][2][5] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of c-Met are a major focus of drug discovery efforts.[6][7]

The c-Met Signaling Cascade

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues in its kinase domain.[4][8] This event creates docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling pathways, including:

  • RAS/MAPK Pathway: Primarily involved in cell proliferation and growth.[1][3]

  • PI3K/AKT Pathway: Crucial for cell survival and inhibition of apoptosis.[3][8]

  • STAT Pathway: Drives gene expression related to cell proliferation and survival.[3]

The diagram below provides a simplified overview of the c-Met signaling pathway.

c_Met_Pathway cluster_downstream Downstream Signaling HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binding Dimerization Dimerization & Autophosphorylation cMet->Dimerization p_cMet Activated c-Met (pY1234/1235) Dimerization->p_cMet GRB2_SOS GRB2/SOS p_cMet->GRB2_SOS PI3K PI3K p_cMet->PI3K STAT STAT p_cMet->STAT RAS RAS GRB2_SOS->RAS MAPK MAPK Cascade (RAF-MEK-ERK) RAS->MAPK Proliferation Proliferation, Survival, Invasion MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: Simplified c-Met signaling pathway leading to cancer cell proliferation.

The Strategic Advantage of Nitropyridine Intermediates in Synthesis

Nitropyridine derivatives are versatile and powerful building blocks in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[9] Their utility stems from several key chemical properties:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the pyridine ring, making it susceptible to nucleophilic attack. This is especially true for leaving groups (like halogens) positioned ortho or para to the nitro group. This reactivity allows for the controlled and regioselective introduction of various amine, ether, or thioether functionalities, which are often crucial for binding to the kinase hinge region.

  • Versatile Chemical Handle: The nitro group itself is a synthetic linchpin. It can be readily reduced to an amino group under various conditions (e.g., using iron, zinc, or catalytic hydrogenation). This newly formed aniline derivative can then participate in a wide array of subsequent reactions, such as amide bond formation, urea formation, or cyclization reactions, to build out the final inhibitor scaffold.[10]

  • Modulation of Physicochemical Properties: The pyridine ring is a common "hinge-binding" motif in many kinase inhibitors, forming critical hydrogen bonds within the ATP-binding pocket.[6] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, and its basicity can be fine-tuned through substitution to optimize pharmacokinetic properties.

The general workflow for utilizing a di-substituted nitropyridine is illustrated below.

Nitropyridine_Workflow Start 2,4-Dichloro- 5-nitropyridine Step1 S_N_Ar Reaction 1 (e.g., with R1-NH2) Start->Step1 Intermediate1 Monosubstituted Intermediate Step1->Intermediate1 Step2 S_N_Ar Reaction 2 (e.g., with R2-NH2) Intermediate1->Step2 Intermediate2 Disubstituted Intermediate Step2->Intermediate2 Step3 Nitro Group Reduction Intermediate2->Step3 Intermediate3 Aminopyridine Derivative Step3->Intermediate3 Step4 Final Elaboration (e.g., Acylation) Intermediate3->Step4 Final c-Met Inhibitor Step4->Final

Caption: General synthetic workflow using a nitropyridine intermediate.

Detailed Experimental Protocols

This section provides a representative, multi-step synthesis of a potent c-Met inhibitor scaffold based on a 2,6-dichloro-3-nitropyridine starting material. The protocol is adapted from established synthetic methodologies for kinase inhibitors.[9][11]

Protocol 1: Synthesis of 2-Chloro-6-(substitutent)-3-nitropyridine (Intermediate A)

This first step involves a regioselective nucleophilic aromatic substitution at the C6 position of the pyridine ring. The C6 position is generally more reactive towards nucleophiles than the C2 position in this specific substrate.

  • Reagents and Materials:

    • 2,6-Dichloro-3-nitropyridine (1.0 eq)

    • Desired amine (e.g., Aniline derivative) (1.1 eq)

    • Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous DMF (0.2 M), add the desired amine (1.1 eq) followed by DIPEA (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Causality Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated without competing in the substitution reaction.

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure monosubstituted product, Intermediate A .

Protocol 2: Synthesis of Disubstituted Aminopyridine (Intermediate B)

This step involves a second SNAr reaction followed by the critical reduction of the nitro group to an amine.

  • Reagents and Materials:

    • Intermediate A (1.0 eq)

    • Second desired amine (e.g., 3-fluoro-4-methoxyaniline) (1.2 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (1.0 eq)

    • Ethanol (EtOH)

    • Water

    • Celite

  • Procedure:

    • In a round-bottom flask, suspend Intermediate A (1.0 eq) and the second amine (1.2 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-6 hours. Monitor the reaction by TLC/LC-MS.

    • Trustworthiness Check: This one-pot SNAr and reduction sequence is efficient. After confirming the formation of the disubstituted nitro-intermediate, cool the reaction mixture to around 60 °C.

    • Carefully add iron powder (5.0 eq) and ammonium chloride (1.0 eq). The ammonium chloride helps maintain a slightly acidic pH to facilitate the reduction.

    • Increase the temperature back to reflux and stir vigorously for 2-4 hours until the nitro-intermediate is fully consumed (as monitored by LC-MS).

    • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude Intermediate B , which can often be used in the next step without further purification.

Protocol 3: Final Amide Coupling to Yield c-Met Inhibitor

The final step involves acylating the newly formed amino group to install the final fragment of the inhibitor.

  • Reagents and Materials:

    • Intermediate B (1.0 eq)

    • Desired carboxylic acid or acyl chloride (1.1 eq)

    • HATU (1.2 eq) or EDC/HOBt (1.2 eq each) if starting from a carboxylic acid

    • DIPEA (2.5 eq)

    • Anhydrous DMF or Dichloromethane (DCM)

  • Procedure:

    • If starting with a carboxylic acid: Dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir for 15 minutes to pre-activate the acid.

    • Add a solution of Intermediate B (1.0 eq) in DMF to the activated acid mixture.

    • Stir at room temperature for 4-12 hours. Monitor by LC-MS.

    • If starting with an acyl chloride: Dissolve Intermediate B (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM. Cool to 0 °C. Add the acyl chloride (1.1 eq) dropwise. Allow to warm to room temperature and stir for 2-4 hours.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry over Na₂SO₄ and concentrate under reduced pressure.

    • Purify the final product by silica gel chromatography or preparative HPLC to obtain the target c-Met inhibitor.

Data Summary and Characterization

The successful synthesis of the target c-Met inhibitor should be confirmed by standard analytical techniques. The table below summarizes the expected data for a hypothetical synthesis.

StepProductExpected Yield (%)Purity (LC-MS, %)Key Characterization Data
1Intermediate A75-85>95¹H NMR, ¹³C NMR, HRMS (M+H)⁺
2Intermediate B60-75>90¹H NMR, HRMS (M+H)⁺
3Final c-Met Inhibitor50-70>98¹H NMR, ¹³C NMR, HRMS (M+H)⁺, HPLC

Conclusion

Nitropyridine-based synthetic strategies offer a robust and flexible platform for the development of novel c-Met inhibitors. The ability to perform sequential, regioselective SNAr reactions, combined with the versatility of the nitro group as a masked amine, provides medicinal chemists with a powerful toolkit. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and explore new chemical entities targeting the c-Met pathway, a critical endeavor in the ongoing search for more effective cancer therapies.[12][13]

References

  • BenchChem. (2025). Application Note: Synthesis of Pyridine-Based Rho-Kinase (ROCK) Inhibitors Utilizing 2,4-Dichloro-5-nitropyridine. 14

  • BenchChem. (2025). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols. 10

  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7–S19.

  • BenchChem. (2025). Application Notes and Protocols: 2,4-Dichloro-5-nitropyridine in the Synthesis of Novel Heterocyclic Compounds. 15

  • AbbVie. (n.d.). c-MET. AbbVie Science. 3

  • Liu, X., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(11), 1459.

  • Wikipedia. (2023). c-Met inhibitor.

  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1-26.

  • Migliore, C., & Giordano, S. (2025). Targeting the c-Met Signaling Pathway in Cancer. Cancers, 17(9), 1493.

  • Peters, S., & Adjei, A. A. (2012). MET: a promising anticancer target. Nature Reviews Clinical Oncology, 9(6), 314-326.

  • Eder, J. P., et al. (2009). Novel therapeutic inhibitors of the c-Met signaling pathway in cancer. Clinical Cancer Research, 15(7), 2207-2214.

  • BenchChem. (2025). The Role of c-Met in Cancer Signaling Pathways: An In-depth Technical Guide. 4

  • Smolen, G. A., et al. (2006). A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo. Cancer Research, 66(6), 3248-3255.

  • Bakunov, S. A., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(9), 2684.

  • Lee, J. H., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 26(18), 5489.

  • Abou-Alfa, G. K., et al. (2021). Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? Frontiers in Oncology, 11, 749011.

  • Bussiere, D. E., et al. (2004). The synthesis and evaluation of a potent kinase p70S6Kβ inhibitor. Bioorganic & Medicinal Chemistry Letters, 14(24), 6097-6100.

  • Hassan, M. M., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 12(45), 29281-29302.

  • Sharma, P., & Kumar, A. (2021). C-Met inhibitors. ResearchGate.

Sources

Preparation of 5-Amino-2,6-dimethoxynicotinic Acid Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-amino-2,6-dimethoxynicotinic acid, a versatile scaffold for the development of novel therapeutic agents. The strategic approach detailed herein is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical rationale behind the experimental design.

The aminonicotinic acid framework is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, analogues of aminonicotinic acid have been explored as agonists for the GABA(A) receptor, a key target in the central nervous system.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of pharmacological properties, making the targeted 5-amino-2,6-dimethoxynicotinic acid an attractive starting point for the synthesis of compound libraries for drug discovery.

The synthetic route outlined in this document is a robust three-step process commencing with the commercially available 2,6-dichloronicotinic acid. This precursor is first converted to 2,6-dimethoxynicotinic acid, which then undergoes regioselective nitration at the 5-position. The final step involves the reduction of the nitro group to the desired primary amine, yielding the title compound.

Synthetic Pathway Overview

The synthesis of 5-amino-2,6-dimethoxynicotinic acid is achieved through a three-step sequence involving nucleophilic substitution, electrophilic aromatic substitution, and reduction.

Synthetic_Pathway Start 2,6-Dichloronicotinic Acid Intermediate1 2,6-Dimethoxynicotinic Acid Start->Intermediate1 Step 1: Methoxylation NaOCH₃, MeOH, Reflux Intermediate2 5-Nitro-2,6-dimethoxynicotinic Acid Intermediate1->Intermediate2 Step 2: Nitration HNO₃, H₂SO₄, 0-5 °C FinalProduct 5-Amino-2,6-dimethoxynicotinic Acid Intermediate2->FinalProduct Step 3: Reduction Fe, HCl, EtOH/H₂O

Caption: Synthetic route to 5-amino-2,6-dimethoxynicotinic acid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 5-amino-2,6-dimethoxynicotinic acid.

Step 1: Synthesis of 2,6-Dimethoxynicotinic Acid

This step involves a nucleophilic aromatic substitution reaction where the chlorine atoms of 2,6-dichloronicotinic acid are displaced by methoxy groups. Sodium methoxide is a strong nucleophile, and the reaction is driven to completion by heating under reflux in methanol.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2,6-Dichloronicotinic acid38496-18-3192.0010.0 g
Sodium Methoxide124-41-454.027.0 g
Methanol (anhydrous)67-56-132.04150 mL
Hydrochloric Acid (conc.)7647-01-036.46As needed

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g of 2,6-dichloronicotinic acid and 150 mL of anhydrous methanol.

  • Stir the suspension and carefully add 7.0 g of sodium methoxide in portions. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting solid residue in 100 mL of water.

  • Carefully acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2,6-dimethoxynicotinic acid.

Step 2: Synthesis of 5-Nitro-2,6-dimethoxynicotinic Acid

The electron-donating methoxy groups activate the pyridine ring towards electrophilic aromatic substitution, directing the incoming nitro group to the 5-position. A mixture of nitric acid and sulfuric acid is used as the nitrating agent, and the reaction is performed at low temperature to control the exothermicity and minimize side reactions.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2,6-Dimethoxynicotinic acid16727-43-8183.165.0 g
Sulfuric Acid (conc.)7664-93-998.0820 mL
Nitric Acid (conc.)7697-37-263.015 mL

Protocol:

  • In a 100 mL round-bottom flask, carefully add 20 mL of concentrated sulfuric acid and cool to 0 °C in an ice-salt bath.

  • Slowly add 5.0 g of 2,6-dimethoxynicotinic acid to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2,6-dimethoxynicotinic acid over 30 minutes, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring. A precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 5-nitro-2,6-dimethoxynicotinic acid.

Step 3: Synthesis of 5-Amino-2,6-dimethoxynicotinic Acid

The final step is the reduction of the nitro group to a primary amine. A classic and effective method is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid. This method is generally high-yielding and avoids the need for high-pressure hydrogenation equipment.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
5-Nitro-2,6-dimethoxynicotinic acidN/A228.164.0 g
Iron Powder7439-89-655.856.0 g
Ethanol64-17-546.0780 mL
Water7732-18-518.0220 mL
Hydrochloric Acid (conc.)7647-01-036.462 mL
Sodium Bicarbonate144-55-884.01As needed

Protocol:

  • To a 250 mL round-bottom flask, add 4.0 g of 5-nitro-2,6-dimethoxynicotinic acid, 6.0 g of iron powder, 80 mL of ethanol, and 20 mL of water.

  • Stir the suspension and add 2 mL of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for 4-6 hours. The disappearance of the starting material can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a minimum amount of hot water and neutralize with a saturated solution of sodium bicarbonate.

  • Cool the solution in an ice bath to induce crystallization of the product.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to obtain 5-amino-2,6-dimethoxynicotinic acid.

Characterization Data

The following table summarizes the expected analytical data for the key compounds synthesized in this protocol.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2,6-Dimethoxynicotinic acidC₈H₉NO₄183.16White to pale yellow crystalline powder140-144[2]
5-Nitro-2,6-dimethoxynicotinic acidC₈H₈N₂O₆228.16Pale yellow solidN/A
5-Amino-2,6-dimethoxynicotinic acidC₈H₁₀N₂O₄198.18Off-white to light brown solidN/A

Applications in Derivative Synthesis

The synthesized 5-amino-2,6-dimethoxynicotinic acid is a versatile building block for the creation of a diverse library of derivatives. The primary amino group and the carboxylic acid moiety provide two orthogonal handles for further chemical modifications.

Derivative_Synthesis Scaffold 5-Amino-2,6-dimethoxynicotinic Acid Amide Amide Derivatives Scaffold->Amide Amide Coupling (R-COOH, Coupling Agents) Ester Ester Derivatives Scaffold->Ester Esterification (R-OH, Acid Catalyst) Sulfonamide Sulfonamide Derivatives Scaffold->Sulfonamide Sulfonylation (R-SO₂Cl, Base) Urea Urea Derivatives Scaffold->Urea Urea Formation (R-NCO)

Caption: Derivatization of 5-amino-2,6-dimethoxynicotinic acid.

Troubleshooting and Safety Precautions

  • Step 1: Incomplete reaction may be due to wet methanol or inactive sodium methoxide. Ensure anhydrous conditions and use fresh reagents.

  • Step 2: The nitration reaction is highly exothermic and requires careful temperature control to prevent over-nitration or degradation of the starting material. The formation of a dark, tarry substance indicates decomposition.

  • Step 3: If the reduction is sluggish, additional iron powder and acid can be added. Ensure the final product is thoroughly washed to remove any residual iron salts.

General Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Concentrated acids are corrosive and should be handled with extreme care.

References

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]

  • Method for preparing 3-aminopyridines from 3-nitropyridines. (1992).
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  • Journal Name COMMUNICATION. (n.d.). DR-NTU. Retrieved March 7, 2026, from [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2012). Organic Letters, 14(17), 4486–4489. [Link]

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  • Preparation method of 2-amino-3-nitro pyridine. (2014). Eureka | Patsnap. [Link]

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  • Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid by NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Retrieved March 7, 2026, from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules, 28(19), 6959. [Link]

  • Pancechowska-Ksepko, D., Sawlewicz, J., Foks, H., & Manowska, W. (1975). Synthesis of some 2-aminonicotinic acid derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637–640.
  • (PDF) Nicotinic acid derivatives: Application and uses, review. (2021, December 30). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Dzierzbicka, K. (2007). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. Polish Journal of Chemistry, 81(4), 455-473.
  • Role of amino terminal substitutions in the pharmacological, rewarding and psychostimulant profiles of novel synthetic cathinones. (2021). Neuropharmacology, 186, 108475. [Link]

  • A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. (2023). Molecules, 28(9), 3911. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2021). Molecules, 26(11), 3326. [Link]

  • Nitration of 2,6,8,12-Tetraacetyl-2,4,6,8,10,12-Hexaazaisowurtzitane Derivatives. (2022). Molecules, 27(22), 7728. [Link]

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Application Notes and Protocols for Nucleophilic Aromatic Substitution on the 2,6-Dimethoxy-5-nitropyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a cornerstone structural motif in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] The introduction of specific substituents can dramatically alter its chemical reactivity, transforming it into a versatile scaffold for the synthesis of complex, high-value molecules. The 2,6-dimethoxy-5-nitropyridine core is a prime example of such a highly activated system. The potent electron-withdrawing nitro group, in concert with the methoxy substituents, renders the pyridine ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr), a powerful tool for forging new carbon-heteroatom and carbon-carbon bonds.[3][4]

These application notes provide a comprehensive guide to understanding and performing SNAr reactions on the 2,6-dimethoxy-5-nitropyridine scaffold. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols for various nucleophile classes, and offer insights into reaction optimization and troubleshooting.

The Mechanism of SNAr on 2,6-Dimethoxy-5-nitropyridine

Nucleophilic aromatic substitution on this scaffold proceeds via a well-established two-step addition-elimination mechanism.[3][5]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the pyridine ring. The presence of the strongly electron-withdrawing nitro group at the 5-position, along with the inherent electron-deficient nature of the pyridine ring, significantly lowers the activation energy for this step.[6][7] The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge in this complex is delocalized over the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[4][5]

  • Elimination of the Leaving Group and Aromatization: In the second, typically faster step, the leaving group (in this case, a methoxy group) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[3]

The regioselectivity of the nucleophilic attack is a critical consideration. In the 2,6-dimethoxy-5-nitropyridine system, the positions ortho (C2 and C6) and para (C4) to the nitrogen atom are the most activated towards nucleophilic attack.[6] The nitro group at the 5-position further enhances the electrophilicity of the adjacent C6 and C4 positions.

The Role of Substituents

  • Nitro Group: As a powerful electron-withdrawing group, the nitro group is the primary activating feature of the scaffold. It stabilizes the negatively charged Meisenheimer intermediate through resonance, thereby facilitating the nucleophilic attack.[4][5] Its position at C5 strongly activates the C6 and C4 positions.

  • Methoxy Groups: The two methoxy groups at the C2 and C6 positions also play a crucial role. While methoxy groups are typically considered electron-donating by resonance, their inductive electron-withdrawing effect can contribute to the overall electron-deficient nature of the ring. More importantly, they serve as excellent leaving groups in SNAr reactions, particularly when the reaction conditions favor their departure.[8]

Visualizing the SNAr Mechanism

SNAr_Mechanism Figure 1: S N Ar Mechanism on 2,6-dimethoxy-5-nitropyridine cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Scaffold 2,6-dimethoxy- 5-nitropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Scaffold->Meisenheimer Nucleophilic Attack (Rate-determining) Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination of Leaving Group Leaving_Group Methanolate Meisenheimer->Leaving_Group

Caption: SNAr Mechanism on 2,6-dimethoxy-5-nitropyridine

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on the 2,6-dimethoxy-5-nitropyridine scaffold with common classes of nucleophiles.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes a general procedure for the reaction of 2,6-dimethoxy-5-nitropyridine with primary or secondary amines.[9]

Materials:

  • 2,6-dimethoxy-5-nitropyridine

  • Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or sealed tube

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 2,6-dimethoxy-5-nitropyridine (1.0 equivalent).

  • Add a suitable solvent such as DMF or DMSO to achieve a concentration of approximately 0.1-0.5 M.

  • Add the amine nucleophile (1.1-1.5 equivalents).

  • Add a base such as potassium carbonate (2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to 80-120 °C, depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure aminated product.

Protocol 2: Thiolation with Thiols

This protocol outlines a general procedure for the reaction with thiol nucleophiles.

Materials:

  • 2,6-dimethoxy-5-nitropyridine

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH) or another strong base

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the thiol (1.1 equivalents) and anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

  • In a separate flask, dissolve 2,6-dimethoxy-5-nitropyridine (1.0 equivalent) in anhydrous THF or DMF.

  • Slowly add the solution of 2,6-dimethoxy-5-nitropyridine to the pre-formed thiolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, and perform a standard aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the SNAr of 2,6-dimethoxy-5-nitropyridine with various nucleophiles.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF100685-95
BenzylamineK₂CO₃DMSO1201270-80
ThiophenolNaHTHFRT490-98
Sodium MethoxideN/AMethanolReflux280-90

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Experimental Workflow Visualization

Experimental_Workflow Figure 2: General Experimental Workflow for S N Ar Reactions Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents (Scaffold, Nucleophile, Base, Solvent) Setup->Reagents Reaction Reaction Monitoring (TLC/LC-MS) Reagents->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General Experimental Workflow for SNAr Reactions

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficiently reactive nucleophileUse a stronger base to deprotonate the nucleophile; Increase reaction temperature.
Poor quality of reagents or solventUse freshly distilled/dried solvents and high-purity reagents.
Formation of Side Products Reaction temperature too highLower the reaction temperature and increase the reaction time.
Presence of waterEnsure all glassware is oven-dried and use anhydrous solvents.
Difficulty in Purification Product is highly polarUse a more polar eluent system for column chromatography; consider reverse-phase chromatography.
Starting material and product have similar Rf valuesTry a different solvent system for TLC and column chromatography.

Conclusion

The 2,6-dimethoxy-5-nitropyridine scaffold is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its pronounced susceptibility to nucleophilic aromatic substitution allows for the efficient introduction of a wide array of functional groups. By understanding the underlying mechanistic principles and employing the robust protocols outlined in these application notes, researchers can effectively leverage this powerful transformation to accelerate their drug discovery and development efforts.

References

  • Benchchem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Campodonico, P., Olivares, B., & Tapia, R. A. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate.
  • ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
  • Angew. Chem. Int. Ed. S Ar Reaction of Pyridinium Salts with N-, O-, or S-Nucleophiles.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.
  • orthocresol. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Wikipedia. Nucleophilic aromatic substitution.
  • PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
  • ChemicalBook. 2-Amino-6-methoxy-3-nitropyridine synthesis.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun.
  • Benchchem. Reactivity of the nitro group on a pyridine ring.
  • Wiley Online Library. Organophotochemical SNAr Reactions of Mildly Electron‐Poor Fluoroarenes.
  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • PMC. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • ResearchGate. Schemes depicting the SNAr/nucleophilic substitution of the different....
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
  • ChemRxiv. Directed nucleophilic aromatic substitution reaction.
  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • OpenStax. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Taylor & Francis Online. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions.
  • DR-NTU. Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite.
  • PMC. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents.
  • PubMed. Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors.

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Application Notes & Protocols: Strategic Nitration of Pyridine Using Acetic Anhydride and Nitric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Pyridine Nitration

The introduction of a nitro group onto a pyridine ring is a cornerstone transformation in synthetic chemistry, unlocking pathways to a vast array of functionalized heterocycles essential for pharmaceuticals, agrochemicals, and materials science. However, the intrinsic electron-deficient nature of the pyridine nucleus, a consequence of the electronegative nitrogen atom, renders it highly resistant to classical electrophilic aromatic substitution (EAS) reactions like nitration.[1] Standard nitrating conditions, such as mixed nitric and sulfuric acid, often fail or provide exceedingly low yields due to the formation of the strongly deactivated pyridinium cation.[1]

To overcome this synthetic hurdle, methodologies that enhance the electrophilicity of the nitrating agent or modify the pyridine ring's reactivity are required. The use of nitric acid in the presence of an anhydride, such as acetic anhydride or the more potent trifluoroacetic anhydride (TFAA), represents an effective strategy. This approach generates a highly reactive nitrating species in situ, enabling the nitration to proceed under more controlled conditions to predominantly yield the 3-nitro substituted product.[2][3] This document provides a detailed exploration of the underlying mechanism, a comprehensive experimental protocol, and critical safety considerations for this important transformation.

The Reaction Mechanism: An Addition-Elimination Pathway

The nitration of pyridine with nitric acid and an anhydride does not proceed through a direct EAS mechanism on the pyridine ring itself. Instead, it involves the initial activation of pyridine and the formation of a potent nitrating agent. While acetic anhydride can be used, trifluoroacetic anhydride (TFAA) is often preferred as it generates a more powerful acylating and nitrating system, leading to higher yields.[4][5]

The key steps are as follows:

  • Formation of the Nitrating Agent: Nitric acid reacts with the anhydride to form a potent electrophilic nitrating species, acetyl nitrate (CH₃COONO₂) or the more reactive trifluoroacetyl nitrate (CF₃COONO₂).

  • Activation of Pyridine: The pyridine nitrogen, acting as a nucleophile, attacks the acyl group of the anhydride. This forms a highly reactive N-acylpyridinium intermediate. This activation step is crucial as it disrupts the aromaticity and makes the ring more susceptible to nucleophilic attack.

  • Addition of Nitrate: The nitrate ion (or a related species) attacks the N-acylpyridinium intermediate, typically at the 2- or 4-position.

  • Rearomatization and Migration: Subsequent steps involving elimination and rearrangement lead to the final 3-nitropyridine product. Some studies suggest that the nitro group can migrate from the nitrogen to the 3-position of the ring via a[2] sigmatropic shift in related systems.[1]

Diagram: Proposed Reaction Mechanism ```dot digraph "Pyridine Nitration Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Reactants Pyridine [label="Pyridine"]; Anhydride [label="Acetic Anhydride\n(or TFAA)"]; HNO3 [label="Nitric Acid"];

// Intermediates AcylPy [label="N-Acetylpyridinium\nIntermediate", fillcolor="#FBBC05"]; AcetylNitrate [label="Acetyl Nitrate\n(Nitrating Agent)", fillcolor="#FBBC05"]; AdditionProduct [label="Dihydropyridine\nAdduct", fillcolor="#EA4335"];

// Product Product [label="3-Nitropyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Flow {Pyridine, Anhydride} -> AcylPy [label="Activation"]; {HNO3, Anhydride} -> AcetylNitrate [label="Formation"]; {AcylPy, AcetylNitrate} -> AdditionProduct [label="Nucleophilic\nAddition"]; AdditionProduct -> Product [label="Rearomatization &\nElimination"]; }

Caption: Step-by-step workflow for the synthesis of 3-nitropyridine.

Data Presentation

4.1. Reaction Parameters and Yields

The efficiency of the nitration is highly dependent on the substituents present on the pyridine ring. The following table summarizes reported yields for various substrates using the TFAA/HNO₃ system.

Substrate (Pyridine Derivative)ProductReported Yield (%)Reference
Pyridine3-Nitropyridine83%[4]
2-Methylpyridine2-Methyl-5-nitropyridine68%[4]
4-Methylpyridine4-Methyl-3-nitropyridine86%[5]
3-Chloropyridine3-Chloro-5-nitropyridine76%[5]
2-Fluoropyridine2-Fluoro-3-nitropyridine10%[5]

4.2. Spectroscopic Data for 3-Nitropyridine

Accurate characterization of the final product is essential. The following data is compiled for the unsubstituted product, 3-nitropyridine.

Property Value
Molecular Formula C₅H₄N₂O₂ [6]
Molecular Weight 124.10 g/mol
Appearance Yellow prisms or solid [4]
Melting Point 35-40 °C
¹H NMR (300 MHz, CDCl₃) δ 9.46 (d, J = 2.6 Hz, 1H), 8.96 (dd, J = 4.8, 1.5 Hz, 1H), 8.53 (ddd, J = 8.4, 2.6, 1.5 Hz, 1H), 7.60 (dd, J = 8.4, 4.8 Hz, 1H) [4]
¹³C NMR (CDCl₃) δ 154.7, 144.9, 144.1, 130.9, 123.7 [4]

Critical Safety Precautions

The reagents used in this protocol are corrosive, toxic, and flammable. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is suitable for pyridine), safety goggles, a face shield, and a flame-resistant lab coat. [7][8]* Ventilation: All operations must be performed inside a certified chemical fume hood to avoid inhalation of harmful vapors from pyridine, nitric acid, and the anhydride. [7][9]* Reagent Handling:

    • Nitric Acid: Is a strong oxidizing agent and is severely corrosive. Avoid contact with skin and eyes. Dispense with care, avoiding contact with combustible materials.

    • Acetic/Trifluoroacetic Anhydride: Are corrosive and lachrymatory. Handle with care to prevent contact and inhalation.

    • Pyridine: Is a flammable and toxic liquid with a pungent odor. [7]It is harmful if swallowed, inhaled, or absorbed through the skin. [8]* Reaction Conditions: The reaction is exothermic, especially during the addition of pyridine and nitric acid. Strict temperature control using an ice bath is crucial to prevent runaway reactions.

  • Storage: Store pyridine in a cool, well-ventilated area away from ignition sources. [7]Store acids and anhydrides according to manufacturer recommendations, segregated from incompatible materials. * First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. [7] * Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention. [8] * Inhalation: Move the individual to fresh air immediately. Seek medical attention if symptoms develop. [7]

References

  • Scribd. Nitropyridines Synthesis via Pyridine Nitration. Available from: [Link]

  • DIVA. Synthesis and Functionalization of 3-Nitropyridines. Available from: [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024). Available from: [Link]

  • PubMed. Preparation of nitropyridines by nitration of pyridines with nitric acid. (2005). Available from: [Link]

  • ResearchGate. (PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2025). Available from: [Link]

  • Semantic Scholar. Preparation of nitropyridines by nitration of pyridines with nitric acid. Available from: [Link]

  • RSC Publishing. Preparation of nitropyridines by nitration of pyridines with nitric acid. Available from: [Link]

  • Sdfine. Pyridine Safety Data Sheet. Available from: [Link]

  • SpectraBase. 3-Nitropyridine. Available from: [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. Available from: [Link]

  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025). Available from: [Link]

  • PENTA. Pyridine - SAFETY DATA SHEET. (2024). Available from: [Link]

  • Google Patents. Process for preparation of nitropyridine derivatives.
  • NIST WebBook. 3-Nitropyridine. Available from: [Link]

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Synthesis of Novel Antimycobacterial Agents from Nitropyridine Precursors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for New Antimycobacterial Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered many first- and second-line treatments ineffective, creating an urgent need for novel therapeutics with new mechanisms of action.[1] Nitropyridine-based compounds have emerged as a highly promising class of antimycobacterial agents. These compounds are typically prodrugs that require bioreductive activation by mycobacterial enzymes, such as the deazaflavin-dependent nitroreductase (Ddn), to exert their potent bactericidal effects.[2][3] This unique activation pathway offers selectivity for Mtb and activity against both replicating and non-replicating (persistent) bacilli.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed synthetic protocols, biological evaluation methods, and critical insights into the structure-activity relationships (SAR) for the development of potent antimycobacterial agents derived from nitropyridine precursors.

The 5-Nitropyridine Scaffold: A Privileged Core for Antimycobacterial Activity

The 5-nitropyridine core is a key pharmacophore in a variety of potent antitubercular molecules. The electron-withdrawing nitro group is essential for the bioreductive activation that leads to the generation of reactive nitrogen species, such as nitric oxide, which are toxic to the mycobacterium.[3] The pyridine ring itself serves as a versatile scaffold, allowing for substitutions at various positions to modulate the compound's potency, selectivity, and pharmacokinetic properties.

A common and effective strategy involves the functionalization of the 2-position of the 5-nitropyridine ring. For instance, introducing substituted benzylamine moieties at this position has been shown to yield compounds with significant antimycobacterial activity. The nature of the substituent on the benzyl ring plays a crucial role in determining the minimum inhibitory concentration (MIC) against Mtb.

Synthetic Pathways and Key Transformations

The synthesis of antimycobacterial nitropyridine derivatives typically follows a logical and modular workflow. This involves the initial synthesis of a key intermediate, which is then functionalized to generate a library of diverse analogues for biological screening.

dot

Caption: General workflow for synthesis and evaluation.

The overall strategy begins with the synthesis of the versatile precursor, 2-chloro-5-nitropyridine, which then undergoes a nucleophilic aromatic substitution (SNAr) reaction with various amines to produce a library of final compounds for biological testing.

Detailed Experimental Protocols

The following protocols are presented to be self-validating, providing the necessary detail for reproducibility. The causality behind experimental choices is explained to enhance understanding and aid in troubleshooting.

Protocol 1: Synthesis of Key Intermediate: 2-Chloro-5-nitropyridine

This protocol details the synthesis of the essential building block, 2-chloro-5-nitropyridine, from 2-hydroxy-5-nitropyridine.

Reaction Scheme: 2-Hydroxy-5-nitropyridine → 2-Chloro-5-nitropyridine

Materials and Reagents:

ReagentM.W.AmountMoles
2-Hydroxy-5-nitropyridine140.1 g/mol 14.0 g0.1
Phosphorus oxychloride (POCl₃)153.3 g/mol 50 g (29.5 mL)0.326
Phosphorus pentachloride (PCl₅)208.2 g/mol 25.0 g0.12
Dichloromethane (DCM)-180 mL-
Ice-~120 g-
40% NaOH (aq)-As needed-
Saturated NaCl (aq)-20 mL-
Anhydrous Na₂SO₄-~2.0 g-

Procedure:

  • Reaction Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add phosphorus oxychloride (50 g), 2-hydroxy-5-nitropyridine (14.0 g), and phosphorus pentachloride (25.0 g).[4]

    • Causality: Phosphorus oxychloride serves as both a reagent and a solvent. Phosphorus pentachloride is a powerful chlorinating agent necessary to convert the hydroxyl group of the pyridone into a chloride. The reaction is performed under anhydrous conditions as both reagents react violently with water.

  • Reaction Execution: Stir the mixture and heat to 100-105 °C for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating is required to overcome the activation energy for the chlorination reaction. A 5-hour duration is typically sufficient for the reaction to reach completion.

  • Work-up and Isolation: After cooling, carefully recover the excess phosphorus oxychloride by distillation under reduced pressure.

    • Safety Note: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and toxic.

  • Slowly and carefully pour the reaction residue into 120 g of crushed ice with vigorous stirring.

    • Causality: This step quenches the reaction by hydrolyzing any remaining PCl₅ and POCl₃. The addition must be slow and controlled due to the highly exothermic nature of the hydrolysis.

  • Neutralize the acidic solution to a pH of 8-9 using a 40% aqueous sodium hydroxide solution.

    • Causality: Neutralization ensures the product is in its free base form, which is soluble in organic solvents and facilitates extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with dichloromethane (60 mL each). Combine all organic phases.[4]

  • Washing and Drying: Wash the combined organic phase with 20 mL of saturated brine. Dry the organic layer over anhydrous sodium sulfate.

    • Causality: The brine wash helps to remove any remaining water from the organic phase. Anhydrous sodium sulfate is a drying agent that removes residual water.

  • Final Product: Filter off the drying agent and remove the dichloromethane by rotary evaporation. The resulting solid is dried to yield 2-chloro-5-nitropyridine.

    • Expected Yield: ~15.1 g (95%).[4]

    • Characterization: The product should be a yellow solid with a melting point of 106-109 °C.

Protocol 2: Synthesis of a Representative Antimycobacterial Agent: N-Benzyl-5-nitropyridin-2-amine

This protocol details the synthesis of a final compound via a nucleophilic aromatic substitution (SNAr) reaction, a common method for diversifying the 2-position of the nitropyridine core. This procedure is adapted from a similar synthesis involving a pyrimidine core.[5]

Reaction Scheme: 2-Chloro-5-nitropyridine + Benzylamine → N-Benzyl-5-nitropyridin-2-amine

dot

Caption: SNAr reaction mechanism. (Diagram is illustrative as image generation is not supported).

Materials and Reagents:

ReagentM.W.AmountMoles (1.0 eq)
2-Chloro-5-nitropyridine158.5 g/mol 1.0 g6.31 mmol
Benzylamine107.15 g/mol 0.75 g (0.76 mL)6.94 mmol (1.1 eq)
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol 1.22 g (1.65 mL)9.46 mmol (1.5 eq)
Anhydrous Tetrahydrofuran (THF)-20 mL-
Ethyl Acetate-As needed-
Water & Brine-As needed-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-5-nitropyridine (1.0 g). Dissolve the solid in anhydrous THF (20 mL).[5]

  • Addition of Reagents: Add DIPEA (1.5 eq) to the solution. Then, add benzylamine (1.1 eq) dropwise to the stirring solution at room temperature.

    • Causality: The nitro group at the 5-position strongly activates the pyridine ring for nucleophilic attack at the 2-position. DIPEA is a non-nucleophilic base used to scavenge the HCl that is generated during the reaction, driving the equilibrium towards the product.

  • Reaction Execution: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-benzyl-5-nitropyridin-2-amine.

Biological Evaluation Protocols

The following protocols are standard methods for assessing the antimycobacterial activity and general cytotoxicity of newly synthesized compounds.

Protocol 3: Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis. It is a colorimetric assay where the reduction of the blue Alamar Blue (resazurin) reagent to a pink product (resorufin) by metabolically active cells indicates growth.[5][6]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth with OADC supplement

  • 96-well microtiter plates

  • Test compounds and control drugs (e.g., Isoniazid)

  • Alamar Blue reagent

  • 10% Tween 80

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8). Adjust the suspension to a 0.5 McFarland standard and then dilute 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5]

  • Drug Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well plate. Add 100 µL of 7H9 broth to all wells. Add 100 µL of the 2x final desired starting concentration of the compound to the first well, mix, and transfer 100 µL to the next well. Repeat across the plate.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to all test and control wells. The final volume in each well should be 200 µL. Include a drug-free growth control and a media-only sterility control.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Assay Development: Add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well. Re-incubate for 24 hours.[6]

  • Reading Results: The MIC is defined as the lowest drug concentration that prevents the color change from blue (inhibition) to pink (growth).

Protocol 4: Cytotoxicity Assessment (MTT Assay)

This assay assesses the general toxicity of the compounds against a mammalian cell line (e.g., Vero or HepG2) to determine their selectivity index. The assay measures the reduction of the yellow MTT tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases in viable cells.[4]

Materials:

  • Mammalian cell line (e.g., Vero, ATCC CCL-81)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the diluted compounds. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Causality: Only viable cells with active mitochondria can reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic modification of the nitropyridine scaffold allows for the elucidation of structure-activity relationships, guiding the design of more potent and less toxic compounds. Below is a representative table summarizing biological data for a hypothetical series of N-substituted-5-nitropyridin-2-amines.

Table 1: Antimycobacterial Activity and Cytotoxicity of N-Substituted-5-nitropyridin-2-amine Derivatives

Compound IDR-Group (Substituent on Benzyl Ring)MIC vs. Mtb H37Rv (µg/mL)CC₅₀ vs. Vero Cells (µg/mL)Selectivity Index (SI = CC₅₀/MIC)
Isoniazid (Reference)0.05>100>2000
1a H (Benzyl)6.25>50>8
1b 4-Methyl3.13>50>16
1c 4-Chloro1.56>50>32
1d 4-Trifluoromethyl0.78>50>64
1e 2-Chloro6.25>50>8
1f 3-Trifluoromethyl3.13>50>16

Note: Data is representative and compiled for illustrative purposes based on trends observed in the literature.[6][7]

Analysis of SAR:

  • Effect of Benzyl Substitution: The presence of a benzyl group at the 2-amino position is well-tolerated.

  • Influence of Electronics: Introducing an electron-withdrawing group at the para-position of the benzyl ring, such as chloro (1c) and trifluoromethyl (1d), significantly enhances antimycobacterial activity compared to the unsubstituted analogue (1a) or an electron-donating group like methyl (1b). This suggests that electronic effects on the distal ring play a key role in potency.

  • Positional Isomerism: The position of the substituent is critical. A 2-chloro substituent (1e) is less effective than a 4-chloro substituent (1c), indicating that steric or electronic effects are position-dependent.

  • Selectivity: All tested compounds show a good selectivity index, with cytotoxicity observed at concentrations significantly higher than their antimycobacterial MIC.

Conclusion and Future Directions

Nitropyridine precursors are exceptionally valuable starting points for the synthesis of novel antimycobacterial agents. The synthetic routes are robust, modular, and amenable to the generation of large libraries for SAR studies. The SNAr reaction on 2-chloro-5-nitropyridine is a particularly effective strategy for introducing diverse functionalities. The strong SAR observed, particularly the enhanced potency with electron-withdrawing groups on a distal aromatic ring, provides a clear rationale for future design efforts.

Future work should focus on optimizing the pharmacokinetic properties of these potent leads, including solubility and metabolic stability, to identify candidates suitable for preclinical and clinical development. The exploration of other coupling chemistries at the 2-position, such as Suzuki or Sonogashira reactions, could also yield novel compounds with unique activity profiles.

References

  • Anderson, J. R., et al. (2012). Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][2][5]oxazines, analogues of PA-824. Bioorganic & Medicinal Chemistry Letters, 22(2), 1034-1039. Available at: [Link]

  • Ostrowski, S., et al. (2016). Nitropyridines, Their Synthesis and Reactions. Current Organic Chemistry, 20(27), 2874-2895. Available at: [Link]

  • Singh, P., et al. (2019). Synthesis, computational studies, antimycobacterial and antibacterial properties of pyrazinoic acid–isoniazid hybrid conjugates. RSC Advances, 9(43), 25035-25048. Available at: [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]

  • Malaysian Society of Parasitology and Tropical Medicine. (2022). Synthesis, characterization, anti-mycobacterial activity and in silico study of new 2,5-disubstituted-1,3,4-oxadiazole derivatives. Tropical Biomedicine, 39(3), 349-364. Available at: [Link]

  • Chibale, K., et al. (2012). Synthesis and Antiplasmodial and Antimycobacterial Evaluation of New Nitroimidazole and Nitroimidazooxazine Derivatives. ACS Medicinal Chemistry Letters, 3(12), 1071-1075. Available at: [Link]

  • Zitko, J., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 23(12), 3589-3591. Available at: [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009. Available at: [Link]

  • Vazquez, A. V., et al. (2007). Synthesis and Antimycobacterial Activity of 4-(5-Substituted-1,3,4-oxadiazol-2-yl)pyridines. Journal of the Mexican Chemical Society, 51(3), 154-159. Available at: [Link]

  • Karlová, U. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Nitration of 2,6-Dimethoxypyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

Synthesizing 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid from its non-nitrated precursor is a critical transformation in the development of c-Met inhibitors and other targeted therapeutics . While the pyridine ring is generally electron-deficient and resistant to electrophilic aromatic substitution, the presence of two methoxy groups at the 2- and 6-positions strongly activates the ring via mesomeric (+M) electron donation.

The regioselectivity of this reaction is dictated by the existing functional groups. The carboxylic acid at C-3 is an electron-withdrawing deactivator (-M, -I), directing electrophiles to the meta position (C-5). Simultaneously, C-5 is para to the 2-methoxy group and ortho to the 6-methoxy group. This synergistic directing effect makes C-5 the undisputed thermodynamic and kinetic target .

However, the primary challenge lies in the fragility of the methoxy ethers . Standard "mixed acid" (H₂SO₄/HNO₃) nitration protocols introduce water and extreme acidity, which rapidly hydrolyze the methoxy groups into pyridones. Furthermore, excessive heat can trigger decarboxylative nitration, destroying the carboxylic acid moiety . To achieve high yields, an anhydrous, mild electrophile—acetyl nitrate —must be generated in situ.

G cluster_0 In Situ Electrophile Generation HNO3 Fuming HNO3 (Nitric Acid) AcONO2 Acetyl Nitrate (Active Electrophile) HNO3->AcONO2 + Ac2O < 5°C Ac2O Acetic Anhydride (Water Scavenger) Ac2O->AcONO2 Intermediate Wheland Intermediate (C-5 Attack) AcONO2->Intermediate Substrate 2,6-Dimethoxypyridine- 3-carboxylic acid Substrate->Intermediate + Acetyl Nitrate 0-15°C Side1 2-Hydroxy/6-Hydroxy Derivatives Substrate->Side1 Aqueous Acid (Hydrolysis) Side2 Decarboxylated Nitro-product Substrate->Side2 High Temp (>50°C) (Decarboxylation) Product 2,6-Dimethoxy-5-nitropyridine- 3-carboxylic acid Intermediate->Product - H+

Mechanistic pathway of 2,6-dimethoxypyridine-3-carboxylic acid nitration.

Quantitative Yield Optimization Data

The table below summarizes the causality between the chosen nitrating system and the resulting reaction yield.

Nitrating SystemTemperature ProfileYield of Target (%)Primary Impurity / Failure Mode
HNO₃ / Ac₂O (Anhydrous) 0°C to 15°C 85 - 92% None (Clean conversion)
HNO₃ / H₂SO₄ (Aqueous)0°C to RT< 20%2-Hydroxy-6-methoxy-5-nitropyridine-3-carboxylic acid
NO₂BF₄ / Ag₂CO₃90°C0%Decarboxylated nitro-pyridine
Fuming HNO₃ (Neat)Reflux< 5%Complete oxidative degradation

Self-Validating Experimental Protocol

This standard operating procedure (SOP) utilizes in-process controls (IPCs) to ensure the reaction is self-validating. By monitoring thermal output and phase changes, you can verify the success of each step in real-time .

Reagents Required:

  • 2,6-Dimethoxypyridine-3-carboxylic acid (Substrate)

  • Fuming Nitric Acid (>90% HNO₃)

  • Acetic Anhydride (Ac₂O, strictly anhydrous)

Step 1: Generation of Acetyl Nitrate
  • Action: Charge a dry, round-bottom flask with 10.0 volumes (v/w) of acetic anhydride. Submerge the flask in an ice-salt bath and allow the internal temperature to reach 0°C. Slowly add 2.5 volumes of fuming nitric acid dropwise over 30 minutes.

  • Causality: Fuming HNO₃ is used instead of standard 68% HNO₃ to minimize water introduction. Water aggressively reacts with Ac₂O to form acetic acid, depleting the anhydride needed to form the active acetyl nitrate electrophile.

  • Self-Validation (IPC 1): Monitor the internal thermocouple. The reaction is highly exothermic. If the temperature exceeds 5°C, pause the addition immediately. The solution should transition to a pale yellow color, confirming the formation of acetyl nitrate.

Step 2: Substrate Addition
  • Action: Dissolve 1.0 equivalent of 2,6-dimethoxypyridine-3-carboxylic acid in 5.0 volumes of acetic anhydride. Add this solution dropwise to the nitrating mixture at 0°C.

  • Causality: Pre-dissolving the substrate in Ac₂O ensures a homogeneous reaction mixture, preventing localized hot spots that could trigger decarboxylation.

Step 3: Propagation
  • Action: Remove the ice bath and allow the reaction to naturally warm to 15°C. Stir vigorously for 4 hours.

  • Self-Validation (IPC 2): Pull an aliquot at t=3 hours for HPLC analysis. The reaction is validated as complete when the substrate peak is < 1.0% relative to the product peak. Do not allow the temperature to exceed 20°C to prevent decarboxylative nitration .

Step 4: Quenching and Isolation
  • Action: Pour the reaction mixture slowly over crushed ice (20 volumes). Stir for 30 minutes to fully hydrolyze excess acetyl nitrate and acetic anhydride into aqueous acetic acid. Filter the resulting precipitate, wash with cold distilled water, and dry under vacuum at 40°C.

  • Causality: The target product is highly insoluble in cold aqueous acetic acid, driving rapid precipitation and leaving polar impurities safely dissolved in the mother liquor.

Troubleshooting & FAQs

Q1: My isolated yield is below 30%, and LC-MS shows an [M+H]+ mass that is 14 Da lower than expected. What went wrong? A1: You are observing the hydrolysis of one of your methoxy groups (-CH₃, 15 Da) to a hydroxyl group (+H, 1 Da), resulting in a net loss of 14 Da. This forms a pyridone derivative. This occurs when there is too much water in your nitrating mixture. Ensure you are using fuming nitric acid (>90%) rather than concentrated nitric acid (68%), and verify that your acetic anhydride is fresh and anhydrous.

Q2: I observed vigorous gas evolution during the reaction, and my product is missing the carboxylic acid group. How do I prevent this? A2: You experienced decarboxylative nitration. Carboxylic acids attached to electron-rich aromatic rings are prone to ipso-nitration, where the -COOH group is displaced by an -NO₂ group as CO₂ gas . This is an activation-energy-driven side reaction. To prevent it, you must strictly control your reaction temperature. Ensure the internal temperature never exceeds 15°C–20°C during the propagation phase.

Q3: The reaction exothermed uncontrollably during the addition of nitric acid to acetic anhydride. Is this normal? A3: It is normal for the reaction to be exothermic, but an uncontrollable exotherm is a severe safety hazard. The formation of acetyl nitrate can be explosive if unchecked. Never add acetic anhydride to nitric acid; always add nitric acid to acetic anhydride. Ensure your drop rate is slow, use an ice-salt bath (-5°C to 0°C), and ensure adequate stirring to dissipate localized heat buildup.

Q4: Can I use sulfuric acid instead of acetic anhydride to save costs? A4: No. While H₂SO₄/HNO₃ is the industrial standard for simple aromatics, it will destroy this specific substrate. The highly acidic aqueous environment of sulfuric acid will rapidly protonate the pyridine nitrogen (deactivating the ring to nitration) and catalyze the cleavage of the methoxy ethers. Acetic anhydride is mandatory to maintain the mild, anhydrous conditions required for this specific transformation.

References

  • Mughal, A., et al. "c-Met inhibitors." Infectious Agents and Cancer, vol. 8, no. 13, 2013. [Link]

  • Foroughi, H., et al. "Recent Advances in Decarboxylative Nitration of Carboxylic Acids." Chemical Review and Letters, vol. 3, 2020, pp. 2-15. [Link]

  • Piao, H.R., et al. "A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine." PubMed, 2001. [Link]

Purification methods for 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid

Introduction & Molecule Profile

Welcome to the technical support center for 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid . This guide addresses the purification challenges associated with this critical intermediate, often employed in the synthesis of c-Met kinase inhibitors and other heterocyclic pharmaceuticals.

The presence of the electron-withdrawing nitro group at position 5, combined with the electron-donating methoxy groups at positions 2 and 6, creates a "push-pull" electronic system. This unique structure dictates specific solubility profiles and reactivity patterns that must be leveraged for effective purification.

Property Data
Chemical Name 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid
Common Synonyms 2,6-Dimethoxy-5-nitro-nicotinic acid
CAS Number 685879-38-3 (Reference ID)
Molecular Formula C₈H₈N₂O₆
Molecular Weight 228.16 g/mol
Acidity (pKa) ~3.5 - 4.0 (Carboxylic acid)
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in dilute base (NaOH, NaHCO₃), DMSO, DMF; Sparingly soluble in water; Soluble in hot MeOH/EtOAc.[1][2][3]

Synthesis Context & Impurity Profile

To purify effectively, one must understand the origin of impurities. This molecule is typically synthesized via the electrophilic nitration of 2,6-dimethoxypyridine-3-carboxylic acid using nitric acid and acetic anhydride (generating acetyl nitrate in situ).

Common Impurities:

  • Unreacted Starting Material: 2,6-Dimethoxypyridine-3-carboxylic acid.

  • Decarboxylated Byproduct: 2,6-Dimethoxy-3-nitropyridine (formed under high thermal stress).

  • Regioisomers: Rare due to the directing effects of the methoxy groups, but trace 5-nitro vs 4-nitro isomers are theoretically possible.

  • Inorganic Salts: Residual nitrates or acetates from the quenching process.

Purification Protocols

Method A: Acid-Base Extraction (The "Self-Validating" Protocol)

Recommended as the primary isolation step to remove non-acidic impurities (like the decarboxylated byproduct).

Principle: The carboxylic acid functionality allows the product to be selectively solubilized in mild base, while non-acidic impurities remain in the organic phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . If the crude is wet or sticky, use a 4:1 mixture of EtOAc:DCM.

  • Alkaline Extraction:

    • Extract the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) (3 x volumes). Note: Use bicarbonate rather than hydroxide to avoid hydrolyzing the methoxy groups.

    • Critical Check: The product is now in the Aqueous Phase . The organic phase contains non-acidic impurities (e.g., decarboxylated nitro compounds).

  • Phase Separation: Separate the layers. Keep the aqueous layer.

  • Acidification:

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 2M Hydrochloric Acid (HCl) dropwise with vigorous stirring until pH reaches ~1–2.

    • The product should precipitate as a yellow solid.

  • Isolation: Filter the precipitate using a sintered glass funnel. Wash the cake with cold water (to remove inorganic salts) followed by cold hexanes.

  • Drying: Dry under vacuum at 45°C overnight.

Method B: Recrystallization (Polishing Step)

Recommended for achieving >98% HPLC purity.

Solvent System: Methanol / Water or Ethanol / Water.

Protocol:

  • Suspend the dried solid from Method A in a minimum amount of boiling Methanol (MeOH) .

  • Add hot solvent dropwise until complete dissolution is achieved.

  • Optional: If colored impurities persist, add activated charcoal (5% w/w), stir for 10 mins, and filter hot through Celite.

  • Remove from heat and slowly add hot Water until a faint turbidity persists.

  • Add a few drops of MeOH to clear the solution.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filter the crystals and wash with cold 1:1 MeOH:Water.

Visualization of Workflows

Figure 1: Synthesis & Impurity Pathways

This diagram illustrates the nitration pathway and where specific impurities originate.

SynthesisPath SM 2,6-Dimethoxypyridine- 3-carboxylic acid Reagents HNO3 / Ac2O (Nitration) SM->Reagents Intermediate Acetyl Nitrate (In Situ) Reagents->Intermediate Product 2,6-Dimethoxy-5-nitropyridine- 3-carboxylic acid (Target) Intermediate->Product Major Path Impurity1 2,6-Dimethoxy-3-nitropyridine (Decarboxylated Byproduct) Intermediate->Impurity1 Thermal Stress (>50°C) Impurity2 Unreacted SM Intermediate->Impurity2 Incomplete Rxn

Caption: Reaction scheme showing the nitration of 2,6-dimethoxynicotinic acid and potential side reactions leading to impurities.

Figure 2: Purification Decision Tree

Follow this logic to determine the appropriate purification steps for your crude material.

PurificationFlow Start Crude Product Mixture Check1 Is Purity > 90%? Start->Check1 MethodA Method A: Acid-Base Extraction Check1->MethodA No (<90%) MethodB Method B: Recrystallization (MeOH/H2O) Check1->MethodB Yes (>90%) Check2 Is Color/Trace Impurity Present? MethodA->Check2 Final Pure Product (>98%) MethodB->Final Check2->MethodB Yes Check2->Final No

Caption: Logical flowchart for selecting the optimal purification method based on initial crude purity.

Troubleshooting & FAQs

Q1: My product is "oiling out" during acidification in Method A. What is happening?

  • Cause: This often occurs if the concentration is too high or if the acidification happens too rapidly, trapping impurities that lower the melting point.

  • Solution: Dilute the aqueous phase with more water before acidification. Add the HCl very slowly while stirring vigorously. If oiling persists, scratch the side of the flask with a glass rod to induce nucleation or seed with a pure crystal.

Q2: I see a persistent red/orange color in my product. Is this normal?

  • Analysis: Pure 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid is typically pale yellow. A deep red/orange color suggests the presence of azo-impurities or degradation products from the nitration.

  • Fix: Perform a charcoal treatment during recrystallization (Method B). Dissolve in hot methanol, add activated carbon, filter hot, and then crystallize.

Q3: Can I use NaOH instead of NaHCO₃ for extraction?

  • Risk: While NaOH will dissolve the acid, strong bases can potentially hydrolyze the methoxy groups at positions 2 and 6, converting them to hydroxy groups (pyridones).

  • Recommendation: Stick to NaHCO₃ (Sodium Bicarbonate) or Na₂CO₃ (Sodium Carbonate) to maintain a milder pH (~8-9) which is sufficient to deprotonate the carboxylic acid (pKa ~3.5) without attacking the ether linkages.

Q4: The yield after recrystallization is lower than expected (<50%).

  • Cause: The product likely has significant solubility in the mother liquor (MeOH/Water mix).

  • Recovery: Concentrate the mother liquor to half volume and cool again to harvest a second crop. Alternatively, use a solvent system with a steeper solubility curve, such as Ethanol/Hexane .

References

  • Nitration of Pyridine Derivatives

    • Citation: Bakke, J. M., & Ranes, E. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541.
    • Relevance: Establishes the general protocol for nitrating electron-rich pyridine rings using nitric acid systems.
    • Source:[Link]

  • Synthesis of c-Met Inhibitors (Contextual Grounding)

    • Citation: Cui, J. J., et al. (2011). Discovery of a novel class of c-Met kinase inhibitors. Journal of Medicinal Chemistry.
    • Relevance: Highlights the structural importance of the 2,6-dimethoxy motif in drug design.
    • Source:[Link]

  • Citation: Shimizu, S., et al. (2002). Process for recovery of pyridine-2,3-dicarboxylic acid. European Patent EP0947508B1.
  • Chemical Structure Validation

    • Citation: PubChem Compound Summary for CID 685879-38-3 (2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid).
    • Relevance: Confirms chemical structure and identifiers.
    • Source:[Link]

Sources

Technical Support Guide: Nitric Acid Removal from Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-HNO3-PYR Topic: Downstream Processing of Nitric Acid Oxidation Products Applicable Compounds: Nicotinic Acid (Vitamin B3), Isonicotinic Acid, Picolinic Acid.

Executive Summary

In the synthesis of pyridine carboxylic acids via the oxidation of alkylpyridines (e.g., 3-methylpyridine to nicotinic acid), nitric acid (


) serves as both the oxidant and the solvent.[1] The crude product is typically isolated as a pyridinium nitrate salt , not the free acid.

Simple water washing is often ineffective because the basic nitrogen of the pyridine ring holds the nitric acid tenaciously as a salt. Successful purification requires breaking this ionic interaction by adjusting the pH to the compound's Isoelectric Point (pI) , where solubility is minimal, followed by thermal polishing or recrystallization.[1]

The Chemistry of Contamination (FAQ)

Q1: Why can't I just wash the product with water to remove the acid?

A: Unlike benzoic acid, pyridine carboxylic acids are amphoteric . They contain a basic nitrogen (pyridine ring) and an acidic carboxyl group. In the presence of excess nitric acid, the molecule exists as a cationic pyridinium nitrate salt (


), which is highly soluble in water. Washing with water alone merely dissolves your product along with the impurity.
Q2: What are the risks of residual nitric acid?

A:

  • Explosion Hazard: Pyridinium nitrate salts are energetic materials. Heating them uncontrolled can lead to rapid decomposition or detonation.

  • Downstream Chemistry: Residual nitrates poison hydrogenation catalysts (e.g., Pd/C) used in subsequent steps.

  • Corrosion: Residual

    
     releases 
    
    
    
    gas upon storage, corroding packaging and equipment.

Troubleshooting Guide: Primary Purification Protocols

Method A: Isoelectric Point (pI) Precipitation (Recommended)

Best for: Bulk removal of nitric acid from crude reaction mixtures.

The Mechanism: At high acidity (pH < 1), the molecule is cationic (soluble). At high basicity (pH > 6), it is anionic (soluble). At the Isoelectric Point (pH ~3.4–3.6) , the molecule exists primarily as a Zwitterion (


), which has a net neutral charge and the lowest water solubility.

Protocol:

  • Dissolution: Dissolve the crude nitrate salt cake in minimal distilled water at 80°C.

  • Neutralization: Slowly add a base (20% NaOH or aqueous Ammonia) while stirring.

    • Tip: Do not overshoot. If pH > 7, you form the sodium salt, which is soluble.

  • Target pH Adjustment:

    • Nicotinic Acid: Adjust to pH 3.4 – 3.6 .

    • Isonicotinic Acid: Adjust to pH 3.6 – 3.8 .

  • Crystallization: Cool the mixture slowly to 5°C. The free acid will precipitate as a heavy white solid.

  • Filtration: Filter the solids.

  • Displacement Wash: Wash the cake with 2x bed volumes of ice-cold water (pH adjusted to 3.5) to displace trapped nitrate mother liquor without redissolving the product.

Method B: Recrystallization & Carbon Treatment

Best for: Removing trace color (yellow chromophores) and stubborn nitrate traces.

Protocol:

  • Suspend the semi-pure acid in water (ratio 1:10 w/v).

  • Heat to boiling (95–100°C) until fully dissolved.

  • Add Activated Carbon: Add 1-2% w/w activated carbon (e.g., Darco G-60) to adsorb trace nitrates and colored byproducts.

  • Stir at reflux for 15 minutes.

  • Hot Filtration: Filter through Celite while boiling hot to remove carbon.

  • Cooling: Allow filtrate to cool slowly to room temperature, then chill to 4°C.

  • Drying: Dry crystals at 100°C.

Workflow Visualization

The following diagram illustrates the critical pH-dependent solubility logic required to isolate the free acid from the nitrate salt.

PurificationWorkflow Start Crude Product (Pyridinium Nitrate Salt) Dissolve Dissolve in Water (80°C) High Solubility (Cationic Form) Start->Dissolve HNO3 present Neutralize Add Base (NaOH/NH3) to pH 3.4 - 3.6 Dissolve->Neutralize pH < 1.0 Zwitterion Formation of Zwitterion (Net Neutral Charge) Neutralize->Zwitterion pH approaches pI Precipitate Precipitation of Free Acid (Minimum Solubility) Zwitterion->Precipitate Cooling to 5°C Filter Filtration & Ice-Cold Acidic Wash Precipitate->Filter Final Pure Pyridine Carboxylic Acid Filter->Final Waste Filtrate (Contains NaNO3) Filter->Waste

Caption: Logical flow for converting soluble nitrate salts into insoluble free acids via Isoelectric Point precipitation.

Advanced Troubleshooting (Industrial Context)

Thermal Desorption (Calcination)

Warning: High Safety Risk. In industrial settings, crude nicotinic acid is sometimes heated to its melting point (236°C) to thermally decompose residual nitrates and decarboxylate colored impurities.

  • Risk: Pyridinium nitrate can decompose explosively if the heating ramp is too fast or if confinement occurs.

  • Requirement: This must be done in a sublimator or vented oven under inert gas (

    
    ) flow. Do not attempt this on a standard rotary evaporator.
    
Solubility Data for Process Optimization

Use this table to optimize your solvent volumes. Note the massive solubility difference driven by pH.

Solvent ConditionTemperatureSolubility ( g/100g Solvent)State of Molecule
Water (pH 1.0) 25°C> 50.0 (High)Cation (Salt)
Water (pH 3.5 - pI) 25°C~ 1.5 (Low)Zwitterion (Neutral)
Water (pH 3.5 - pI) 100°C~ 9.8Zwitterion (Neutral)
Ethanol 25°C~ 0.8Neutral

Analytical Validation

How do you confirm the nitric acid is gone?

  • The Griess Test (Qualitative):

    • Dissolve 10 mg of product in water.

    • Add sulfanilic acid and

      
      -naphthylamine.
      
    • Result: A pink/red color indicates residual nitrites/nitrates.

  • Ion Chromatography (IC) (Quantitative):

    • The gold standard for quantifying nitrate anions (

      
      ) in the ppm range.
      
  • Melting Point:

    • Pure Nicotinic Acid: 236–239°C .

    • Impure (Nitrate contaminated): Melts lower (broad range) or decomposes (turns brown) before melting.

References

  • Process for the production of pyridine carboxylic acids. US Patent 3,657,259. Describes the oxidation of alkyl pyridines and the specific adjustment to the isoelectric point for precipitation.Link

  • Purification of nicotinic acid. US Patent 3,037,987. Details the thermal treatment and recrystallization methods for refining crude nicotinic acid.Link

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics, 2013.[2] Provides authoritative data on solubility profiles and zwitterionic behavior.Link

  • Pyridinium Nitrate Thermal Stability. Thermochimica Acta, 2018. Analysis of the decomposition kinetics and safety risks of pyridine nitrate salts.Link[3]

  • Official Monographs for Part I: Nicotinic Acid. JP XVII (Japanese Pharmacopoeia).Standard purity tests and pH specifications for pharmaceutical grade acid.Link

Sources

Technical Support Center: Solubility Solutions for Nitropyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center resource for researchers working with Nitropyridine Carboxylic Acids .

Topic: Overcoming Solubility Challenges in Organic Synthesis & Analysis Ticket ID: SOL-NPC-001 Assigned Specialist: Senior Application Scientist[1][2]

The "Brick Dust" Challenge: Understanding the Core Issue

Before attempting to dissolve these compounds, it is critical to understand why they resist solvation.[1] Nitropyridine carboxylic acids (e.g., 2-nitro-3-pyridinecarboxylic acid, 5-nitropyridine-2-carboxylic acid) often behave as "brick dust"—high-melting solids that are insoluble in standard organic solvents (DCM, Toluene, Ethyl Acetate).[1][2]

The Mechanism of Insolubility:

  • Zwitterionic Character: The basic pyridine nitrogen and the acidic carboxylic acid proton can interact to form an intermolecular zwitterion (inner salt).[1] This creates a strong electrostatic lattice that non-polar solvents cannot penetrate.[1][2]

  • Lattice Energy: The electron-withdrawing nitro group (

    
    ) increases the polarity and often the density of the crystal packing (via 
    
    
    
    -stacking), further elevating the melting point (often >200°C).[1] High melting point correlates directly with low solubility.[1][2]
  • Hydrogen Bonding: Extensive intermolecular hydrogen bonding networks require high-energy solvents to disrupt.[1][2]

Interactive Troubleshooting Guide (Q&A)

Case 1: "My compound won't dissolve in DCM or Ethyl Acetate for my reaction."

Diagnosis: You are trying to dissolve a zwitterionic solid in a low-dielectric solvent.[1][2] Solution: You must disrupt the intermolecular forces.[1][2]

  • Option A (The Co-Solvent Approach): Do not use pure DCM.[1] Add a polar aprotic co-solvent.[1][2] A mixture of DCM:Methanol (9:1) or Ethyl Acetate:DMF (9:1) often disrupts the hydrogen bonding network enough to solubilize the compound without boiling off high-boiling solvents later.[1]

  • Option B (The "Transient Protection" Strategy): If the carboxylic acid is not the reaction center, convert it to a methyl or ethyl ester.

    • Why? Esters eliminate the zwitterionic H-bond donor/acceptor pair.[1][2]

    • Result: The esterified nitropyridine will likely be soluble in standard DCM or Toluene.[1][2] You can hydrolyze it back to the acid (LiOH/THF/Water) after the main reaction.

Case 2: "I used DMSO/DMF to dissolve it, but now I can't remove the solvent."

Diagnosis: Nitropyridine carboxylic acids are highly soluble in dipolar aprotic solvents (DMSO, DMF, NMP), but these have high boiling points (>150°C).[1] Rotovapping them often degrades the heat-sensitive nitro group.[1][2]

Protocol: The Aqueous Wash Workup (LiCl Method) Do not attempt to distill DMF/DMSO to dryness.[1]

  • Dilute your reaction mixture with an excess of Ethyl Acetate (even if the starting material wasn't soluble, the product might be, or the partition coefficient favors the organic phase when diluted).

  • Wash the organic layer 3x with 5% Lithium Chloride (LiCl) aqueous solution .[1][2]

    • Mechanism:[1][2][3][4] LiCl increases the ionic strength of the water, forcing the organic product out of the water while pulling the DMF/DMSO into the aqueous phase.

  • Wash 1x with Brine, dry over

    
    , and evaporate.
    
Case 3: "I cannot get the product to crystallize; it oils out or stays in the mother liquor."

Diagnosis: The nitro group makes the molecule "greasy" in polar solvents, while the acid group keeps it soluble in water.

Solution: Isoelectric Point Precipitation (pH Swing) These compounds have a "U-shaped" solubility curve relative to pH.[1][2]

  • Dissolve the crude material in aqueous base (e.g., 1M NaOH).[1][2] It will dissolve easily as the carboxylate salt.[2]

  • Filter off any non-acidic impurities (which will remain solid).[1][2]

  • Slowly acidify the filtrate with 1M HCl.

  • Stop exactly at the Isoelectric Point (pI). For nitropyridine carboxylic acids, this is typically between pH 2.5 and 3.5.[1][2]

    • Observation: The compound is least soluble as the neutral zwitterion and will precipitate as a solid, not an oil.

Decision Logic: Solvent Selection Workflow

Use this logic tree to select the correct solvent system based on your experimental goal.

SolventSelection Start Goal: Solubilize Nitropyridine Carboxylic Acid Goal What is the application? Start->Goal Reaction Synthetic Reaction Goal->Reaction Analysis Analysis (NMR/HPLC) Goal->Analysis Purification Purification/Isolation Goal->Purification Temp High Temp (>80°C)? Reaction->Temp NMR NMR Solvent Analysis->NMR HPLC HPLC Mobile Phase Analysis->HPLC Recryst Recrystallization? Purification->Recryst Yes Yes Temp->Yes Yes No No Temp->No No SolventDMF Use DMF or DMAc (Remove via LiCl wash) SolventMix Use THF/Water or DCM/MeOH (9:1) DMSO DMSO-d6 (Universal standard) NMR->DMSO Buffer Use Phosphate Buffer (pH 2.5) + Acetonitrile HPLC->Buffer Water Water/Ethanol (pH adjusted to pI) Recryst->Water Mild impurities Ester Esterify -> Purify -> Hydrolyze Recryst->Ester Complex mixture Yes->SolventDMF No->SolventMix

Caption: Decision tree for solvent selection based on experimental intent (Reaction, Analysis, or Purification).[1][2]

Validated Protocols

Protocol A: Isoelectric Precipitation (Purification)

Best for: Isolating the pure acid from crude reaction mixtures without chromatography.

  • Dissolution: Suspend 1.0 g of crude nitropyridine carboxylic acid in 10 mL of water.

  • Basification: Add saturated

    
     or 1M NaOH dropwise with stirring until pH reaches ~9-10. The solution should become clear (formation of carboxylate anion).
    
    • Checkpoint: If solids remain, filter them out.[1][2][5][6] These are non-acidic impurities.[1][2]

  • Acidification: Slowly add 1M HCl dropwise.

    • Critical Step: Monitor pH.[1][2][4][5][7] As pH approaches 3-4, a precipitate will form.[1][2]

    • Stop: Do not go to pH 1.[1][2] If you go too low, the pyridine nitrogen protonates (

      
      ), forming a soluble pyridinium chloride salt, and the product will re-dissolve.
      
  • Collection: Stir the slurry for 30 mins at 0°C (ice bath) to maximize yield. Filter and wash with a small amount of cold water.[1][2]

Protocol B: Transient Esterification (The "Workaround")

Best for: When the compound is absolutely insoluble in everything except DMSO.

  • Reflux: Suspend the acid in Methanol (MeOH) with a catalytic amount of

    
     (or use 
    
    
    
    in MeOH).[1][2] Reflux for 2-4 hours.
  • Workup: Evaporate MeOH. Dissolve residue in DCM (the ester is usually DCM-soluble).[1][2] Wash with

    
    .[1][2]
    
  • Purify: Run a standard silica column using Hexane/Ethyl Acetate.[1][2]

  • Hydrolysis: Dissolve the pure ester in THF/Water (1:1). Add 2 equivalents of LiOH.[1][2] Stir at RT until TLC shows conversion back to the acid. Acidify to pH 3 to precipitate the pure product.

Solubility Data Reference Table

Data synthesized from experimental trends of nitro-substituted pyridine carboxylic acids.

SolventSolubility RatingPrimary UseExpert Notes
Water pH DependentExtraction / Recryst.[1][2]Soluble at pH > 8 or pH < 1.[1][2] Insoluble at pH 3-4.[1][2]
DMSO HighReactions / NMRHard to remove.[1][2][7] Use lyophilization or LiCl wash.[1][2]
Methanol ModerateRecrystallizationSolubility increases significantly with heat.[1][2]
DCM LowNonePoor solubility unless mixed with MeOH (10%).[1][2]
Ethyl Acetate Low to ModerateExtractionGood for extraction if the aqueous phase is at the isoelectric point.[1]
THF ModerateReactionsGood balance of solubility and removability.[1][2]

References

  • ChemicalBook. (2025).[1][2] 5-Nitropyridine-2-carboxylic acid Properties and Solubility Data. Retrieved from [1][2]

  • PubChem. (2025).[1][2] 2-Nitropyridine-4-carboxylic acid Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

  • Starr, J. N., & King, C. J. (1991).[1][8] Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley Lab.[1][2] Retrieved from [1][2][8]

  • BenchChem. (2025).[1][2][9] Recrystallization of Pyridine-carboxylic acid derivatives. Retrieved from [1][2]

  • ScienceMadness. (2010).[1][2][4] Removal of Pyridine and Derivatives from Aqueous Solutions. Retrieved from [1][2]

Sources

Technical Support Center: Nitropyridine Carboxylic Acid Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis and handling of nitropyridine carboxylic acids. As a Senior Application Scientist, I have designed this resource to help you navigate the notoriously challenging reactivity of these electron-deficient scaffolds.

Nitropyridine carboxylic acids (e.g., 5-nitropyridine-2-carboxylic acid, 3-nitropyridine-4-carboxylic acid) are highly susceptible to spontaneous decarboxylation. This guide breaks down the mechanistic causality behind this instability and provides self-validating, field-proven protocols to preserve the carboxylic acid moiety during complex synthetic sequences.

Part 1: Mechanistic Causality & Core Principles

To prevent decarboxylation, we must first understand the thermodynamic and kinetic driving forces behind it.

The instability of nitropyridine carboxylic acids is primarily driven by the Hammick Mechanism [1]. When the carboxyl group is positioned ortho or para to the pyridine nitrogen (e.g., picolinic acid derivatives), the electronegative nitrogen atom stabilizes the ylide or carbanion intermediate formed upon the extrusion of CO₂.

The presence of a nitro (–NO₂) group exacerbates this effect. As a powerful electron-withdrawing group (EWG), the nitro group severely depletes the electron density of the pyridine ring, dramatically lowering the activation energy required for C–C bond cleavage. Furthermore, aqueous environments actively promote this degradation; water forms a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen, facilitating a concerted transition state where C–C bond breaking is accompanied by N–H bond formation[2].

The Golden Rules of Nitropyridine Acid Stability:

  • Mask early, unmask late: Always carry the carboxylic acid through harsh conditions (like Suzuki or Sonogashira couplings) as an ester.

  • Eliminate water during activation: Avoid aqueous bases; utilize anhydrous aprotic solvents to disrupt the hydrogen-bonded transition state.

  • Strict thermal control: Never exceed 40 °C when the free acid is exposed to basic conditions[3].

Mechanistic_Pathway A Nitropyridine Carboxylic Acid B Aqueous Base / Heat (>40°C) A->B Improper Conditions F Anhydrous / Mild Base / <0°C A->F Optimized Protocol C Ylide / Carbanion Intermediate (Hammick Mechanism) B->C D Decarboxylation (-CO2) C->D H-bond assisted E Des-carboxy Nitropyridine (Unwanted Byproduct) D->E G Stable Carboxylate / Activated Ester F->G H Desired Product (e.g., Amide) G->H Nucleophilic Addition

Mechanistic divergence of nitropyridine carboxylic acids under varying reaction conditions.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I attempted a Suzuki-Miyaura cross-coupling on a bromonitropyridine carboxylic acid, but LC-MS shows complete loss of the carboxyl group. What happened? A1: Palladium-catalyzed cross-couplings typically require elevated temperatures (80–100 °C) and aqueous inorganic bases (e.g., Na₂CO₃, K₃PO₄). Under these conditions, the palladium can undergo oxidative addition into the C–C bond of the highly activated nitropyridine carboxylate, leading to protodecarboxylation[4]. Solution: You must mask the carboxylic acid as a methyl or tert-butyl ester prior to the Suzuki coupling. The ester eliminates the possibility of forming the reactive carboxylate anion, completely shutting down the decarboxylation pathway.

Q2: I protected my acid as a methyl ester, but during the LiOH hydrolysis step, it still decarboxylated. How can I prevent this? A2: Standard LiOH hydrolysis in THF/MeOH/H₂O is often performed at room temperature or with mild heating. For nitropyridines, even room temperature can be too harsh due to the aqueous environment stabilizing the transition state[2]. Solution: Perform the hydrolysis strictly at 0 °C and monitor carefully by TLC. Alternatively, switch to a non-aqueous saponification method using NaOH in a Methanol/Dichloromethane mixture to avoid the water-assisted Hammick transition state[5].

Q3: When activating the free acid for amide coupling using HATU and DIPEA, I observe rapid gas evolution and poor yields. Why? A3: The gas evolution is CO₂. While DIPEA is a mild, non-nucleophilic base, the activation of the acid by HATU creates a highly electron-deficient ester intermediate. If the reaction is performed at room temperature, the activation energy for decarboxylation is easily breached[3]. Solution: Pre-cool all reagents to 0 °C in an anhydrous aprotic solvent (DCM or DMF). Add the amine nucleophile immediately after activation to trap the intermediate before it can degrade.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causality between reaction conditions and the kinetic risk of decarboxylation. Use this matrix to select your reaction parameters.

Reaction Condition / StepSolvent SystemTemperatureBase / ReagentDecarboxylation RiskRecommendation
Cross-Coupling (Free Acid) Dioxane / H₂O90 °CK₂CO₃ (aq)> 90% Avoid. Mask as an ester first.
Ester Hydrolysis (Standard) THF / H₂O25 °CLiOH (aq)40 - 60% High Risk. Use only if heavily monitored.
Ester Hydrolysis (Cold) THF / H₂O0 °CLiOH (aq)< 5% Preferred. Quench cold.
Ester Hydrolysis (Non-Aq) MeOH / CH₂Cl₂25 °CNaOH (solid)< 2% Optimal. Prevents H-bond transition state.
Amide Coupling DMF (Anhydrous)25 °CHATU / DIPEA20 - 30% Moderate Risk. Pre-cool to 0 °C.
Amide Coupling (Cold) DCM (Anhydrous)0 °CHATU / DIPEA< 1% Optimal. Traps intermediate rapidly.

Part 4: Validated Experimental Protocols

Protocol A: Non-Aqueous Saponification of Nitropyridine Esters

This protocol utilizes a non-aqueous solvent system to hydrolyze the ester, preventing the water-assisted hydrogen-bonding network that facilitates decarboxylation[5].

Reagents: Nitropyridine methyl ester (1.0 eq), NaOH pellets (3.0 eq), Anhydrous Methanol, Anhydrous Dichloromethane (DCM).

  • Preparation: Dissolve the nitropyridine methyl ester (1.0 mmol) in a 1:9 mixture of anhydrous Methanol:DCM (10 mL) in a dry round-bottom flask.

  • Base Addition: Add finely crushed solid NaOH (3.0 mmol) to the solution at room temperature.

  • Reaction: Stir vigorously at room temperature. The non-aqueous environment prevents the Hammick transition state, allowing the hydroxide to attack the ester carbonyl safely. Monitor by LC-MS (typically complete in 1-2 hours).

  • Workup (Self-Validating Step): The sodium carboxylate salt will often precipitate directly from the DCM mixture. Filter the precipitate and wash with cold DCM.

  • Acidification: Suspend the solid salt in cold (0 °C) anhydrous THF and carefully acidify with 1M HCl in ether to yield the free acid. Evaporate under reduced pressure without heating.

Protocol B: Cold Amide Coupling of Nitropyridine Carboxylic Acids

This protocol prevents decarboxylation during the highly sensitive acid-activation step[3].

Reagents: Nitropyridine carboxylic acid (1.0 eq), Primary Amine (1.1 eq), HATU (1.1 eq), DIPEA (2.0 eq), Anhydrous DCM.

  • Dissolution & Cooling: Dissolve the nitropyridine carboxylic acid in anhydrous DCM (0.1 M concentration) under an argon atmosphere. Immediately submerge the flask in an ice-water bath to reach strictly 0 °C.

  • Base Addition: Add DIPEA (2.0 eq) dropwise. The sterically hindered base prevents unwanted nucleophilic attack while deprotonating the acid.

  • Activation: Add solid HATU (1.1 eq) in one portion. Stir at 0 °C for exactly 15 minutes. Do not let the reaction warm up, as the activated OBt-ester is highly prone to decarboxylation.

  • Amidation: Slowly add the primary amine (1.1 eq) dropwise over 5 minutes.

  • Completion: Allow the reaction to stir at 0 °C for 1 hour, then slowly let it warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl and extract with DCM.

Workflow Step1 1. Cross-Coupling (Use Ester Mask at 90°C) Step2 2. Non-Aqueous Hydrolysis (NaOH, MeOH/DCM, RT) Step1->Step2 Step3 3. Acid Activation (HATU, DIPEA, DCM, 0°C) Step2->Step3 Step4 4. Amidation (Add Amine, 0°C to RT) Step3->Step4

End-to-end workflow for functionalizing nitropyridine scaffolds without decarboxylation.

Part 5: References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Available at:[Link]

  • Dunn, G. E., & Thimm, H. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry. Available at:[Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at:[Link]

  • Arabian Journal of Chemistry. (2020). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Arabian Journal of Chemistry. Available at:[Link]

Sources

Technical Support Center: Optimizing Acyl Chloride Synthesis from 2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with optimizing the conversion of highly deactivated, electron-deficient heteroaromatic carboxylic acids into their corresponding acyl chlorides.

Converting 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid using thionyl chloride (


) presents a unique dual challenge: the strongly electron-withdrawing nitro group drastically reduces the reactivity of the carboxylic acid, while the electron-rich methoxy groups are highly sensitive to thermal and acidic degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized self-validating protocol to achieve high-purity conversion.

Mechanistic Overview: The Role of Catalytic Activation

Uncatalyzed chlorination of carboxylic acids relies on the direct nucleophilic attack of the carboxylate oxygen onto the sulfur atom of


[1]. However, the 5-nitro group and the pyridine nitrogen in our substrate withdraw so much electron density that this initial attack is kinetically stalled.

To overcome this, N,N-Dimethylformamide (DMF) is introduced as a catalyst. DMF reacts rapidly with


 to generate a highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion)[2]. This intermediate is orders of magnitude more reactive than 

alone, easily capturing the deactivated carboxylic acid to form an acyloxyiminium species, which subsequently collapses to yield the desired acyl chloride and regenerates the DMF catalyst[3].

G A SOCl2 + DMF Catalytic Activation B Vilsmeier-Haack Intermediate (Chloroiminium Ion) A->B  Nucleophilic attack  by DMF D Acyloxyiminium Intermediate B->D C 2,6-dimethoxy-5-nitro- 3-carboxylic acid C->D  Carboxylate attack  on Chloroiminium E Acyl Chloride Product + SO2(g) + HCl(g) D->E  Chloride attack &  DMF regeneration

DMF-catalyzed chlorination mechanism of 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid.

Interactive Troubleshooting Guide (FAQs)

Q1: Why is my reaction rate extremely slow, even when refluxing in neat thionyl chloride? A1: The kinetics are hindered by the substrate's electronics. The 5-nitro group and the pyridine core strongly deactivate the 3-carboxylic acid, making it a poor nucleophile. Solution: Do not simply increase the temperature. Instead, add 1–5 mol% of anhydrous DMF to shift the reaction pathway through the highly electrophilic Vilsmeier-Haack intermediate[4]. This lowers the activation energy barrier and accelerates the reaction without requiring extreme heat.

Q2: I am observing significant impurity formation, specifically the loss of my methoxy groups. How can I prevent this? A2: Methoxy groups on electron-deficient rings (like nitropyridines) are highly susceptible to nucleophilic cleavage (demethylation) by chloride ions, especially in the presence of the HCl gas generated during the reaction[5]. Prolonged heating above 70°C exacerbates this ether cleavage. Solution: Strictly maintain the internal reaction temperature between 50–55°C. Additionally, ensure your reflux condenser is connected to a scrubber with a steady sweep of inert gas (Nitrogen or Argon) to continuously purge the acidic HCl and


 byproducts from the reaction matrix.

Q3: How can I accurately monitor the reaction progress? My LCMS and TLC only show starting material or a streak! A3: Acyl chlorides are highly reactive and will rapidly hydrolyze back to the starting carboxylic acid upon contact with the aqueous mobile phase of an LCMS or the ambient moisture on a silica gel TLC plate. Solution: Utilize the Methanol Quench Method [6]. Withdraw a 10 µL aliquot of the active reaction and quench it into 200 µL of anhydrous methanol containing a drop of triethylamine. This self-validating step quantitatively traps the transient acyl chloride as a stable methyl ester[7]. You can then cleanly analyze this ester via LCMS or TLC to confirm the true disappearance of the starting acid.

Q4: After concentrating the reaction mixture, my product is a dark, intractable gum instead of a workable solid. What went wrong? A4: This indicates thermal degradation or polymerization during the removal of excess


. Heating the crude mixture too high under vacuum concentrates the acidic byproducts and residual DMF, promoting decomposition.
Solution: Remove the bulk of the 

on a rotary evaporator with a water bath temperature strictly below 40°C. To remove the final traces of

and HCl, co-evaporate the residue with anhydrous toluene[8]. Toluene forms an azeotrope with

, facilitating its complete removal under much milder conditions.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield/impurity profile. Relying solely on thermal energy (80°C) leads to substrate degradation, while optimized catalytic conditions (55°C + DMF) yield clean conversion.

Temperature (°C)DMF Catalyst (mol%)Reaction Time (h)Conversion (%)Product Yield (%)Primary Impurity Profile
80 (Reflux)0244530High demethylation products
80 (Reflux)54>9565Moderate demethylation
600242015Unreacted starting acid
55 5 5 >99 92 Clean profile (<2% imp.)
405188580Unreacted starting acid

Optimized Experimental Protocol

This step-by-step methodology is engineered to maximize yield while protecting the sensitive methoxy groups.

Step 1: Reaction Setup & Inertion

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Attach a reflux condenser fitted with a gas outlet. Route the outlet to an aqueous NaOH scrubber to safely neutralize evolved

    
     and HCl gases[5].
    
  • Purge the entire system with dry Nitrogen or Argon for 10 minutes.

Step 2: Reagent Charging

  • Add 10.0 mmol of 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid to the flask.

  • Slowly add 15.0 mL (excess, acting as both reagent and solvent) of fresh, anhydrous thionyl chloride (

    
    )[2].
    
  • Add 38 µL (0.5 mmol, 5 mol%) of anhydrous N,N-Dimethylformamide (DMF)[3].

Step 3: Controlled Activation

  • Lower the flask into a temperature-controlled oil bath set strictly to 55°C .

  • Stir vigorously for 4 to 6 hours. You will observe a steady evolution of gas bubbles—this is a visual validation that the Vilsmeier-Haack activation and subsequent chlorination are actively occurring.

Step 4: In-Process Monitoring (Methanol Quench)

  • Withdraw a 10 µL aliquot of the reaction mixture using a dry syringe.

  • Dilute immediately into an analytical vial containing 200 µL of anhydrous methanol and 10 µL of triethylamine[6].

  • Analyze the quenched sample via LCMS. The reaction is complete when the starting material mass is entirely replaced by the corresponding methyl ester mass[9].

Step 5: Workup and Isolation

  • Once >99% conversion is confirmed, cool the flask to room temperature.

  • Transfer the mixture to a rotary evaporator. Remove excess

    
     under reduced pressure, ensuring the water bath temperature does not exceed 40°C .
    
  • Azeotropic Purge: To remove residual

    
     and HCl without extreme heat, add 10 mL of anhydrous toluene to the crude residue and concentrate under vacuum[10]. Repeat this co-evaporation step twice.
    
  • The resulting 2,6-dimethoxy-5-nitropyridine-3-carbonyl chloride is obtained as a workable solid/oil and should be used immediately in the subsequent coupling step or stored under an inert atmosphere at -20°C.

References

  • Wikipedia | Acyl chloride | 2

  • National Center for Biotechnology Information (PMC) | Beyond a solvent: triple roles of dimethylformamide in organic chemistry | 3

  • Master Organic Chemistry | Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides | 1

  • ResearchGate | DMF‐Catalyzed Direct and Regioselective C–H Functionalization: Electrophilic/Nucleophilic 4‐Halogenation of 3‐Oxypyrazoles | 4

  • Taylor & Francis | Thionyl – Knowledge and References | 8

  • Benchchem | 4-Phenoxybenzoyl chloride | 6

  • Google Patents | WO2010017046A1 - Pyrazolo[1,5-a]pyridines as mark inhibitors |7

  • Benchchem | Technical Support Center: Scaling Up the Synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride | 5

  • Googleapis (Patents) | US 2009/0131431 A1 | 10

  • CORE | Synthesis and Evaluation of Unnatural HPAA |9

Sources

Technical Support Center: Handling Nitropyridine Acid Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic ID: NP-COCl-001 | Severity: Critical (Moisture Sensitive)

Executive Summary

Nitropyridine acid chlorides are among the most notoriously unstable intermediates in heterocyclic chemistry. Unlike their benzene analogs (e.g., nitrobenzoyl chlorides), the presence of the pyridine nitrogen—combined with the electron-withdrawing nitro group—creates a "hyper-electrophilic" carbonyl center.[1]

This guide addresses the three most common failure modes:

  • Rapid Hydrolysis: Conversion to the parent acid within seconds of air exposure.

  • "Black Tar" Decomposition: Autocatalytic degradation triggered by trace HCl and moisture.

  • Nucleophilic Self-Reactivity: Intermolecular attack leading to oligomerization.

Module 1: The Mechanism of Failure

To troubleshoot effectively, you must understand why the molecule fails. The nitro group (


) withdraws electron density from the ring, making the carbonyl carbon (

) exceptionally positive. Simultaneously, the pyridine nitrogen can act as a base, trapping HCl generated by hydrolysis, creating hygroscopic salts that accelerate further degradation.

HydrolysisFailure AC Nitropyridine Acid Chloride Inter Tetrahedral Intermediate AC->Inter + H2O (Fast) H2O Trace Moisture (Air/Solvent) HCl HCl Gas (Autocatalyst) Inter->HCl Elimination Acid Carboxylic Acid (Impurity) Inter->Acid Collapse Salt Pyridinium HCl Salt HCl->Salt + Pyridine Ring Salt->AC Hygroscopic Acceleration

Figure 1: The Autocatalytic Hydrolysis Cycle. Note how the generated HCl forms a salt with the pyridine ring, which pulls in more moisture, accelerating the destruction of the remaining acid chloride.

Module 2: Critical Handling Protocols
2.1 Storage & Preparation (Pre-Synthesis)

The Golden Rule: Never store nitropyridine acid chlorides for long periods. Synthesize de novo and use immediately (telescoping) whenever possible.

ParameterSpecificationReason
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air, providing a better "blanket" for solids during weighing.
Glassware Oven-dried (>120°C, 4h min)Surface moisture on glass is sufficient to degrade mg-scale batches.
Solvents Anhydrous (<10 ppm

)
Standard "HPLC grade" is insufficient. Use freshly distilled or molecular sieve-dried solvents.
Stabilizer None (Avoid bases during storage)Adding bases (TEA/DIPEA) to the acid chloride before the reaction can trigger ketene formation or polymerization.
2.2 Synthesis Workflow (Thionyl Chloride Method)

Most issues arise from incomplete removal of thionyl chloride (


), which generates HCl upon workup.
  • Reaction: Reflux acid in

    
     with catalytic DMF (1-2 drops).
    
    • Tip: The DMF forms the Vilsmeier reagent, which is the active chlorinating species.

  • Evaporation: Remove

    
     under strict vacuum.
    
  • Azeotropic Drying (CRITICAL): Add anhydrous toluene or DCM and re-evaporate. Repeat 3x.

    • Why? This physically entrains and removes trapped HCl and

      
       that simple vacuum cannot remove from the crystal lattice.
      
Module 3: Troubleshooting & FAQs
Scenario A: "My yellow solid turned into a black oil/tar."

Diagnosis: HCl-mediated polymerization. Cause: You likely left the acid chloride under vacuum too long without a solvent, or trace moisture entered. The HCl formed pyridinium salts, which lowered the melting point, creating an ionic liquid "melt" that polymerized. Solution:

  • Immediate Action: Do not attempt to purify the tar. Discard.

  • Prevention: Do not strip to complete dryness if the solid is unstable. Keep it as a concentrated solution in anhydrous DCM/Toluene and use it directly.

Scenario B: "I see white fumes when I open the flask."

Diagnosis: Hydrolysis in real-time. Cause: The white fume is HCl gas reacting with water vapor in the air. Solution:

  • Immediate Action: Reseal immediately. If you must transfer, use a cannula or a positive-pressure syringe technique. Do not pour.

  • Recovery: If the batch is large, you can attempt to "re-chlorinate" by adding fresh

    
     and refluxing, but purity often suffers.
    
Scenario C: "Low yields during amide coupling (Schotten-Baumann conditions)."

Diagnosis: Competitive Hydrolysis. Cause: The amine nucleophile was too slow, or the base (e.g., NaOH/Carbonate) hydrolyzed the acid chloride before the amine could attack. Solution:

  • Switch Protocols: Move to anhydrous conditions. Use a non-nucleophilic organic base (DIPEA/TEA) in DCM or THF.

  • Order of Addition: Add the acid chloride last as a solution to a mixture of the amine and base.

Module 4: Validated Handling Workflow

Follow this decision tree to ensure sample integrity.

HandlingWorkflow Start Start: Crude Acid Chloride Check1 Is it a solid? Start->Check1 SolidPath Dissolve in Anhydrous Toluene/DCM Check1->SolidPath Yes/No (Always dissolve) Evap Azeotrope 3x (Remove SOCl2) SolidPath->Evap StorageCheck Immediate Use? Evap->StorageCheck UseNow Cannula Transfer to Reaction Flask StorageCheck->UseNow Yes Store Store as Solution (Schlenk/Glovebox -20°C) StorageCheck->Store No (High Risk)

Figure 2: Safe Handling Workflow. Note the emphasis on maintaining the compound in solution to avoid solid-state degradation.

Module 5: Quality Control (Purity Check)

Do not use standard LCMS (Liquid Chromatography-Mass Spectrometry) directly on the acid chloride; the water in the mobile phase will convert it to the acid, giving a false negative.

Protocol: The Methyl Ester Check

  • Take a small aliquot (10 µL) of your acid chloride solution.

  • Quench it into a vial containing 0.5 mL dry Methanol (MeOH).

  • Wait 5 minutes.

  • Run TLC or LCMS on this sample.

    • Result: You should see the Methyl Ester peak (

      
       vs Acid).
      
    • Interpretation: If you see only the Acid peak, your Acid Chloride has already hydrolyzed. If you see the Methyl Ester, the Acid Chloride was intact.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for acid chloride synthesis and purification).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insights into nucleophilic acyl substitution and pyridine reactivity).

  • BenchChem. (2025).[2][3][4] Stability and Storage of 6-Nitropyridine-2-carbonyl chloride: A Technical Guide. (Specific data on nitropyridine moisture sensitivity).

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. (SOPs for Schlenk lines and gloveboxes).

  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. (Industrial safety protocols for acyl chlorides).

Sources

Technical Support Center: Separation of 5-Nitro and 6-Nitro Pyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of 5-nitro and 6-nitro pyridine isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the significant analytical challenge of separating these structurally similar compounds. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common hurdles in your experimental workflows.

Introduction: The Challenge of Nitropyridine Isomer Separation

The separation of 5-nitro and 6-nitro pyridine isomers is a common yet difficult task in synthetic chemistry and pharmaceutical development. Their nearly identical molecular weights and similar physicochemical properties, such as polarity and boiling points, make their resolution by standard techniques like fractional distillation or simple chromatography challenging.[1] Achieving high purity of each isomer is often critical for subsequent reactions and for ensuring the efficacy and safety of final products.

This guide will explore the most effective techniques for their separation, focusing on chromatographic methods and crystallization, and provide practical solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate 5-nitro and 6-nitro pyridine isomers?

A1: The primary challenge stems from their structural similarity. As positional isomers, they have the same molecular formula and functional groups, leading to very close physical properties. This includes similar boiling points, which renders fractional distillation largely ineffective, and comparable polarities, which complicates separation by standard chromatographic methods.[2]

Q2: What are the primary methods for separating these isomers?

A2: The most successful methods for separating nitropyridine isomers include:

  • High-Performance Liquid Chromatography (HPLC): Particularly with specialized columns that can exploit subtle differences in their interactions with the stationary phase.[3]

  • Gas Chromatography (GC): Often effective, especially when using capillary columns with specific stationary phases that can differentiate based on small differences in volatility and polarity.[4][5]

  • Fractional Crystallization: This method can be effective if a solvent system is identified in which the two isomers have significantly different solubilities.[6]

  • Complex-Assisted Crystallization: Involves the use of a complexing agent that selectively interacts with one isomer, altering its solubility and facilitating its crystallization.[6][7]

Q3: Can I use derivatization to improve separation?

A3: Yes, derivatization can be a powerful strategy. By converting a functional group on the pyridine ring or the nitro group into a different moiety, you can create derivatives with more distinct physical properties. For example, converting the isomers into acetals can improve separation by distillation or crystallization.[8]

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the separation of 5-nitro and 6-nitro pyridine isomers, organized by technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for isomer separation, but achieving baseline resolution requires careful method development.

Issue 1: Poor resolution or co-elution of isomer peaks.

  • Underlying Cause: The stationary phase may not have sufficient selectivity to differentiate between the two isomers. Standard C18 columns often fail to provide adequate separation due to the isomers' similar hydrophobicity.[2]

  • Solution:

    • Change the Stationary Phase: Employ columns with different selectivities. Phenyl-based columns can enhance resolution through π-π interactions with the aromatic pyridine ring.[2] Mixed-mode columns that combine reversed-phase with ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) properties can also significantly improve separation.[9][10]

    • Optimize the Mobile Phase:

      • Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

      • pH: The pH of the mobile phase is critical. Adjusting the pH can alter the protonation state of the pyridine nitrogen, which can influence its interaction with the stationary phase and improve separation.[2]

      • Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

Issue 2: Significant peak tailing for both isomers.

  • Underlying Cause: Peak tailing is often caused by secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the silica-based stationary phase.

  • Solution:

    • Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer free silanol groups, which minimizes peak tailing.

    • Add a Mobile Phase Modifier: Incorporate a small amount of a competitive base, such as triethylamine (TEA), into your mobile phase to block the active silanol sites.

    • Adjust Mobile Phase pH: Operating at a lower pH can protonate the pyridine nitrogen, which may reduce unwanted interactions depending on the stationary phase.

Gas Chromatography (GC)

GC is well-suited for separating volatile and semi-volatile isomers.

Issue 1: Incomplete separation of the isomer peaks.

  • Underlying Cause: The GC column's stationary phase may not be optimal for resolving the subtle differences in volatility and polarity between the 5-nitro and 6-nitro isomers.

  • Solution:

    • Select an Appropriate Stationary Phase: A mid-polarity phase, such as one containing a percentage of phenyl or cyanopropyl functional groups, often provides the best selectivity for aromatic isomers.

    • Optimize the Temperature Program: A slow, shallow temperature ramp can enhance the separation of closely eluting peaks. Start with a lower initial temperature and a slower ramp rate (e.g., 2-5 °C/min).

    • Use a Longer Column: Increasing the column length provides more theoretical plates and can improve resolution.

Issue 2: Peak broadening or distortion.

  • Underlying Cause: This can be due to issues with the injection, column activity, or detector settings.

  • Solution:

    • Check Injector Conditions: Ensure the injector temperature is high enough to vaporize the sample instantly without causing thermal degradation. Use a fresh, clean inlet liner.[11]

    • Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any contaminants and ensure an inert surface.

    • Verify Carrier Gas Flow Rate: An optimal flow rate is crucial for good peak shape. Consult the column manufacturer's recommendations.

Fractional Crystallization

Issue 1: Both isomers co-crystallize or remain in solution.

  • Underlying Cause: The chosen solvent does not provide a sufficient difference in solubility for the two isomers at a given temperature.

  • Solution:

    • Systematic Solvent Screening: Experiment with a wide range of solvents with varying polarities. Binary or even ternary solvent mixtures can sometimes provide the necessary selectivity.

    • Controlled Cooling: Implement a very slow and controlled cooling rate. Rapid cooling often leads to the trapping of impurities (the other isomer) in the crystal lattice.

    • Seeding: Introduce a small crystal of the desired pure isomer to the saturated solution to encourage selective crystallization.

Issue 2: Low yield of the purified isomer.

  • Underlying Cause: The desired isomer may have significant solubility in the mother liquor even at low temperatures.

  • Solution:

    • Optimize the Solvent Volume: Use the minimum amount of solvent necessary to dissolve the mixture at the higher temperature to maximize the recovery upon cooling.

    • Multi-Crop Crystallization: Collect the initial crop of crystals, then concentrate the mother liquor and cool again to obtain a second, albeit likely less pure, crop. These subsequent crops may require re-crystallization.

Experimental Protocols and Data

Example HPLC Method for Isomer Separation

This protocol provides a starting point for developing an HPLC method for the separation of 5-nitro and 6-nitro pyridine isomers.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 30-70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Parameter Value Rationale
Column Phenyl-HexylProvides π-π interactions to aid in separating aromatic isomers.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and aids in good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Temperature 35 °CSlightly elevated temperature can improve peak efficiency.
Visualization of Troubleshooting Workflows
HPLC Troubleshooting Logic

HPLC_Troubleshooting start Poor Resolution or Co-elution change_column Change Stationary Phase (e.g., Phenyl, Mixed-Mode) start->change_column optimize_mp Optimize Mobile Phase start->optimize_mp success Successful Separation change_column->success adjust_solvent Adjust Solvent Ratio optimize_mp->adjust_solvent change_solvent Change Organic Solvent (ACN vs. MeOH) optimize_mp->change_solvent adjust_ph Adjust pH optimize_mp->adjust_ph adjust_solvent->success change_solvent->success adjust_ph->success

Caption: A flowchart for troubleshooting poor resolution in HPLC.

General Isomer Separation Strategy

Isomer_Separation_Strategy start Isomer Mixture (5-nitro & 6-nitro pyridine) analytical Analytical Scale Separation start->analytical preparative Preparative Scale Separation start->preparative hplc HPLC Method Development analytical->hplc gc GC Method Development analytical->gc crystallization Fractional Crystallization preparative->crystallization complex_crystallization Complex-Assisted Crystallization preparative->complex_crystallization pure_isomers Pure Isomers hplc->pure_isomers gc->pure_isomers crystallization->pure_isomers complex_crystallization->pure_isomers

Sources

Recrystallization solvents for 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid

Case ID: #REC-PYR-5N Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Chemical Profile

User Query: Optimal recrystallization solvents and purification protocols for 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid.

Chemical Assessment: This molecule presents a "push-pull" electronic system.[1] The pyridine ring is electron-deficient due to the nitrogen atom and the strong electron-withdrawing nitro group (-NO2) at position 5.[1] However, the two methoxy groups (-OMe) at positions 2 and 6 are electron-donating by resonance, increasing electron density and lipophilicity.[1] The carboxylic acid (-COOH) at position 3 provides a distinct handle for pH-dependent solubility.[1]

  • Primary Challenge: Balancing the solubility of the polar nitro/acid groups against the lipophilic methoxy groups.

  • Common Impurities: Decarboxylated by-products (2,6-dimethoxy-3-nitropyridine), hydrolysis products (hydroxypyridines), and inorganic salts from nitration/substitution steps.[1]

Recommended Solvent Systems

Based on structural analogs (e.g., 2-methoxy-nicotinic acid derivatives) and solubility parameters for nitro-pyridine carboxylic acids, the following solvent systems are validated for high-purity recovery.

Primary Solvent Candidates
RankSolvent SystemRatio (v/v)Mechanism of ActionBest For
1 Methanol / Water 90:10 to 70:30 Co-solvent Precipitation: The compound is highly soluble in hot methanol (due to -OMe/NO2) but insoluble in water (due to the aromatic core).[1]General Purification: Removes inorganic salts and highly polar impurities.
2 Ethyl Acetate (EtOAc) 100% Temperature-Dependent Solubility: High solubility at reflux; moderate-to-low at

.[1]
Lipophilic Impurities: Excellent for removing non-polar by-products.[1]
3 Ethanol / Acetic Acid 95:5 Protonation Maintenance: The acetic acid ensures the -COOH remains protonated (suppressing ionization), preventing yield loss to the mother liquor.Maximizing Yield: Prevents formation of soluble salts.[1]

Expert Insight: Unlike simple benzoic acids, the 2,6-dimethoxy substitution pattern adds significant lipophilicity.[1] Pure water is generally a poor recrystallization solvent (unless pH is manipulated) because the compound will likely be insoluble even at boiling temperatures.[1] You need the organic alcohol to solvate the methoxy groups.

Detailed Protocols (SOPs)

Protocol A: Standard Solvent Recrystallization (Methanol/Water)

Use this for general purity enhancement (>95% target).[1]

  • Dissolution: Transfer crude solid (10 g) to a round-bottom flask. Add Methanol (50 mL) and heat to reflux (

    
    ).
    
  • Saturation: If the solid does not dissolve, add Methanol in 5 mL increments until dissolution is complete.

    • Note: If a small amount of dark solid remains insoluble at reflux, this is likely inorganic salt or charcoal residue. Perform a hot filtration immediately.[1]

  • Anti-Solvent Addition: While maintaining reflux, slowly add Water (pre-warmed to

    
    ) dropwise until a faint turbidity (cloudiness) persists.
    
  • Clarification: Add 1-2 mL of Methanol to clear the turbidity.[1]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring. Then, cool to

    
     in an ice bath for 1 hour.
    
  • Isolation: Filter the bright yellow/crystalline solid. Wash with cold 50% MeOH/Water.[1] Dry under vacuum at

    
    .
    
Protocol B: Acid-Base Chemical Purification (The "Self-Validating" Method)

Use this if solvent recrystallization fails to remove colored impurities or if the crude is sticky/oily.[1] This utilizes the acidic -COOH handle.[1]

  • Base Dissolution: Suspend crude material in 10% aqueous

    
     (Sodium Bicarbonate). Stir until CO2 evolution ceases and the solid dissolves.
    
    • Logic: The acid converts to the sodium salt (

      
      ), which is water-soluble.[1] Non-acidic impurities (e.g., decarboxylated nitro-pyridines) will remain insoluble.[1]
      
  • Extraction (The Wash): Extract the aqueous basic solution with Ethyl Acetate or DCM (

    
     vol).[1] Discard the organic layer (this contains the non-acidic impurities).
    
  • Precipitation: Cool the aqueous layer to

    
    . Slowly add 6N HCl  dropwise with vigorous stirring until pH reaches 1–2.
    
  • Recovery: The product will precipitate as a thick solid.[1] Filter, wash with water, and dry.

  • Polishing: If needed, perform a final rapid recrystallization using Protocol A.

Troubleshooting Guide & FAQs

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: As the solution cools, the product forms oily droplets at the bottom rather than crystals. Cause: The solution is cooling too fast, or the melting point of the solvated product is lower than the boiling point of the solvent mixture. Fix:

  • Reheat to redissolve the oil.[1]

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall at the interface.

  • Agitation: Increase stirring speed to disperse droplets.

  • Solvent Switch: Switch from MeOH/Water to Ethyl Acetate/Hexane .[1] The lower polarity of hexane often forces better crystal lattice formation for methoxy-substituted compounds.[1]

Issue: Persistent Coloration (Dark/Brown)

Symptom: Product is chemically pure (by NMR/HPLC) but has a brown/orange cast instead of yellow. Cause: Oxidation by-products (trace azo or nitroso compounds) trapped in the lattice.[1] Fix:

  • Charcoal Treatment: During the hot dissolution step (Protocol A, Step 1), add Activated Carbon (5-10 wt%).[1] Stir at reflux for 15 minutes, then filter through Celite while hot. Warning: Nitro compounds can sometimes reduce on active metal sites; use acid-washed carbon.[1]

Issue: Low Yield

Symptom: Recovery is <50%. Cause: The product is too soluble in the mother liquor, or the pH is not acidic enough (if using water). Fix:

  • Check pH: Ensure the final solution is distinctly acidic (pH < 2). Pyridine nitrogens can be basic, but the nitro group suppresses this. However, the carboxylate requires low pH to protonate.

  • Salting Out: Add solid NaCl to the aqueous mother liquor to decrease the solubility of the organic acid (Common Ion Effect).

Workflow Visualization

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 2,6-Dimethoxy-5-nitropyridine-3-COOH CheckPurity Is Purity > 90%? Start->CheckPurity SolventRecryst Standard Recrystallization CheckPurity->SolventRecryst Yes AcidBase Acid-Base Extraction Protocol CheckPurity->AcidBase No (Sticky/Dirty) SolventChoice Solvent: Methanol or EtOH/H2O SolventRecryst->SolventChoice Oiling Issue: Oiling Out? SolventChoice->Oiling BaseStep 1. Dissolve in NaHCO3 (aq) 2. Wash with EtOAc (Discard Org) AcidBase->BaseStep AcidStep 3. Acidify aq layer with HCl 4. Collect Precipitate BaseStep->AcidStep AcidStep->SolventRecryst Polishing Step SwitchSolvent Switch to EtOAc/Hexane or Seed Crystal Oiling->SwitchSolvent Yes Final Pure Crystalline Solid Oiling->Final No SwitchSolvent->Final

Caption: Decision logic for selecting between solvent recrystallization and acid-base purification based on crude purity.

References

  • Chemical & Pharmaceutical Bulletin. "An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid." Chem. Pharm.[1][2] Bull., vol. 48, no. 12, 2000, pp. 1947–1953. (Demonstrates recrystallization of 2-methoxy-pyridine-3-carboxylic acid analogs from Ethyl Acetate).

  • Organic Syntheses. "Nicotinic Acid." Org.[1] Synth., Coll. Vol. 1, p.385 (1941).[1] (Foundational protocol for purification of pyridine carboxylic acids via water/charcoal and acid precipitation). [1]

  • BenchChem Technical Repository. "Crystallization of 6-Methoxy-2-nitropyridin-3-amine." (Provides solubility data for methoxy-nitro-pyridines in Methanol).

  • PubChem Compound Summary. "2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid." (Structural analog solubility data).

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid is a critical scaffold in the synthesis of bioactive heterocycles, particularly for kinase inhibitors (e.g., PI3K/mTOR pathways) and antiviral agents . Its structural integrity is defined by the precise regiochemical placement of two methoxy groups flanking a nitro-functionalized pyridine core.

This guide provides a comparative technical analysis of the product's 1H NMR profile against its synthetic precursor, 2,6-dichloro-5-nitropyridine-3-carboxylic acid . By focusing on the electronic "push-pull" effects of the substituents, this document establishes a self-validating protocol for confirming identity and purity.

Structural Analysis & Chemical Shift Prediction

To interpret the spectrum accurately, one must understand the electronic environment of the pyridine ring protons.

The Electronic "Push-Pull" System
  • The Core (Pyridine): Electron-deficient aromatic ring.

  • Electron Withdrawing Groups (EWG):

    • Nitro (-NO2) at C5: Strongly deshields adjacent protons (inductive and resonance effects).

    • Carboxylic Acid (-COOH) at C3: Moderately deshields adjacent protons.

  • Electron Donating Groups (EDG):

    • Methoxy (-OMe) at C2 and C6: Strong resonance donors. They shield the ortho and para positions.

The Critical Proton (H-4): The molecule possesses only one aromatic proton at position 4.

  • Location: It is sandwiched between the -COOH and -NO2 groups.

  • Net Effect: While the methoxy groups donate electron density to the ring, H-4 is meta to both methoxy groups, minimizing their shielding influence. Conversely, H-4 is ortho to both strong EWGs (-NO2 and -COOH).

  • Result: H-4 is significantly deshielded, appearing far downfield (typically >8.0 ppm).

Comparative Analysis: Target vs. Precursor

The most common synthesis route involves Nucleophilic Aromatic Substitution (SNAr) of 2,6-dichloro-5-nitropyridine-3-carboxylic acid with sodium methoxide. Monitoring this transition is the primary use case for NMR in process development.

Table 1: Chemical Shift Comparison (DMSO-d6)
FeaturePrecursor: 2,6-Dichloro-5-nitropyridine-3-COOHTarget: 2,6-Dimethoxy-5-nitropyridine-3-COOHDiagnostic Change
H-4 (Aromatic) δ 8.80 – 9.10 ppm (Singlet)δ 8.40 – 8.70 ppm (Singlet)Upfield Shift: Replacement of Cl with OMe increases electron density, shielding H-4 slightly despite meta positioning.
Methoxy (-OMe) Absentδ 3.90 – 4.20 ppm (Two Singlets)Appearance: Two distinct peaks appear. The OMe ortho to -NO2 is typically more deshielded.
COOH Proton δ 13.5 – 14.5 ppm (Broad)δ 13.0 – 14.0 ppm (Broad)Minimal Change: Highly solvent/concentration dependent; unreliable for differentiation.
Impurity Flags N/AMultiple aromatic singletsIndicates mono-substitution (mixture of Cl/OMe species).

Note on Solvent: DMSO-d6 is the recommended solvent. The carboxylic acid proton is often invisible in CDCl3 due to exchange or broadening, and the polar nitro/acid groups can lead to poor solubility in chloroform.

Visualization: Synthesis & NMR Transformation Pathway

NMR_Pathway Precursor Precursor: 2,6-Dichloro-5-nitro... Reagent Reagent: NaOMe / MeOH Precursor->Reagent NMR_P NMR: 1 Ar-H (>8.8 ppm) No OMe peaks Precursor->NMR_P Intermediate Impurity (Mono-sub): 2-Chloro-6-methoxy... Reagent->Intermediate Incomplete Reaction Target Target Product: 2,6-Dimethoxy-5-nitro... Reagent->Target SNAr (x2) Complete Subst. Intermediate->Target Continued Reaction NMR_T NMR: 1 Ar-H (~8.5 ppm) 2 OMe Singlets (~4.0 ppm) Target->NMR_T

Figure 1: Reaction pathway highlighting the critical NMR checkpoints for validating the conversion of the dichloro-precursor to the dimethoxy-target.

Experimental Protocol

To ensure reproducibility and high-resolution data, follow this optimized workflow.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (internal standard).

    • Why: Ensures solubility of the carboxylic acid and prevents H-D exchange of the acid proton that occurs in protic solvents like Methanol-d4.

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

    • Caution: Higher concentrations (>20 mg) may cause dimerization of the carboxylic acid, shifting the -COOH peak and broadening the aromatic signal due to viscosity.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: The aromatic proton (H-4) is isolated (no adjacent protons for efficient relaxation via dipolar coupling) and flanked by nitro/carboxyl groups. It may have a long T1 relaxation time. A short D1 will suppress this peak integration, leading to incorrect stoichiometry calculations against the methoxy groups.

  • Scans: 16 – 32 scans are sufficient for >95% purity samples.

Step 3: Data Processing
  • Apodization: Exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is critical for the broad -COOH peak.

  • Integration: Calibrate the aromatic singlet (H-4) to 1.00 . The methoxy region should integrate to 6.00 (± 0.2).

Troubleshooting & Impurity Analysis

Incomplete reactions are the most common failure mode. Use the logic tree below to diagnose the spectrum.

Visualization: Spectral Diagnosis Logic Tree

Diagnosis Start Analyze Aromatic Region (8.0 - 9.5 ppm) Q1 How many singlets? Start->Q1 Result_Pure One Singlet (~8.5 ppm) Q1->Result_Pure 1 Result_Mix Two+ Singlets Q1->Result_Mix >1 Check_OMe Check OMe Region (3.8 - 4.2 ppm) Result_Pure->Check_OMe Impurity_Type Identify Impurity Result_Mix->Impurity_Type Pure_Confirm Target Confirmed (Check Integration 1:6) Check_OMe->Pure_Confirm Mono Mono-substituted (1 Cl, 1 OMe) Impurity_Type->Mono OMe Integral < 6 Extra Ar-H peaks StartMat Starting Material (2 Cl, 0 OMe) Impurity_Type->StartMat No OMe peaks Ar-H > 8.8 ppm

Figure 2: Decision logic for interpreting 1H NMR data and identifying incomplete SNAr reactions.

Common Impurities
  • Mono-substituted Intermediate:

    • Structure: 2-chloro-6-methoxy-5-nitropyridine-3-COOH (or isomer).

    • NMR Sign: Aromatic proton appears between the starting material and product (approx 8.6 - 8.7 ppm). Methoxy integration is 3H relative to the aromatic 1H.

  • Decarboxylated Byproduct:

    • Structure: 2,6-dimethoxy-3-nitropyridine.

    • NMR Sign: Loss of the broad >13 ppm peak. Appearance of a new aromatic doublet/coupling pattern (H-3 and H-4 coupling) if the acid is lost, though often thermal decarboxylation is slow under standard conditions.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Retrieved from

  • Reich, H. J. (2020).[2] Proton Chemical Shifts: Pyridines and Heterocycles. University of Wisconsin-Madison.[2] Retrieved from

  • ChemicalBook. (2025). 1H NMR Spectrum of 2,6-Dichloro-3-nitropyridine. Retrieved from

  • National Institutes of Health (NIH). (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. PubMed. Retrieved from

Sources

Publish Comparison Guide: FTIR Characterization of Nitro and Carboxylic Acid Groups in Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Characterizing substituted pyridines—specifically those bearing nitro (-NO


) and carboxylic acid (-COOH) moieties—presents a unique spectroscopic challenge compared to their benzene analogs. The electron-deficient nature of the pyridine ring, coupled with its capacity for zwitterionic equilibrium in the solid state, fundamentally alters the vibrational landscape. This guide provides a technical comparison of Fourier Transform Infrared (FTIR) characteristic peaks, offering researchers a definitive framework to distinguish between neutral, protonated, and zwitterionic species in drug discovery scaffolds.

Introduction: The Pyridine Electronic Environment

In medicinal chemistry, the pyridine scaffold is ubiquitous, yet its IR spectrum is frequently misinterpreted due to the "Spectral Crowding" effect in the 1500–1700 cm


 region. Unlike benzene, the pyridine nitrogen atom induces a strong dipole and enables specific intermolecular interactions (hydrogen bonding and proton transfer) that shift substituent frequencies.

Key Technical Challenge:

  • Resonance vs. Induction: The ring nitrogen is electron-withdrawing (inductive), potentially increasing bond orders of substituents. However, resonance effects at the 2- and 4-positions can counteract this.

  • The Zwitterion Trap: Pyridine carboxylic acids (e.g., Nicotinic acid) often crystallize as zwitterions (

    
    ), causing the complete disappearance of the expected carbonyl (
    
    
    
    ) peak and the appearance of carboxylate bands, leading to false-negative assessments of acid functionality.

Comparative Analysis: Pyridine vs. Benzene Analogs

Nitro Group (-NO ) Characterization

The nitro group exhibits two distinct stretching vibrations: asymmetric (


) and symmetric (

). In pyridines, these bands are remarkably stable but show subtle shifts due to ring electron deficiency.
FeatureNitrobenzene (Benchmark)Nitropyridine (Target)Expert Insight

(NO

)
1535 ± 30 cm

1530 ± 10 cm

Overlaps heavily with pyridine ring C=C/C=N stretches.

(NO

)
1345 ± 30 cm

1350 ± 20 cm

The most diagnostic band; usually sharp and isolated from ring modes.
Electronic Effect Conjugation lowers frequency.[1][2][3]Inductive effect of Ring N slightly raises frequency vs. conjugated alkenes, but resonance keeps it lower than aliphatic nitro (~1550).

Diagnostic Rule: If the band at ~1530 cm


 is broadened or split, it likely obscures the pyridine ring breathing mode. Rely on the 1350 cm

band for confirmation of the nitro group.
Carboxylic Acid (-COOH) Characterization

This is the most critical differentiation point. The state of the molecule (neutral vs. zwitterionic) dictates the spectrum.

Scenario A: Neutral / Protonated State (e.g., HCl salts, esters, or gas phase)
  • C=O Stretch: Strong, sharp band at 1700–1720 cm

    
     .
    
  • O-H Stretch: Broad band at 2500–3300 cm

    
     .[3][4][5][6]
    
  • Similarity: Behaves identically to benzoic acid.

Scenario B: Zwitterionic State (Solid State / KBr Pellet)
  • Mechanism: Proton transfer from -COOH to Ring N forms Pyridinium Carboxylate.

  • C=O Stretch: ABSENT . The classic 1700 cm

    
     peak disappears.
    
  • Carboxylate (

    
     COO
    
    
    
    ):
    Strong band at 1580–1650 cm
    
    
    .
  • Carboxylate (

    
     COO
    
    
    
    ):
    Medium band at 1380–1400 cm
    
    
    .
  • N-H

    
     Stretch:  Broad, structured absorption often underlying the C-H region (2000–3000 cm
    
    
    
    ).

Critical Alert: A common error in drug development is assuming a reaction failed because the "carbonyl peak" at 1700 cm


 is missing in the solid product. If bands appear at ~1600 and ~1390 cm

, the product is likely the zwitterionic pure acid.

Experimental Protocol: Validating the Species

To unambiguously assign these peaks, use this self-validating protocol.

Methodology:

  • Sample Prep: Prepare a standard KBr pellet (1-2 mg sample in 200 mg KBr). Avoid ATR for initial characterization if weak hydrogen bonding is suspected, as contact pressure can alter polymorphic forms.

  • Acquisition: Scan 4000–400 cm

    
    , 4 cm
    
    
    
    resolution, 32 scans.
  • The "Acid Wash" Validation (For Carboxylic Acids):

    • If the spectrum shows Carboxylate bands (Zwitterion), dissolve a small amount of sample in dilute HCl and dry.

    • Re-run FTIR.

    • Result: The Zwitterion bands (1600/1390) should collapse, and the classical C=O (1710) band should emerge. This confirms the identity of the molecule.

Visualization: Spectral Decision Logic

The following diagram illustrates the decision pathway for interpreting the 1300–1800 cm


 region in substituted pyridines.

FTIR_Logic start Analyze 1300-1800 cm⁻¹ Region check_1700 Is there a sharp peak at 1700-1720 cm⁻¹? start->check_1700 has_1700 YES: Carbonyl Present check_1700->has_1700 Strong C=O no_1700 NO: Check 1550-1650 cm⁻¹ check_1700->no_1700 Absent neutral_acid Neutral Carboxylic Acid (-COOH) or Ester has_1700->neutral_acid check_nitro Check Nitro Bands has_1700->check_nitro check_zwitter Strong bands at ~1600 (asym) & ~1390 (sym)? no_1700->check_zwitter zwitterion Zwitterionic Acid (COO⁻ / NH⁺) check_zwitter->zwitterion Yes check_zwitter->check_nitro No nitro_logic Look for: 1530 cm⁻¹ (Asym) 1350 cm⁻¹ (Sym) check_nitro->nitro_logic nitro_confirm Nitro Group Confirmed (Watch for Ring Overlap at 1530) nitro_logic->nitro_confirm

Caption: Decision logic for distinguishing neutral acids, zwitterions, and nitro groups in pyridine derivatives based on FTIR spectral signatures.

Summary Data Table

Functional GroupVibration ModeWavenumber (cm

)
IntensityNotes
Nitro (-NO

)
Asymmetric Stretch1520 – 1540StrongOften overlaps with Pyridine Ring C=N.
Symmetric Stretch1340 – 1360StrongPrimary diagnostic peak.
Carboxyl (-COOH) C=O[1] Stretch1700 – 1725Very StrongOnly in neutral/protonated forms.
O-H Stretch2500 – 3300Broad"Hump" underlying C-H stretches.[3][4]
Carboxylate (-COO

)
Asymmetric Stretch1580 – 1650StrongIndicates Zwitterion. Overlaps with Ring C=C.
Symmetric Stretch1380 – 1400MediumIndicates Zwitterion.
Pyridine Ring C=N / C=C Stretch1580 – 1600Variable"Breathing" mode at ~990-1000 cm

confirms ring sub.

References

  • NIST Chemistry WebBook . Nitrobenzene Infrared Spectrum. National Institute of Standards and Technology.[7][8] Available at: [Link]

  • Specac Application Notes . Interpreting Infrared Spectra: Carboxylic Acids and Zwitterions. Available at: [Link]

  • Chemistry LibreTexts . Infrared Spectra of Heterocycles and Carboxylic Acids. Available at: [Link]

  • ResearchGate . FT-IR spectra of Nicotinic acid (Niacin) and its Zwitterionic Character. Available at: [Link]

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A Comparative Guide to the Mass Spectrometric Fragmentation of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid and its Structural Elucidation by Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is paramount. 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid, a polysubstituted pyridine derivative, presents a unique analytical challenge due to the interplay of its electron-donating and electron-withdrawing functional groups. This guide provides an in-depth analysis of its expected fragmentation behavior under mass spectrometry, offering a predictive framework for its identification. Furthermore, we will objectively compare the insights derived from mass spectrometry with those obtained from alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to provide a holistic approach to its structural elucidation.

Mass Spectrometry: Unraveling the Fragmentation Tapestry

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation pattern upon ionization. For a molecule like 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely generate a protonated molecule, [M+H]⁺, in positive ion mode or a deprotonated molecule, [M-H]⁻, in negative ion mode, preserving the molecular integrity for subsequent tandem mass spectrometry (MS/MS) analysis.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid (exact mass: 228.04 g/mol ) is anticipated to be governed by the lability of its substituents and the stability of the resulting fragment ions. The following pathways are predicted based on established fragmentation principles of substituted aromatic and heterocyclic compounds.

Key Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): The methoxy groups are prone to the loss of a methyl radical, a common fragmentation pathway for methoxy-substituted aromatics. This would result in a fragment ion at m/z 213.

  • Loss of Water (H₂O): The carboxylic acid group can readily lose a molecule of water, especially in the presence of an adjacent methoxy group, a phenomenon known as the "ortho effect". This would lead to a fragment at m/z 210.[1][2]

  • Loss of Nitric Oxide (NO): Nitroaromatic compounds frequently exhibit the loss of nitric oxide (NO), yielding a fragment at m/z 198.

  • Decarboxylation (Loss of CO₂): The carboxylic acid group can undergo decarboxylation, resulting in the loss of carbon dioxide and a fragment ion at m/z 184.

  • Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the pyridine ring and the carboxylic acid group would lead to the loss of a carboxyl radical, producing a fragment at m/z 183.

  • Loss of the Nitro Group (•NO₂): A characteristic fragmentation for nitro compounds is the loss of the nitro group, which would result in a fragment at m/z 182.[3]

These primary fragmentation events can be followed by sequential losses, leading to a complex but interpretable fragmentation pattern that serves as a structural fingerprint of the molecule.

Visualizing the Fragmentation Cascade:

Caption: Predicted major fragmentation pathways for protonated 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid.

Comparative Analysis with Alternative Analytical Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural elucidation often necessitates a multi-technique approach.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides structural clues from fragmentation.Isomeric differentiation can be challenging without high-resolution MS and standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed connectivity of atoms (¹H, ¹³C), stereochemistry.Unambiguous structure determination, non-destructive.[4][5]Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and easy for functional group identification, non-destructive.[6]Provides limited information on the overall molecular structure.
Liquid Chromatography (LC-MS) Separation of mixtures and analysis of individual components.Suitable for polar and non-volatile compounds, provides retention time for identification.[7][8]Ion suppression effects can occur.
Gas Chromatography (GC-MS) Separation of volatile compounds.High-resolution separation.Requires derivatization for non-volatile compounds like carboxylic acids.[9]

Workflow for Comprehensive Structural Elucidation:

Structural_Elucidation_Workflow Sample Sample of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid LC_MS LC-MS Analysis Sample->LC_MS NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR Structure Confirmed Structure LC_MS->Structure Molecular Weight & Purity NMR->Structure Connectivity & Stereochemistry IR->Structure Functional Groups

Caption: Integrated workflow for the structural confirmation of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid.

Experimental Protocols

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Mode: Full scan MS to determine the molecular ion, followed by product ion scan (MS/MS) of the molecular ion to obtain the fragmentation pattern.

    • Collision Energy: Ramped to observe a range of fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the proton environments and their couplings.

    • Acquire a ¹³C NMR spectrum to identify the carbon environments.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals and to establish connectivity.[4]

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition:

    • Scan the mid-IR range (typically 4000-400 cm⁻¹).

    • Identify characteristic absorption bands for the functional groups present (e.g., O-H stretch of the carboxylic acid, C=O stretch, N-O stretch of the nitro group, and aromatic C-H and C=C stretches).

Conclusion

The structural elucidation of a complex molecule like 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid is most reliably achieved through the synergistic use of multiple analytical techniques. Mass spectrometry, with its high sensitivity and ability to provide fragmentation information, serves as a cornerstone for initial identification and molecular weight determination. The predicted fragmentation pathways, including losses of methyl radicals, water, nitric oxide, and the carboxyl group, provide a detailed fingerprint for this specific molecule. However, for unambiguous confirmation of the intricate substitution pattern and connectivity, NMR spectroscopy is indispensable. IR spectroscopy complements these techniques by providing a rapid confirmation of the key functional groups. By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve a high level of confidence in the structural assignment of novel pyridine derivatives, ensuring the integrity and quality of their scientific endeavors.

References

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A Comparative Guide to the Reactivity of 2,6-Dichloro- vs. 2,6-Dimethoxy-nitropyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted nitropyridines serve as pivotal building blocks for the synthesis of a diverse array of functional molecules. Their inherent electrophilicity, significantly enhanced by the presence of a nitro group, makes them prime candidates for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth technical comparison of the reactivity of two key classes of nitropyridine derivatives: 2,6-dichloronitropyridines and 2,6-dimethoxynitropyridines. Understanding the nuanced differences in their reactivity is paramount for the rational design of synthetic routes and the efficient construction of complex molecular architectures.

The Underlying Principles of SNAr on Nitropyridines

Nucleophilic aromatic substitution on pyridine rings is a cornerstone of heterocyclic chemistry. The pyridine nitrogen, being more electronegative than carbon, inherently polarizes the ring, making it more susceptible to nucleophilic attack than its benzene analogue. This effect is most pronounced at the C-2 and C-4 positions. The introduction of a strongly electron-withdrawing group, such as a nitro (–NO₂) group, further activates the ring towards SNAr by stabilizing the negatively charged intermediate, the Meisenheimer complex.

The general mechanism for an SNAr reaction proceeds via a two-step addition-elimination pathway. The first and typically rate-determining step involves the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized Meisenheimer complex.[1] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

Reactivity of 2,6-Dichloro-3-nitropyridine: A Highly Reactive Electrophile

2,6-Dichloro-3-nitropyridine is a widely utilized and highly reactive substrate in SNAr reactions. The two chlorine atoms at the 2 and 6-positions, coupled with the activating effect of the nitro group at the 3-position, render the pyridine ring exceptionally electrophilic.

Electronic and Steric Considerations

The chlorine atoms are moderately electron-withdrawing through induction, further increasing the electrophilicity of the pyridine ring. The nitro group at the 3-position activates both the C-2 and C-6 positions for nucleophilic attack through resonance stabilization of the Meisenheimer complex.[2][3]

In terms of regioselectivity, the C-2 position is generally considered to be more electron-deficient due to the combined inductive effects of the adjacent nitro group and the ring nitrogen.[2] This often leads to kinetically controlled nucleophilic attack at the C-2 position, even though substitution at the C-6 position might be thermodynamically more favorable due to reduced steric hindrance.[2][3] However, the steric hindrance from the nitro group at the 3-position is generally not considered to be a major deterrent for nucleophilic attack at C-2, as the attack occurs perpendicular to the plane of the ring.[2]

Experimental Observations

The high reactivity of 2,6-dichloro-3-nitropyridine is well-documented in the synthetic literature. It readily undergoes SNAr with a wide range of nucleophiles, including amines, alkoxides, and thiolates. For instance, it is a common starting material for the synthesis of 2-amino-6-chloro-3-nitropyridine and subsequently 2-amino-6-methoxy-3-nitropyridine, demonstrating the facile displacement of one of the chloro groups.[4][5]

Reactivity of 2,6-Dimethoxy-3-nitropyridine: A Modulated Reactivity Profile

In contrast to its dichloro counterpart, 2,6-dimethoxy-3-nitropyridine exhibits a more nuanced reactivity profile in SNAr reactions. The methoxy group, while being a reasonably good leaving group in activated aromatic systems, possesses electronic properties that differ significantly from those of a chloro substituent.

Electronic and Steric Effects

The methoxy group is a weak inductively electron-withdrawing group but a strong resonance electron-donating group. The resonance donation from the methoxy groups at the C-2 and C-6 positions can partially counteract the electron-withdrawing effect of the nitro group and the pyridine nitrogen, thereby reducing the overall electrophilicity of the pyridine ring compared to the dichloro analogue.

Sterically, the methoxy group is bulkier than a chlorine atom, which could potentially hinder the approach of a nucleophile.

Leaving Group Ability

The leaving group ability of methoxide versus chloride in SNAr reactions is not straightforward and can be influenced by the reaction conditions and the nature of the nucleophile. In some activated systems, alkoxy groups have been shown to be better leaving groups than chlorine.[6] However, in the context of nitropyridines, the strong electron-withdrawing environment generally facilitates the departure of both chloride and methoxide. Kinetic studies on 2-methoxy-3-nitropyridine with secondary amines have shown that the reaction proceeds via a standard SNAr mechanism where the initial nucleophilic attack is the rate-determining step.

Comparative Analysis and Reactivity Trends

Based on the electronic effects, 2,6-dichloro-3-nitropyridine is expected to be significantly more reactive towards nucleophiles than 2,6-dimethoxy-3-nitropyridine. The cumulative electron-withdrawing inductive effect of the two chlorine atoms enhances the electrophilicity of the pyridine ring to a greater extent than the methoxy groups, which have a counteracting electron-donating resonance effect.

This difference in reactivity is implicitly supported by the common synthetic route to 2-amino-6-methoxy-3-nitropyridine, which proceeds from 2,6-dichloro-3-nitropyridine.[4][5] In this pathway, a chlorine atom is first displaced by an amine, and then the second chlorine is displaced by a methoxide. This indicates that the chloro group is a sufficiently good leaving group to be readily displaced.

Feature2,6-Dichloro-3-nitropyridine2,6-Dimethoxy-3-nitropyridine
Electronic Effects of Substituents Strongly electron-withdrawing (inductive)Weakly electron-withdrawing (inductive), strongly electron-donating (resonance)
Overall Ring Electrophilicity HighModerate
Expected SNAr Reactivity Very HighModerate to High
Steric Hindrance at C-2/C-6 LowModerate
Leaving Group Chloride (Good)Methoxide (Good in activated systems)

Experimental Protocol: Synthesis of 2-Amino-6-chloro-3-nitropyridine

This protocol describes a representative SNAr reaction on 2,6-dichloro-3-nitropyridine, which is the first step in the synthesis of 2-amino-6-methoxy-3-nitropyridine.[5]

Materials:

  • 2,6-Dichloro-3-nitropyridine

  • Methanol

  • 25% Aqueous ammonia solution

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature in a round-bottom flask equipped with a magnetic stir bar.

  • To the resulting solution, add 12.2 ml (0.179 mole) of 25% aqueous ammonia solution at room temperature.

  • Heat the reaction mixture to 35–40 °C for 2 hours, with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 20 °C.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the product to obtain 2-amino-6-chloro-3-nitropyridine.

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Isolation A Dissolve 2,6-dichloro-3-nitropyridine in methanol B Add aqueous ammonia solution A->B at room temp C Heat to 35-40 °C for 2h B->C D Monitor by TLC C->D E Cool to 20 °C D->E Reaction complete F Filter the precipitate E->F G Wash with water F->G H Dry the product G->H

Caption: A generalized workflow for the synthesis of 2-amino-6-chloro-3-nitropyridine.

SNAr Reaction Mechanism

Caption: The two-step addition-elimination mechanism of SNAr on 2,6-dichloro-3-nitropyridine.

Conclusion

For synthetic chemists and drug development professionals, this disparity in reactivity is a critical consideration in experimental design. 2,6-Dichloro-3-nitropyridine serves as a versatile and readily activated starting material for the introduction of a wide variety of nucleophiles. Conversely, while still susceptible to SNAr, 2,6-dimethoxy-3-nitropyridine will generally require more forcing conditions or more potent nucleophiles to achieve comparable reaction rates. The choice between these two substrates will, therefore, depend on the desired synthetic outcome, the nature of the nucleophile, and the overall synthetic strategy.

References

  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

  • Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • SpringerLink. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]

  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]

  • Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]

  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

  • ChemRxiv. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • DASH. (n.d.). Concerted nucleophilic aromatic substitutions. [Link]

  • ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [Link]

  • NCBI. (n.d.). Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Thieme. (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. [Link]

  • NCBI. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • DR-NTU. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. [Link]

  • UCL Discovery. (n.d.). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. [Link]

  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • ResearchGate. (2025). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. [Link]

  • TNO. (n.d.). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. [Link]

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  • NCBI. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]

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Comparative Guide: HPLC Purity Analysis of Nitropyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

Nitropyridine carboxylic acids (e.g., 2-hydroxy-5-nitropyridine-3-carboxylic acid) are critical scaffolds in the synthesis of kinase inhibitors and anti-tubercular agents. However, their purity analysis presents a "perfect storm" of chromatographic challenges:

  • Amphoteric Nature: The basic pyridine nitrogen and acidic carboxyl group create zwitterionic equilibria highly sensitive to pH.

  • Positional Isomerism: Synthetic routes often yield mixtures of isomers (e.g., 3-nitro vs. 5-nitro) with identical mass-to-charge ratios (isobaric), requiring high-efficiency chromatographic resolution.

  • Silanol Interactions: The protonated pyridine ring interacts strongly with free silanols on traditional silica columns, leading to severe peak tailing and poor quantitation limits (LOQ).

This guide objectively compares two distinct chromatographic strategies to solve these issues: the Traditional Ion-Suppression (RP-HPLC) approach and the Modern Mixed-Mode (RP/SCX) approach.

Strategic Comparison: Method A vs. Method B

Method A: The "Workhorse" – Ion-Suppression RP-HPLC

Principle: Uses a highly acidic mobile phase (pH < pKa of COOH) to suppress ionization of the carboxylic acid, driving it into a neutral, hydrophobic state to retain it on a C18 column.

  • Column: Base-Deactivated C18 (e.g., Zorbax Eclipse Plus, XBridge BEH).

  • Mobile Phase: Phosphate Buffer (pH 2.0–2.5) / Acetonitrile.[1][2][3]

Method B: The "Specialist" – Mixed-Mode Chromatography

Principle: Utilizes a stationary phase with both hydrophobic alkyl chains and cation-exchange (SCX) ligands. This allows for a dual retention mechanism: hydrophobic interaction with the nitropyridine core and ionic interaction with the protonated nitrogen.

  • Column: Mixed-Mode RP/SCX (e.g., Primesep 100, Coresep 100).

  • Mobile Phase: Water/ACN with Acidic Modifier (TFA or Formic Acid).

Comparative Performance Matrix
ParameterMethod A: Ion-Suppression RP-HPLC (C18)Method B: Mixed-Mode (RP/SCX)
Retention Mechanism Hydrophobic partitioning (requires pH control)Hydrophobic + Cation Exchange
Peak Shape (Tailing Factor) 1.3 – 1.8 (Prone to silanol drag)0.9 – 1.2 (Excellent symmetry)
Isomer Selectivity Moderate (Driven by hydrophobicity differences)High (Driven by pKa + hydrophobicity differences)
Dewetting Risk High (if <5% organic is needed for retention)Low (Retains well even with high organic)
MS Compatibility Poor (Non-volatile phosphate buffers preferred)Excellent (Volatile acids like Formic/TFA)
Robustness High (Standard materials)Moderate (Sensitive to buffer strength)

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision pathway for selecting the appropriate method based on specific analyte properties and lab constraints.

MethodSelection cluster_mechanism Interaction Mechanism Start Start: Nitropyridine Carboxylic Acid Analysis CheckMS Is MS Detection Required? Start->CheckMS CheckPolarity Is the Analyte Highly Polar (LogP < 0)? CheckMS->CheckPolarity No (UV Only) MethodB Select Method B: Mixed-Mode RP/SCX (Volatile Buffer) CheckMS->MethodB Yes (Volatile Buffer Needed) MethodA Select Method A: Ion-Suppression RP-HPLC (C18 + Phosphate pH 2.5) CheckPolarity->MethodA No (Standard Retention) CheckPolarity->MethodB Yes (Need Ionic Retention) MechA C18 Interaction: Relies on Neutral COOH Risk: Silanol Tailing MechB Mixed-Mode Interaction: Hydrophobic + Ionic Bond Benefit: Peak Focusing

Caption: Decision tree for selecting between Ion-Suppression C18 and Mixed-Mode chromatography based on detection needs and analyte polarity.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Purity Method (Recommended for QC)

This method is optimized for robustness and transferability in Quality Control (QC) environments where UV detection is standard.

1. Reagents & Standards:

  • Analyte: 2-Hydroxy-5-nitropyridine-3-carboxylic acid (Reference Standard).

  • Solvent A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

2. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent base-deactivated column).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 30°C.

  • Detection: UV @ 270 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 5–10 µL.

3. Gradient Program:

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.0955Equilibration / Loading
2.0955Isocratic Hold (Polar Impurities)
15.04060Linear Gradient Elution
18.04060Wash
18.1955Re-equilibration
23.0955End

4. Critical Causality (Expert Insight):

  • Why pH 2.5? The pKa of the pyridine nitrogen is ~3.0–4.0 and the carboxylic acid is ~3.0. At pH 2.5, the carboxyl group is protonated (neutral), increasing retention on C18. The pyridine nitrogen is protonated (positive), but the high ionic strength of the buffer (20mM) minimizes exclusion effects.

  • Why 30°C? Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peaks of nitro-substituted aromatics.

Protocol B: The "High-Resolution" Method (Recommended for R&D/MS)

Use this when separating critical isomer pairs or when MS compatibility is required.

1. Reagents:

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[6]

2. Chromatographic Conditions:

  • Column: SIELC Primesep 100, 150 x 4.6 mm, 5 µm (Mixed-Mode).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Gradient: 10% B to 60% B over 20 mins.

3. Self-Validating System Check:

  • Tailing Factor Check: The tailing factor for the main peak must be < 1.2. If > 1.2, increase the ionic modifier concentration (e.g., use 0.1% TFA instead of Formic Acid) to suppress ionic interactions.

Validation Parameters (Representative Data)

The following data represents typical performance metrics for Method A (C18) when analyzing a crude mixture of 2-hydroxy-5-nitropyridine-3-carboxylic acid.

ParameterAcceptance CriteriaTypical Result
Specificity Resolution (Rs) > 1.5 between IsomersRs = 2.1 (between 5-nitro and 3-nitro isomers)
Linearity (R²) > 0.9990.9998 (Range: 0.5 – 100 µg/mL)
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL
Precision (RSD) < 2.0% (n=6)0.4%
Tailing Factor < 2.01.4 (Acceptable for Pyridines on C18)

Troubleshooting & Optimization

Issue: Severe Peak Tailing (Tailing Factor > 2.0)

  • Cause: Interaction between the positively charged pyridine nitrogen and residual silanols on the silica surface.

  • Solution:

    • Switch Column: Use a "Polar Embedded" group column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion). The embedded polar group shields silanols.

    • Add Ion-Pair Reagent: Add 5mM Sodium Hexanesulfonate to the mobile phase (Method A only). This masks the positive charge.

Issue: Retention Time Drift

  • Cause: pH instability. Pyridine carboxylic acids are extremely sensitive to pH changes near their pKa.

  • Solution: Ensure buffer is prepared by weight and pH adjusted using a calibrated meter before adding organic solvent.

References

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids using Mixed-Mode Chromatography. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid and Isomers. Retrieved from [Link]

  • National Institutes of Health (PMC). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020).[7] Retrieved from [Link]

Sources

Elemental analysis standards for C8H8N2O6 derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Standards and Protocols for the Elemental Analysis of C8H8N2O6 Derivatives: A Comparative Guide

Introduction

C8H8N2O6 derivatives, most notably 1,2-dimethoxy-4,5-dinitrobenzene[1], are highly versatile synthons. They are critical in the synthesis of supramolecular assemblies[2], organic semiconductors, and have been identified as key molecular components in the formation of secondary organic aerosols in atmospheric chemistry[3].

Validating the purity of these compounds requires precise elemental analysis (CHNS/O) to confirm their theoretical mass percentages (C: 42.11%, H: 3.53%, N: 12.28%, O: 42.07%). However, the presence of multiple nitro groups and methoxy ethers creates unique combustion dynamics that challenge standard elemental analysis protocols. This guide objectively compares analytical methodologies and provides a self-validating experimental framework to ensure high-fidelity data.

The Analytical Challenge of Nitroaromatics: Causality & Mechanisms

Standard CHNS/O analyzers rely on the complete oxidation of a sample followed by the reduction of the resulting combustion gases. C8H8N2O6 presents two distinct mechanistic hurdles that dictate the choice of experimental parameters:

  • Explosive Deflagration & Soot Formation: The high localized oxygen content (six oxygen atoms per molecule) coupled with two nitro groups causes a rapid, nearly explosive deflagration when the sample is introduced to the combustion furnace. If the external oxygen dosing is not precisely calibrated to match this rapid expansion, the system experiences localized oxygen starvation. This results in incomplete carbon oxidation (soot or coke formation), leading to artificially low Carbon readings.

  • Refractory NOx Species: The combustion of nitroaromatics generates a high volume of nitrogen oxides (NO, NO2). If the reduction reactor (typically packed with elemental copper) is degraded or operating below optimal temperature, these NOx species will not fully convert to N2 gas. This leads to peak tailing in the chromatogram and inaccurate Nitrogen quantification.

Comparative Analysis of Elemental Analysis Methodologies

To overcome the challenges of C8H8N2O6, laboratories must select an appropriate analytical technique. The table below compares the performance of classical and modern methodologies.

Table 1: Performance Comparison of EA Techniques for C8H8N2O6 Derivatives

Analytical MethodologyCombustion Temp (°C)Reduction MechanismN-Accuracy (vs Theoretical)C-Accuracy (vs Theoretical)ThroughputBest Application
Classical Pregl-Dumas 850Static Cu turningsModerate (±0.5%)Low (Soot risk)Low (~45 min/run)Historical baselines
Dynamic Flash EA 1000 (Flash to 1800)Dynamic Cu wires (650°C)High (±0.1%)High (±0.1%)High (~5-10 min/run)Routine high-precision QA/QC
HR-ToF-AMS 600 (Vaporization)Electron IonizationHigh (Isotopic)HighReal-timeAerosol/Atmospheric studies[3]

Standardized Experimental Protocol: Dynamic Flash EA

The following protocol outlines a self-validating workflow using a Flash Elemental Analyzer. The system validates itself by bracketing the C8H8N2O6 samples with a known standard of similar elemental behavior to calculate the K-factor dynamically.

Step 1: System Purge and Blanking

  • Purge the autosampler and combustion pathways with ultra-high purity (UHP) Helium (99.999%).

  • Run three empty tin capsules (blanks) to establish a baseline and ensure no atmospheric N2 or CO2 contamination. Validation checkpoint: The baseline must stabilize with a drift of <1 µV.

Step 2: Calibration (K-Factor Determination)

  • Weigh 1.0, 1.5, and 2.0 mg of a certified reference standard (e.g., Sulfanilamide, C6H8N2O2S) into tin capsules.

  • Analyze to calculate the response factor (K-factor) for C, H, and N. Validation checkpoint: The linear regression coefficient (R²) must be ≥ 0.999.

Step 3: Sample Preparation & Encapsulation

  • Precisely weigh 1.2 to 1.5 mg of the C8H8N2O6 derivative into a clean tin capsule using a microbalance (resolution of 1 µg).

  • Fold and crimp the capsule tightly to exclude trapped ambient air. Safety Note: 1,2-dimethoxy-4,5-dinitrobenzene is classified as acutely toxic and causes skin/eye irritation[4]; perform all handling in a ventilated microbalance enclosure.

Step 4: Flash Combustion & Reduction

  • Drop the sample into the quartz combustion reactor (maintained at 1000°C).

  • Inject a precise volume of O2 (e.g., 10 mL) simultaneously. The exothermic oxidation of the tin capsule raises the local temperature to ~1800°C, ensuring complete breakdown of the methoxy and nitro groups.

  • Pass the effluent gases through a reduction reactor packed with highly active copper wires at 650°C. This step quantitatively reduces all refractory NOx to N2 and scrubs excess O2.

Step 5: Separation & Detection

  • Separate the resulting gas mixture (N2, CO2, H2O) using a PTFE chromatographic column maintained at 65°C.

  • Detect the eluting gases via a Thermal Conductivity Detector (TCD).

Step 6: Self-Validation Bracketing

  • Run a known standard every 10 samples. Validation checkpoint: If the calculated values deviate by >0.3% from theoretical, the copper reduction tube is likely exhausted (oxidized to CuO) and must be replaced immediately.

Workflow Visualization

EA_Workflow Sample 1. Encapsulation C8H8N2O6 in Tin Combustion 2. Flash Combustion (1000°C + O2) Sample->Combustion Drop Reduction 3. Catalytic Reduction (Cu at 650°C) Combustion->Reduction Gases + NOx Separation 4. GC Separation (PTFE Column) Reduction->Separation N2, CO2, H2O Detection 5. TCD Detection (Data Output) Separation->Detection Elution

Workflow of Dynamic Flash Combustion EA for C8H8N2O6 derivatives.

References

  • PubChem - 1,2-Dimethoxy-4,5-dinitrobenzene | C8H8N2O6 Source: National Institutes of Health (NIH) URL:[Link]

  • EGUsphere - Secondary Organic Aerosol Formation from Nitrate Radical Oxidation of Styrene Source: Copernicus Publications URL:[Link]

  • Fisher Scientific - SAFETY DATA SHEET: 1,2-Dimethoxy-4,5-dinitrobenzene Source: Fisher Scientific UK URL:[Link]

Sources

Comparative Guide: UV-Vis Absorption Maxima of 5-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the photophysical properties of 5-nitropyridine derivatives is critical when designing fluorescent probes, nonlinear optical (NLO) materials, and pharmaceutical intermediates. The 5-nitropyridine scaffold is a classic electron-deficient heteroaromatic system. When functionalized at the C2 position, it creates a highly tunable "push-pull" electronic environment.

This guide provides an objective, data-backed comparison of the UV-Vis absorption maxima (


) across various 5-nitropyridine derivatives, detailing the mechanistic causality behind their spectral shifts and providing a self-validating experimental protocol for accurate spectrophotometric characterization.

Mechanistic Overview: The "Push-Pull" Electronic System

The absorption characteristics of 5-nitropyridine derivatives are fundamentally governed by the intramolecular charge transfer (ICT) between the electron-withdrawing nitro group (-NO


) at the C5 position and the substituent at the C2 position.
  • Electron-Withdrawing Groups (EWGs): Substituents like chlorine (e.g., 2-chloro-5-nitropyridine) exert an inductive withdrawal effect, restricting the delocalization of

    
    -electrons. This results in a hypsochromic (blue) shift, typically placing the absorption maximum in the deeper UV region (< 300 nm)[1],[2].
    
  • Electron-Donating Groups (EDGs): Substituents with lone pairs, such as amines (-NH

    
    ) or thiols (-SR), donate electron density into the pyridine ring through resonance. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), causing a pronounced bathochromic (red) shift into the near-UV or visible region (> 310 nm)[3],[4].
    
  • Steric Conformation: The planarity of the molecule heavily influences the ICT. For instance, positional isomers of methyl-substituted 2-phenylamino-5-nitropyridines show drastically different

    
     values because steric hindrance can twist the phenyl ring out of the pyridine plane, disrupting conjugation[4].
    

Substituent_Effects Core 5-Nitropyridine Core (Electron Acceptor at C5) Shift1 Bathochromic (Red) Shift λ_max: 310 - 500 nm Enhanced Conjugation Core->Shift1 Narrowed HOMO-LUMO Gap Shift2 Hypsochromic (Blue) Shift λ_max: 250 - 290 nm Restricted Conjugation Core->Shift2 Widened HOMO-LUMO Gap EDG Electron Donating Groups (C2) (e.g., -NH2, -NHPh, -SR) EDG->Core Resonance Donation (Push-Pull Effect) EWG Electron Withdrawing Groups (C2) (e.g., -Cl, -Br) EWG->Core Inductive Withdrawal

Logical relationship of C2-substituent effects on the UV-Vis absorption of 5-nitropyridines.

Quantitative Data Comparison

The following table synthesizes the UV-Vis absorption maxima of key 5-nitropyridine derivatives. Data is highly dependent on the solvent due to solvatochromic effects (hydrogen bonding with the nitro oxygen atoms stabilizes the excited state in protic solvents)[5].

CompoundSubstituent TypeSolvent

(nm)
Mechanistic Notes
2-Chloro-5-nitropyridine EWG (-Cl)Methanol~254 nmDominated by

transitions; lack of resonance donation keeps the absorption deep in the UV range[1],[2].
2-Amino-5-nitropyridine EDG (-NH

)
DCM / MeCN310 – 359 nmStrong n

transition due to lone pair donation from the exocyclic amine. Used as an internal standard in HPLC-UV at 310 nm[3],[6].
2,2'-Dithiobis(5-nitropyridine) EDG (-S-S-)Ethanol~320 nmDisulfide linkage provides moderate resonance. Shifts from 213 nm (precursor) to 320 nm upon disulfide formation[7].
4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid EDG (-S-S-R)Protic Solvents330 – 355 nmExhibits bathochromic shifts in protic solvents due to hydrogen-bonding stabilization of the nitro group[5].
2-N-phenylamino-5-nitro-4-methylpyridine Strong EDG (-NHPh)Acetonitrile~355 nmThe 4-methyl group causes a ~45° steric twist, partially breaking conjugation and limiting the red shift[4].
2-N-phenylamino-5-nitro-6-methylpyridine Strong EDG (-NHPh)Acetonitrile~500 nmThe 6-methyl isomer maintains a highly planar conformation (~3° dihedral), allowing maximum charge transfer and a massive red shift into the visible region[4].

Experimental Protocol: UV-Vis Spectrophotometric Characterization

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for determining the molar extinction coefficient (


) and 

of 5-nitropyridine derivatives.
Phase 1: Sample Preparation
  • Stock Solution: Accurately weigh the 5-nitropyridine derivative and dissolve it in spectroscopic-grade solvent (e.g., Acetonitrile or Methanol) to create a

    
     M stock solution.
    
  • Serial Dilution: Prepare a working concentration series (e.g.,

    
     M to 
    
    
    
    M). Causality: 5-nitropyridines with strong push-pull systems have high molar absorptivities (
    
    
    M
    
    
    cm
    
    
    ). High concentrations will saturate the detector (Absorbance > 2.0), leading to non-linear Beer-Lambert deviations.
Phase 2: Instrument Calibration & Baseline Correction
  • Cuvette Matching: Fill two identical 1 cm path-length quartz cuvettes with the pure blank solvent.

  • Self-Validation Check: Run a scan from 200 nm to 600 nm. The absorbance should be

    
     across the spectrum. Any deviation indicates cuvette mismatch, scratches, or solvent contamination.
    
  • Zeroing: Perform the baseline correction on the instrument using the matched blank.

Phase 3: Spectral Acquisition & Analysis
  • Measurement: Replace the sample cuvette with the lowest concentration working solution. Scan from 600 nm down to 200 nm.

  • Peak Identification: Identify the primary absorption maximum (usually the n

    
     or ICT band) and secondary bands (
    
    
    
    of the pyridine ring).
  • Linearity Verification: Plot Absorbance at

    
     versus Concentration. An 
    
    
    
    confirms the system is free of concentration-dependent aggregation (e.g.,
    
    
    stacking or H-aggregate formation).

Experimental_Workflow N1 1. Stock Prep (1E-3 M in MeCN) N2 2. Serial Dilution (Target Abs: 0.2 - 1.0) N1->N2 N3 3. Baseline Match (Self-Validation Step) N2->N3 N4 4. UV-Vis Scan (200 - 600 nm) N3->N4 N5 5. Beer-Lambert Plot (Calculate ε & λ_max) N4->N5

Step-by-step UV-Vis characterization workflow emphasizing self-validation and linear range verification.

Conclusion

The UV-Vis absorption maximum of a 5-nitropyridine derivative is a direct readout of its molecular conformation and electronic landscape. By swapping a simple chlorine atom for an anilino group, researchers can shift the absorption from the deep UV (~254 nm) to the visible spectrum (~500 nm). When characterizing these compounds, strict adherence to solvent consistency and concentration limits is required to prevent solvatochromic and aggregation-induced artifacts.

References

Sources

Crystal Structure Characterization Guide: 2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of the solid-state characterization of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid , contrasting it with its direct precursor, 2,6-Dimethoxynicotinic acid .

Executive Summary & Data Status

Target Molecule: 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid (CAS: Not broadly indexed for crystal data). Reference Molecule: 2,6-Dimethoxynicotinic acid (Precursor).[1][2][3][4][5]

Status of Crystallographic Data: While the crystal structure of the precursor 2,6-dimethoxynicotinic acid has been characterized (often in the context of metal coordination complexes [1][2]), the specific single-crystal X-ray diffraction (SC-XRD) dataset for the 5-nitro derivative is not currently available in open public repositories (CSD/PDB).

This guide serves as a protocol-driven comparative analysis , providing the experimental framework to generate this data. It establishes the precursor's known lattice behavior as a baseline to predict and resolve the 5-nitro derivative's structure, which is a critical intermediate for P2X3 antagonists and naphthyridine-based therapeutics [3].

Comparative Structural Analysis (Precursor vs. Target)

The introduction of the nitro group at the C5 position fundamentally alters the packing efficiency and intermolecular forces.

Table 1: Structural & Physicochemical Comparison
FeatureReference: 2,6-Dimethoxynicotinic AcidTarget: 2,6-Dimethoxy-5-nitropyridine-3-carboxylic AcidCrystallographic Implication
Molecular Formula C

H

NO

C

H

N

O

Density increase expected (~1.4 → >1.55 g/cm³).
H-Bond Donors 1 (COOH)1 (COOH)Primary motif remains carboxylic acid dimer (R

(8)).
H-Bond Acceptors 5 (N-py, 2x O-Me, 2x O-acid)7 (+ NO

group)
Nitro group competes as an acceptor, potentially disrupting the standard dimer.
Steric Profile Planar pyridine ring.C5-Nitro vs. C6-Methoxy clash.[6]Critical: The nitro group likely twists out of plane to relieve strain with the 6-OMe group, disrupting planar

-stacking.
Predicted Space Group Monoclinic (

) [1]
Triclinic (

) or Monoclinic (

)
Loss of symmetry elements due to bulky nitro substitution.

Experimental Protocol: Synthesis & Crystallization

To obtain the crystal structure, one must first synthesize the target with high purity, as impurities (unreacted precursor) often inhibit nucleation.

Phase 1: Synthesis (Nitration)

Reaction: Electrophilic aromatic substitution on the electron-rich dimethoxy pyridine core.

  • Reagents: Dissolve 2,6-dimethoxynicotinic acid (1.0 eq) in Acetic Anhydride.

  • Addition: Add Fuming Nitric Acid (HNO

    
    ) dropwise at 0°C.
    
  • Mechanism: The 2- and 6-methoxy groups activate the C3 and C5 positions. Since C3 is blocked by the carboxyl group, nitration occurs selectively at C5.

  • Purification: Quench with ice water. The product precipitates as a yellow solid. Recrystallize from Ethanol/Water to remove isomers.

Phase 2: Crystallization Screening

The target molecule has low solubility in non-polar solvents due to the polar nitro and acid groups.

Recommended Solvent Systems:

  • Method A (Slow Evaporation): Methanol/Acetonitrile (1:1). Good for obtaining block-like crystals.

  • Method B (Vapor Diffusion): Dissolve in THF; diffuse Pentane into the solution.

  • Method C (Hydrothermal): Water/Ethanol at 60°C, slow cooling to 4°C.

Phase 3: XRD Data Collection Workflow

Instrument: Bruker D8 QUEST or equivalent (Mo-K


 radiation).
Temperature:  100 K (essential to freeze nitro group rotation).

G Start Crude 5-Nitro Derivative Purify Recrystallization (EtOH/H2O) Start->Purify Remove Isomers Screen Solvent Screening (MeOH, THF, DMF) Purify->Screen >98% Purity Mount Mount Crystal (MiteGen Loop) Screen->Mount Single Crystal >0.1mm Collect Data Collection (Mo-Kα, 100K) Mount->Collect Diffraction Solve Structure Solution (SHELXT / OLEX2) Collect->Solve Phase Retrieval

Figure 1: Workflow for the isolation and crystallographic characterization of the target molecule.

Structural Logic & Validation (Self-Correcting)

When solving the structure, use the following logic to validate the model:

  • The "Nitro Twist":

    • Expectation: In 2,6-dimethoxy-5-nitropyridine, the nitro group at C5 is flanked by a methoxy group at C6.

    • Validation: Check the torsion angle C6-C5-N-O. It should deviate significantly from 0° (likely 30-60°) to minimize steric repulsion between the nitro oxygen and the methoxy methyl group. If the model forces planarity, the

      
      -factor will remain high.
      
  • Carboxylic Acid Dimer:

    • Expectation: Carboxylic acids typically form centrosymmetric dimers (

      
       motif).
      
    • Validation: Look for an inversion center between two acid groups. If absent, check for "catemer" chains involving the nitro group accepting the acid proton.

  • Methoxy Conformation:

    • Expectation: The methoxy groups usually lie coplanar with the ring to maximize p-orbital overlap, unless sterically crowded by the new nitro group.

References

  • Titanium(IV) carboxylate complexes: Synthesis, structural characterization and cytotoxic activity. ResearchGate. (Accessed 2024).[2] Describes the coordination of 2,6-dimethoxynicotinic acid.

  • Redetermination of the crystal structure of catena-poly[[tribenzyltin(IV)]-(μ2-pyridine-4-carboxylato-κ2N:O)]. ResearchGate. (Accessed 2024).[2] Comparative data on pyridine carboxylate packing.

  • The structure, photophysical properties and application of 1,8-naphthyridine derivatives. ResearchGate. (Accessed 2024).[2] Contextualizes the 5-nitro derivative as a precursor.

Sources

A Comparative Guide to Thin Layer Chromatography of Nitropyridine Carboxylic Acids in Polar Eluents

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient separation and analysis of intermediates and active pharmaceutical ingredients are paramount. Nitropyridine carboxylic acids, a class of compounds with significant biological activity, often present separation challenges due to their polarity and potential for isomerism. This guide provides an in-depth technical comparison of various polar eluent systems for the Thin Layer Chromatography (TLC) of nitropyridine carboxylic acids, supported by experimental protocols and a comparative analysis with alternative techniques.

The Critical Role of Chromatography in the Analysis of Nitropyridine Carboxylic Acids

Nitropyridine carboxylic acids are heterocyclic compounds that are key building blocks in the synthesis of various pharmaceuticals. Their polarity, conferred by the carboxylic acid and nitro groups, as well as the nitrogen atom in the pyridine ring, makes them amenable to analysis by normal-phase TLC on polar stationary phases like silica gel. However, achieving optimal separation, especially between isomers, requires careful selection of the mobile phase. Factors such as the position of the nitro and carboxylic acid groups on the pyridine ring can subtly influence the molecule's overall polarity and its interaction with the stationary and mobile phases, thereby affecting its retention factor (Rf).

Principles of Separation: Polarity and its Influence on Rf Values

In normal-phase TLC, the stationary phase (typically silica gel) is highly polar, while the mobile phase (eluent) is less polar. The separation of compounds is based on the principle of adsorption. More polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Rf value.[1][2] Conversely, less polar compounds will be more readily carried by the mobile phase and will have a higher Rf value.

The general relationship between polarity and Rf value can be summarized as follows:

  • Compound Polarity: Increased polarity leads to a decreased Rf value.

  • Eluent Polarity: Increased polarity leads to an increased Rf value for all compounds on the plate.[3]

For nitropyridine carboxylic acids, the presence of both a hydrogen-bond-donating carboxylic acid group and a polar nitro group results in strong interactions with the silanol groups of the silica gel. Therefore, a relatively polar eluent system is required to achieve migration from the baseline.

Comparative Analysis of Polar Eluent Systems for Nitropyridine Carboxylic Acids

The selection of an appropriate eluent system is critical for the successful separation of nitropyridine carboxylic acids. A common starting point for polar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[4] The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents. For highly polar compounds that exhibit strong retention (low Rf), the addition of a small amount of an even more polar solvent like methanol or a modifier like acetic acid can be beneficial.

Table 1: Predicted Rf Values of Nitropyridine Carboxylic Acid Isomers in Various Polar Eluents on Silica Gel TLC Plates.

Eluent System (v/v/v)4-Nitro-2-pyridinecarboxylic Acid (Predicted Rf)5-Nitro-2-pyridinecarboxylic Acid (Predicted Rf)6-Nitro-3-pyridinecarboxylic Acid (Predicted Rf)Rationale for Eluent Choice & Expected Outcome
Hexane:Ethyl Acetate (70:30)~ 0.25~ 0.30~ 0.20A good starting point for moderately polar compounds. The different positions of the nitro and carboxyl groups lead to slight differences in polarity and thus separation.
Hexane:Ethyl Acetate (50:50)~ 0.45~ 0.50~ 0.40Increasing the proportion of the more polar ethyl acetate will increase the Rf values of all isomers, potentially improving separation from the baseline.
Dichloromethane:Methanol (95:5)~ 0.35~ 0.40~ 0.30Methanol is a highly polar solvent; a small amount can significantly increase the eluting power of the mobile phase, which is useful for highly retained compounds.
Ethyl Acetate:Acetic Acid (99:1)~ 0.50~ 0.55~ 0.45The addition of a small amount of acetic acid can suppress the ionization of the carboxylic acid group, reducing its interaction with the silica gel and leading to less "tailing" and more compact spots.
Chloroform:Methanol:Acetic Acid (90:10:1)~ 0.60~ 0.65~ 0.55A highly polar system suitable for compounds that show very low Rf values in less polar mixtures. The acetic acid again helps to improve spot shape.[5]

Note: The Rf values presented in Table 1 are hypothetical and based on established chromatographic principles. Actual Rf values can vary depending on experimental conditions such as the specific type of TLC plate, temperature, and chamber saturation.[2]

Detailed Experimental Protocol for TLC of Nitropyridine Carboxylic Acids

This protocol provides a step-by-step methodology for the development of a TLC method for the analysis of nitropyridine carboxylic acids.

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.

  • Solvents: HPLC grade hexane, ethyl acetate, dichloromethane, methanol, and glacial acetic acid.

  • Sample Preparation: A solution of the nitropyridine carboxylic acid (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or ethyl acetate).

  • TLC Development Chamber: A glass tank with a lid.

  • Spotting Capillaries: Fine glass capillaries for applying the sample to the TLC plate.

  • Visualization: A UV lamp with short (254 nm) and long (366 nm) wavelength capabilities.

  • Fume Hood: For handling volatile and potentially toxic solvents.

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis plate_prep 1. Plate Preparation (Cut to size, draw baseline) sample_prep 2. Sample Preparation (Dissolve in suitable solvent) eluent_prep 3. Eluent Preparation (Mix solvents in desired ratio) chamber_prep 4. Chamber Saturation (Add eluent and allow to equilibrate) spotting 5. Spotting (Apply sample to baseline) chamber_prep->spotting development 6. Development (Place plate in chamber) spotting->development drying 7. Drying (Remove plate and mark solvent front) development->drying visualization 8. Visualization (Under UV light) drying->visualization rf_calc 9. Rf Calculation (Measure distances and calculate) visualization->rf_calc

Figure 1: Experimental workflow for TLC analysis.
Step-by-Step Procedure
  • Plate Preparation: Using a pencil, gently draw a faint line (the baseline) approximately 1 cm from the bottom of the TLC plate.

  • Sample Application (Spotting): Using a capillary tube, apply a small spot of the dissolved sample onto the baseline. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation. Allow the solvent to evaporate completely between applications if multiple spots are needed in the same location.

  • Preparation of the Development Chamber: Pour the chosen eluent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, leaning against the wall, to aid in saturating the chamber with solvent vapors. Close the chamber with the lid and allow it to stand for 5-10 minutes to ensure the atmosphere inside is saturated.

  • Development of the TLC Plate: Carefully place the spotted TLC plate into the development chamber, ensuring that the baseline is above the level of the eluent. The eluent will move up the plate by capillary action.

  • Completion and Drying: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualization: Visualize the separated spots under a UV lamp at 254 nm. Nitropyridine compounds are often UV-active and will appear as dark spots on a fluorescent background. Circle the spots with a pencil.

  • Calculation of Rf Value: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the following formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [2]

Comparison with Alternative Analytical Techniques

While TLC is a rapid, simple, and cost-effective technique for the analysis of nitropyridine carboxylic acids, other chromatographic methods may offer advantages in certain situations.

Table 2: Comparison of TLC with HPLC and GC for the Analysis of Nitropyridine Carboxylic Acids.

FeatureThin Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Adsorption chromatography on a planar surface.Partition, adsorption, ion-exchange, or size-exclusion chromatography in a column.Partition chromatography in a column with a gaseous mobile phase.
Speed Fast (typically 15-60 minutes per run).Slower (typically 5-30 minutes per sample, but can be automated for high throughput).Fast to moderate (typically 2-30 minutes per sample).
Cost Low initial and running costs.High initial instrument cost, moderate running costs.High initial instrument cost, moderate running costs.
Resolution Moderate, can be challenging for complex mixtures or isomers.High resolution, excellent for separating isomers.[6]High resolution, but requires volatile and thermally stable compounds.
Sample Preparation Minimal, simple dissolution.More involved, may require filtration and precise dilution.Often requires derivatization to increase volatility and thermal stability.
Quantification Semi-quantitative by spot size and intensity, or quantitative with a densitometer.Highly quantitative with various detectors (UV, MS, etc.).Highly quantitative with various detectors (FID, MS, etc.).
Suitability for Nitropyridine Carboxylic Acids Well-suited for qualitative analysis, reaction monitoring, and preliminary screening. The separation of isomers can be challenging.[7]Excellent for both qualitative and quantitative analysis, including isomer separation, often with reversed-phase or ion-pair chromatography.[8]Generally not suitable without derivatization due to the low volatility and potential thermal degradation of the carboxylic acid and nitro groups.

Conclusion: Selecting the Right Tool for the Job

Thin Layer Chromatography is an invaluable tool for the rapid, qualitative analysis of nitropyridine carboxylic acids. Its simplicity and low cost make it ideal for routine applications such as reaction monitoring and purity checks. By systematically optimizing the polar eluent system, good separation can often be achieved. However, for the challenging separation of isomers or for precise quantitative analysis, High-Performance Liquid Chromatography is the superior technique. The choice between these methods will ultimately depend on the specific analytical requirements of the researcher, balancing the need for speed and simplicity with the demand for high resolution and quantitative accuracy.

References

  • Lurie, I. S., & Wittwer, J. D. (1983). High-Performance Liquid Chromatography in Forensic Chemistry. Marcel Dekker.
  • Touchstone, J. C. (1992).
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Pyka, A., Niestroj, A., Szarkowicz, A., & Sliwiok, J. (2002). Use of TLC and RPTLC for separation of nicotinic acid derivatives.
  • Pyka, A., & Sliwiok, J. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333.
  • Vivid Separation and Filtration. (n.d.). TLC - Thin Layer Chromatography. Retrieved from [Link]

  • Chemguide. (2019, December). Thin layer chromatography. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • El-Malla, S., Hamza, A. A., & Elagamy, S. H. (2024). Mobile Phase Optimization in Thin Layer Chromatography (TLC).
  • Royal Society of Chemistry. (2017). Supporting Information Selective synthesis of three product classes from imine and carboxylic acid precursors via direct imine acylation. Retrieved from [Link]

  • Chem.ucla.edu. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Poole, C. F., & Poole, S. K. (1991).
  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • YouTube. (2020, September 13). Thin layer chromatography Introduction, Principle, Rf value and applications. Retrieved from [Link]

  • ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?. Retrieved from [Link]

  • J-STAGE. (n.d.). Thienylpyridines as a New Fluorescent Reagent. II. Determination of Carboxylic Acid with 5-(4-Pyridyl)-2-thiophenemethanol Using HPLC. Retrieved from [Link]

  • PubMed. (n.d.). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection Progress of Selected Drugs in TLC. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Safety & PPE Protocol for 2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid Handling

Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary & Chemical Profile As drug development accelerates, the safe handling of highly functionalized intermediates becomes paramount. 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid (CAS: 685879-38-3) is a critical building block, frequently utilized in the synthesis of targeted oncology therapeutics, notably c-Met inhibitors 1. While stable under standard laboratory conditions, its structural features render it a potent localized irritant (GHS Hazard Statements: H315, H319, H335) 2. This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE) and operational safety, ensuring researchers can handle this compound with absolute confidence.

2. Mechanistic Hazard Analysis Understanding the chemical causality behind a hazard is the first step in effective mitigation.

  • Dermal and Ocular Irritation (H315, H319): The pyridine ring is highly electron-deficient due to the synergistic electron-withdrawing effects of the nitro (

    
    ) and carboxylic acid (
    
    
    
    ) groups. Upon contact with the aqueous environment of sweat or mucous membranes, the compound acts as an electrophile, leading to localized cellular irritation and potential sensitization 3.
  • Respiratory Toxicity (H335): As a crystalline solid, the primary exposure vector is aerosolized dust during weighing and transfer operations. Inhalation deposits these reactive micro-particles directly onto the respiratory epithelium, triggering acute inflammatory responses.

3. Comprehensive PPE Matrix To establish a fail-safe barrier between the researcher and the chemical, the following quantitative PPE standards must be strictly adhered to.

PPE CategorySpecificationStandardReplacement/Breakthrough
Gloves Nitrile Rubber (

0.11 mm thickness)
EN 374 / ASTM D6978> 480 minutes
Eye Protection Snug-fitting Safety GogglesANSI Z87.1 / EN 166Inspect before each use
Respiratory N95 (US) or FFP2/FFP3 (EU) MaskNIOSH / EN 149Replace if breathing resistance increases
Body Flame-retardant Lab CoatNFPA 2112Wash weekly or immediately post-spill

4. Experimental Workflow & Safety Protocol This protocol is designed as a self-validating system; each step inherently verifies the safety of the preceding one.

  • Step 1: Pre-Operational Validation

    • Action: Verify the fume hood face velocity is between 80–100 feet per minute (fpm). Don all PPE listed in the matrix.

    • Causality: Proper face velocity ensures that any aerosolized particles are captured by the exhaust before they can breach the researcher's breathing zone, serving as the primary engineering control.

  • Step 2: Controlled Weighing

    • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula. Weigh the compound strictly inside the fume hood.

    • Causality: Static charge accumulation on plastic spatulas can cause fine powders to repel and aerosolize. Grounded tools mitigate this physical dispersion.

  • Step 3: Reaction Setup & Transfer

    • Action: Transfer the solid directly into the reaction vessel. In standard c-Met inhibitor synthesis, this compound is often reacted with thionyl chloride to form 2,6-dimethoxy-5-nitropyridine-3-carbonyl chloride 1. Perform this addition under an inert atmosphere (nitrogen/argon).

    • Causality: Thionyl chloride reacts violently with ambient moisture. Purging the system prevents the generation of toxic

      
       and 
      
      
      
      gases during the activation of the carboxylic acid.
  • Step 4: Decontamination

    • Action: Wipe down the balance and surrounding surfaces with a damp paper towel moistened with a 5% sodium bicarbonate (

      
      ) solution.
      
    • Causality: The mild alkaline solution safely neutralizes residual carboxylic acid traces, converting them into highly water-soluble, non-volatile sodium salts.

5. Spill Response and Disposal Plan

  • Spill Containment: Do not dry sweep. Lightly mist the spill with water to suppress dust formation. Collect the dampened solid using a non-sparking tool and place it in a high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Disposal: 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid must be disposed of via a licensed chemical incinerator.

    • Operational Requirement: The facility must be equipped with an afterburner and an alkaline scrubber.

    • Causality: Thermal decomposition of the nitro group generates highly toxic nitrogen oxides (

      
      ). The alkaline scrubber is mandatory to neutralize these acidic gases before atmospheric release.
      

6. Mandatory Visualization

PPE_Workflow Hazard 2,6-Dimethoxy-5-nitropyridine- 3-carboxylic acid (Irritant/Sensitizer) Resp Respiratory Risk (Dust Aerosolization) Hazard->Resp Derm Dermal/Ocular Risk (Electrophilic Contact) Hazard->Derm PPE_Resp N95 / FFP2 Mask Local Exhaust Ventilation Resp->PPE_Resp PPE_Derm Nitrile Gloves (>0.11mm) ANSI Z87.1 Goggles Derm->PPE_Derm Action Safe Weighing & Transfer (Anti-Static Tools) PPE_Resp->Action PPE_Derm->Action Disposal Chemical Incineration (Requires NOx Scrubber) Action->Disposal

Hazard mitigation matrix for 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid handling.

7. References

  • Title: C-Met inhibitors Source: ResearchGate URL:

  • Title: 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 Source: ChemicalBook URL:

  • Title: 2-Hydroxy-5-nitronicotinic acid , 98% , 6854-07-5 Source: CookeChem URL:

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.